molecular formula C34H67NO3 B15552550 C16-Ceramide-d9

C16-Ceramide-d9

カタログ番号: B15552550
分子量: 547.0 g/mol
InChIキー: YDNKGFDKKRUKPY-ARWSMCILSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

C16-Ceramide-d9 is a useful research compound. Its molecular formula is C34H67NO3 and its molecular weight is 547.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C34H67NO3

分子量

547.0 g/mol

IUPAC名

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2

InChIキー

YDNKGFDKKRUKPY-ARWSMCILSA-N

製品の起源

United States

Foundational & Exploratory

C16-Ceramide in Apoptosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play a critical role as second messengers in a variety of cellular signaling pathways, including the regulation of programmed cell death, or apoptosis. Among the various ceramide species, C16-Ceramide (N-palmitoylsphingosine) has been identified as a key mediator in the induction of apoptosis in response to diverse cellular stresses. This technical guide provides an in-depth overview of the biological function of C16-Ceramide in apoptosis, focusing on its signaling cascades, molecular mechanisms, and the experimental methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and pharmacology.

Core Mechanisms of C16-Ceramide-Induced Apoptosis

C16-Ceramide orchestrates apoptosis through a multi-faceted approach, primarily targeting the mitochondria and activating specific stress-related signaling pathways. Its accumulation, either through de novo synthesis, the salvage pathway, or the hydrolysis of sphingomyelin, serves as a critical trigger for the apoptotic cascade.[1][2]

A key aspect of C16-Ceramide's pro-apoptotic function is its ability to directly interact with and modulate the permeability of the mitochondrial outer membrane.[3][4][5] This interaction can lead to the formation of large, stable channels within the membrane, facilitating the release of pro-apoptotic factors such as cytochrome c from the intermembrane space into the cytosol.[4][5][6] This event is a crucial initiation point for the intrinsic apoptotic pathway.

Furthermore, C16-Ceramide signaling is intricately linked with the regulation of the Bcl-2 family of proteins. While anti-apoptotic Bcl-2 proteins can disassemble ceramide channels, the accumulation of C16-Ceramide is associated with the activation and mitochondrial translocation of pro-apoptotic Bcl-2 family members like Bax.[7][8][9]

C16-Ceramide also functions as a critical signaling hub, activating several stress-activated protein kinase pathways. Notably, it has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which in turn can phosphorylate and regulate the activity of various downstream effectors involved in apoptosis.[1][10][11][12] Conversely, C16-Ceramide can inhibit pro-survival pathways, such as the Akt signaling cascade, by activating protein phosphatases that dephosphorylate and inactivate Akt.[1][13][14]

Signaling Pathways of C16-Ceramide in Apoptosis

The pro-apoptotic signaling initiated by C16-Ceramide is complex and involves the crosstalk of multiple pathways. A simplified representation of these interconnected signaling events is depicted below.

C16_Ceramide_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_ceramide Ceramide Generation cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Events cluster_caspase Execution Phase Stress Cellular Stress (e.g., TNF-α, Radiation) C16_Ceramide C16-Ceramide Accumulation Stress->C16_Ceramide MAPK_JNK p38 MAPK / JNK Activation C16_Ceramide->MAPK_JNK Akt_Inhibition Akt Pathway Inhibition C16_Ceramide->Akt_Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (Ceramide Channels) C16_Ceramide->MOMP Bax Bax Activation & Translocation C16_Ceramide->Bax Bcl2 Bcl-2 Inhibition C16_Ceramide->Bcl2 MAPK_JNK->Bax Akt_Inhibition->Bax CytoC Cytochrome c Release MOMP->CytoC Bax->MOMP Bcl2->MOMP Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: C16-Ceramide Apoptosis Signaling Pathway.

Quantitative Data on C16-Ceramide-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of C16-Ceramide and related compounds on apoptosis.

Table 1: Effective Concentrations of Ceramides in Inducing Apoptosis

Cell TypeCeramide SpeciesEffective ConcentrationObserved EffectReference
C6 glioma cells(R) 2′-hydroxy-C16-ceramide5 µMSignificant increase in annexin V- and Sytox-positive cells after 3 hours[1]
HeLa cellsC16:0 ceramide (delivered via TCL)100 µM (sphingosine precursor)Significant reduction in cell viability[7]
Human coronary artery endothelial cells (HCAECs)C16 Ceramide> 10 µMSignificant reduction in cell viability[15]
SW403 cellsC16-ceramideNot specified to be effective aloneNo effect on cell viability[16]
Jurkat cells--Increased C16 ceramide levels 2 hours after ionizing radiation[17]

Table 2: C16-Ceramide Effects on Protein Phosphorylation and Expression

Cell TypeTreatmentProteinChangeReference
C6 glioma cells(R) 2′-hydroxy-ceramideAktRobust phosphorylation within 1 hr, followed by dephosphorylation[1]
C6 glioma cells(R) 2′-hydroxy-ceramidep38Dephosphorylation[1]
C6 glioma cells(R) 2′-hydroxy-ceramideERK1/2Rapid phosphorylation followed by dephosphorylation[1]
C6 glioma cells(R) 2′-hydroxy-ceramideJNK1/2 (46 kDa isoform)Phosphorylation[1]
Atgl-/- and VLDL-loaded Wt macrophages-Akt and p38Markedly reduced phosphorylation[14]
Murine Wt macrophagesOverexpression of CerS4, 5, or 6BAXIncreased protein levels[14]
Murine Wt macrophagesOverexpression of CerS4, 5, or 6BCL2Decreased protein expression[14]
MCF-7 cellsCerS6 overexpressionAkt, S6K, ERKReduced phosphorylation[18]

Key Experimental Protocols

This section details common methodologies for studying C16-Ceramide-induced apoptosis.

Cell Viability and Apoptosis Assays

A general workflow for assessing the effect of C16-Ceramide on cell viability and apoptosis is outlined below.

Experimental_Workflow_Apoptosis cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell_Culture Culture cells to desired confluency Treatment Treat cells with C16-Ceramide or vehicle control (Time and concentration-dependent) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability AnnexinV Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) Treatment->Caspase PARP PARP Cleavage (Western Blot) Treatment->PARP Data_Analysis Quantify and statistically analyze the results Viability->Data_Analysis AnnexinV->Data_Analysis Caspase->Data_Analysis PARP->Data_Analysis

Caption: General Experimental Workflow for Apoptosis Assays.

1. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes of living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of C16-Ceramide for the desired time periods.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with C16-Ceramide as described above.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

3. Caspase Activity Assay

  • Principle: Measures the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9). The assay utilizes a specific peptide substrate for the caspase that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

  • Protocol:

    • Treat and harvest cells as previously described.

    • Lyse the cells to release intracellular contents.

    • Add the cell lysate to a reaction buffer containing the caspase substrate.

    • Incubate to allow for the enzymatic reaction to proceed.

    • Measure the absorbance or fluorescence using a microplate reader.

4. Western Blot for PARP Cleavage

  • Principle: Detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. The cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a hallmark of apoptosis.

  • Protocol:

    • Prepare cell lysates from treated and control cells.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PARP.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantification of Endogenous C16-Ceramide

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC-MS is a powerful analytical technique for the separation, identification, and quantification of specific lipid species, including C16-Ceramide.

  • Protocol:

    • Lipid Extraction: Extract lipids from cell pellets using a method such as the Bligh and Dyer method.[7]

    • Chromatographic Separation: Separate the lipid extracts using a liquid chromatography system, often with a C8 or C18 column.[7] A gradient of solvents (e.g., methanol and water) is typically used.

    • Mass Spectrometry Analysis: Analyze the eluting lipids using a mass spectrometer, often a single quadrupole or a more advanced tandem mass spectrometer.[7][17] Detection is typically performed in selected ion monitoring (SIM) mode for the specific mass-to-charge ratio (m/z) of C16-Ceramide.

    • Quantification: Use an internal standard (e.g., a deuterated ceramide species) for accurate quantification.

Conclusion

C16-Ceramide is a pivotal lipid second messenger in the induction of apoptosis. Its multifaceted role, encompassing direct effects on mitochondrial integrity and the modulation of key signaling pathways, underscores its importance in cellular homeostasis and its potential as a target for therapeutic intervention, particularly in oncology. The experimental protocols detailed in this guide provide a robust framework for the investigation of C16-Ceramide's function in apoptosis. A thorough understanding of its mechanisms of action will continue to fuel the development of novel strategies for the treatment of diseases characterized by deregulated apoptosis.

References

C16-Ceramide Signaling Pathways in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that have emerged as critical regulators of cellular signaling, playing a pivotal role in determining cell fate. Among the various ceramide species, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine), generated predominantly by Ceramide Synthase 6 (CerS6), has garnered significant attention in cancer research. Its role is complex and often context-dependent, acting as both a pro-apoptotic and, in some cases, a pro-survival molecule. This guide provides a comprehensive technical overview of the core signaling pathways modulated by C16-Ceramide in cancer cells, with a focus on apoptosis, cell cycle arrest, and autophagy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in oncology.

Data Presentation: Quantitative Effects of C16-Ceramide

The following tables summarize key quantitative data on the effects of C16-Ceramide in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
C6Glioma32.7Not Specified[1]
LNCaPProstate Cancer33.8 (for Erianin, which elevates C16-Ceramide)24[2]
HCT116Colon CancerNot explicitly found for C16-Ceramide-
MCF-7Breast CancerNot explicitly found for C16-Ceramide-

Table 1: IC50 Values of Ceramide Analogs in Cancer Cell Lines. Note: Direct IC50 values for C16-Ceramide are not consistently reported in the literature; the table includes data for a C16-Ceramide-inducing agent and a general ceramide analog.

Cell LineCancer TypeTreatment% of Cells in G0/G1 Phase (Control vs. Treatment)Reference
LNCaPProstate CancerAndrogen Ablation (increases C16-Ceramide)G0/G1 arrest observed[3]
Bel7402HepatocarcinomaC2-Ceramide (5-60 µmol/L)35.3% vs. up to 76.2%[4]

Table 2: Effect of Ceramide on Cell Cycle Distribution.

Cell LineCancer TypeTreatmentProteinChange in Expression/ActivityReference
HCT116Colon CancerExogenous C16-CeramidePARPCleavage observed[5]
HCT116Colon CancerExogenous C16-CeramidePro-caspase 3Decrease observed[5]
A549Lung AdenocarcinomaCerS6 knockdown (decreases C16-Ceramide)Caspase 3No significant activation[6]
UM-SCC-1, UM-SCC-14AHead and Neck Squamous Cell CarcinomaCerS6 knockdown (decreases C16-Ceramide)Caspase 3Activation observed[6]
A549Lung AdenocarcinomaC2-CeramideCaspase 3Activity enhanced[7]
PC9Lung AdenocarcinomaC2-CeramideCaspase 3Activity enhanced[7]
JurkatT-cell LeukemiaIonizing Radiation (increases C16-Ceramide)Caspase 3Activity increased[8]
K562Chronic Myeloid LeukemiaIonizing RadiationCaspase 3No change in activity[8]
LNCaPProstate CancerErianin (increases C16-Ceramide)Cleaved Caspase 3Increased[9]
PC3Prostate CancerErianinCleaved Caspase 3No significant change[9]
MCF-7Breast CancerCerS6 overexpression (increases C16-Ceramide)Phospho-AktReduced[10]

Table 3: C16-Ceramide-Induced Changes in Key Signaling Proteins.

Core Signaling Pathways

C16-Ceramide exerts its influence on cancer cells through a multitude of signaling pathways, often converging on the regulation of apoptosis, cell cycle, and autophagy.

Apoptosis Induction

C16-Ceramide is a potent inducer of apoptosis in many cancer types through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Mitochondrial Pathway: C16-Ceramide can directly impact mitochondria by forming channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[5][11] This release triggers the activation of caspase-9 and the subsequent executioner caspase-3, culminating in PARP cleavage and cell death.[5] C16-Ceramide has also been shown to cause a reduction in mitochondrial membrane potential.[5][12]

  • Death Receptor Pathway: Ceramide can facilitate the clustering of death receptors such as Fas (CD95), leading to the activation of caspase-8 and initiation of the extrinsic apoptotic cascade.

  • Regulation of Bcl-2 Family Proteins: C16-Ceramide can modulate the expression and function of Bcl-2 family proteins, promoting the activity of pro-apoptotic members (e.g., Bax) and inhibiting anti-apoptotic members (e.g., Bcl-2).

  • p53 Activation: C16-Ceramide has been identified as a natural regulatory ligand of the tumor suppressor p53.[13] By binding directly to the p53 DNA-binding domain, C16-Ceramide stabilizes the protein and disrupts its interaction with the E3 ligase MDM2, leading to p53 accumulation, nuclear translocation, and activation of its downstream pro-apoptotic targets.[13]

C16_Ceramide_Apoptosis_Pathway C16_Ceramide C16-Ceramide Mitochondria Mitochondria C16_Ceramide->Mitochondria Forms channels in outer membrane p53 p53 C16_Ceramide->p53 Binds and stabilizes CerS6 CerS6 CerS6->C16_Ceramide Synthesizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis MDM2 MDM2 p53->MDM2 Interaction disrupted Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization

C16-Ceramide Induced Apoptosis
Cell Cycle Arrest

C16-Ceramide can induce cell cycle arrest, primarily at the G0/G1 checkpoint, by modulating the activity of key cell cycle regulators.

  • Activation of Protein Phosphatases: Ceramides are known to activate protein phosphatases, including Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).

  • Dephosphorylation of Retinoblastoma (Rb) Protein: Activated PP1 can dephosphorylate the retinoblastoma (Rb) protein. Hypophosphorylated Rb binds to and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to G1 arrest.

  • Inhibition of Pro-survival Kinases: C16-Ceramide can lead to the dephosphorylation and inactivation of pro-survival kinases such as Akt.[10] The inhibition of the Akt pathway contributes to cell cycle arrest and can also sensitize cells to apoptosis.

C16_Ceramide_Cell_Cycle_Arrest C16_Ceramide C16-Ceramide PP1 PP1 C16_Ceramide->PP1 Activates PP2A PP2A C16_Ceramide->PP2A Activates Rb_p Phosphorylated Rb (pRb) PP1->Rb_p Dephosphorylates Rb Hypophosphorylated Rb Rb_p->Rb E2F E2F Rb->E2F Binds Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes Rb_E2F->S_Phase_Genes Inhibits transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Arrest G1_S_Transition->Cell_Cycle_Arrest Is blocked Akt_p Phosphorylated Akt (pAkt) Akt_p->G1_S_Transition Promotes Akt Akt Akt_p->Akt PP2A->Akt_p Dephosphorylates

C16-Ceramide and Cell Cycle Arrest
Autophagy Regulation

The role of C16-Ceramide in autophagy is multifaceted, with evidence suggesting it can both induce and in some contexts, be part of a pro-survival response.

  • Induction of Autophagy: C16-Ceramide can promote autophagy by inhibiting the pro-survival Akt/mTOR signaling pathway.[10] Inhibition of mTOR, a central negative regulator of autophagy, leads to the activation of the ULK1 complex and the initiation of autophagosome formation.

  • Lethal Mitophagy: In some cancer cells, ceramide accumulation on the mitochondrial outer membrane can target mitochondria for degradation by autophagy, a process termed mitophagy. This can lead to a form of programmed cell death that is independent of apoptosis.

C16_Ceramide_Autophagy C16_Ceramide C16-Ceramide Akt Akt C16_Ceramide->Akt Inhibits Mitochondria Damaged Mitochondria C16_Ceramide->Mitochondria Accumulates on mTORC1 mTORC1 Akt->mTORC1 Activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy Mitophagy Mitophagy Autophagosome_Formation->Mitophagy Mediates Mitochondria->Mitophagy Triggers

C16-Ceramide Regulation of Autophagy

Experimental Protocols

Measurement of Intracellular C16-Ceramide by LC-MS/MS

This protocol provides a general framework for the quantification of C16-Ceramide in cancer cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell scrapers

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Bligh and Dyer extraction solution (Chloroform:Methanol:Water, 1:2:0.8 v/v/v)

  • Internal standard (e.g., C17-Ceramide)

  • Nitrogen gas evaporator

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Harvesting: Culture cells to the desired confluency and treat with the experimental compound. Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Add the Bligh and Dyer extraction solution containing the internal standard to the cell pellet. Vortex vigorously and incubate on ice for 30 minutes.

  • Phase Separation: Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the ceramide species using a C18 reverse-phase column with a suitable gradient. Detect and quantify C16-Ceramide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[14][15]

  • Data Analysis: Calculate the concentration of C16-Ceramide by comparing its peak area to that of the internal standard and referencing a standard curve.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of apoptosis markers such as cleaved PARP and cleaved caspase-3 by Western blotting.[16][17]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Western Blot Experimental Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[4]

Materials:

  • Ice-cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated and control cells by trypsinization. Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI staining solution to the cells and incubate in the dark at 4°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI at 488 nm and collect the fluorescence emission at approximately 620 nm.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

C16-Ceramide is a critical signaling molecule in cancer cells with diverse and context-dependent functions. Its ability to induce apoptosis and cell cycle arrest makes it a promising target for cancer therapy. However, its pro-survival roles in certain cancers highlight the complexity of sphingolipid signaling and the need for a deeper understanding of the underlying molecular mechanisms. This guide provides a foundational overview of the key signaling pathways and experimental methodologies relevant to the study of C16-Ceramide in oncology. Further research into the specific protein interactions and subcellular localization of C16-Ceramide will be crucial for the development of novel and effective cancer therapeutics targeting this important bioactive lipid.

References

The Genesis of Precision in Lipidomics: A Technical Guide to Deuterated Ceramide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. Dysregulation of ceramide metabolism is a hallmark of numerous pathologies, from metabolic disorders to cancer and neurodegenerative diseases. Consequently, the accurate quantification of distinct ceramide species in biological matrices is paramount for both basic research and clinical diagnostics. This technical guide provides an in-depth overview of the discovery, development, and application of deuterated ceramide standards, which have become the gold standard for precise and accurate ceramide quantification by mass spectrometry. This document details the synthetic pathways for producing these stable isotope-labeled internal standards, comprehensive experimental protocols for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of key quantitative data. Furthermore, it visualizes the intricate signaling pathways of ceramides and the analytical workflows, offering a comprehensive resource for researchers in the field.

Introduction: The Need for Stable Isotope-Labeled Standards in Ceramide Research

Ceramides are composed of a sphingoid base, typically sphingosine, and an N-acylated fatty acid of variable chain length. This structural diversity gives rise to a multitude of ceramide species, each with potentially distinct biological functions. The "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), underscores the importance of accurately measuring the levels of these lipids to understand cellular fate.[1]

Early methods for ceramide quantification were often hampered by a lack of specificity and sensitivity. The advent of mass spectrometry, particularly LC-MS/MS, has revolutionized the field of lipidomics. However, the inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of internal standards for reliable quantification.[2] Deuterated lipids, which are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms, are ideal internal standards. They co-elute with the analyte of interest and experience similar ionization and fragmentation, thus effectively correcting for variations throughout the analytical process.[3]

Synthesis of Deuterated Ceramide Standards: A Step-by-Step Approach

The development of deuterated ceramide standards involves the synthesis of deuterated precursors—either the sphingoid base or the fatty acid—followed by their coupling. Below is a detailed methodology for the synthesis of a deuterated ceramide standard, for example, C16-Ceramide-d7.

Experimental Protocol: Synthesis of C16-Ceramide-d7 (d18:1-d7/16:0)

This protocol is a composite of established chemical synthesis methods for deuterating sphingoid bases and N-acylation.

Part 1: Synthesis of Deuterated Sphingosine (d7-sphingosine)

The deuteration of the sphingoid backbone can be achieved through various methods, including hydrogen-deuterium exchange reactions and the use of deuterated reducing agents.[1][4]

  • Preparation of a β-ketophosphonate intermediate: Start with a suitable precursor derived from N-Boc-L-serine methyl ester.

  • Hydrogen-Deuterium Exchange: Catalyze a hydrogen-deuterium exchange reaction using ND4Cl in D2O/tetrahydrofuran. This step introduces deuterium atoms at specific positions.[1][4]

  • Reduction: To introduce deuterium at the C-3 position, a sodium borodeuteride (NaBD4) reduction of an α,β-enone intermediate in perdeuteromethanol is performed.[1][4]

  • Purification: The resulting deuterated sphingosine is purified using column chromatography on silica gel.

Part 2: N-acylation of d7-sphingosine with Palmitic Acid

The coupling of the deuterated sphingoid base with a fatty acid is typically achieved using a carbodiimide-mediated reaction.[5][6]

  • Reaction Setup: Dissolve d7-sphingosine and palmitic acid in a suitable solvent such as dichloromethane (CH2Cl2).

  • Carbodiimide Addition: Add a mixed carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) along with a catalyst like 4-dimethylaminopyridine (DMAP), to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification of Deuterated Ceramide: The resulting C16-Ceramide-d7 is purified from the reaction mixture using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.[7]

Part 3: Characterization

The final product is characterized to confirm its identity and purity.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2H NMR are used to confirm the structure and the specific positions of the deuterium labels.[8][9]

Quantitative Analysis of Ceramides using Deuterated Standards by LC-MS/MS

The use of deuterated ceramide standards enables highly accurate and precise quantification of endogenous ceramides in various biological samples.

Experimental Protocol: Quantification of Ceramides in Human Plasma

This protocol outlines a typical workflow for the analysis of ceramides in plasma.

  • Sample Preparation and Lipid Extraction:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add a known amount of the deuterated ceramide internal standard mixture (e.g., from a commercially available stock solution like Avanti's Deuterated Ceramide LIPIDOMIX®).[3]

    • Perform lipid extraction using the Bligh and Dyer method: add a 2:1 (v/v) mixture of chloroform:methanol and vortex.[4]

    • Induce phase separation by adding chloroform and water, then centrifuge.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the lipid extract using a reverse-phase C18 column with a gradient of mobile phases, typically consisting of water with formic acid and a mixture of acetonitrile and isopropanol with formic acid.[4]

    • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard. A common product ion for ceramides is m/z 264.3, which corresponds to the sphingosine backbone.[10]

  • Data Analysis:

    • Integrate the peak areas for each endogenous ceramide and its corresponding deuterated internal standard.

    • Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the deuterated internal standard.

    • Quantify the concentration of the endogenous ceramide by comparing this ratio to a calibration curve generated using known concentrations of non-deuterated ceramide standards and a fixed concentration of the deuterated internal standard.

Data Presentation: Quantitative Parameters for Ceramide Analysis

The following tables summarize key quantitative data from various studies on ceramide analysis using deuterated internal standards.

Table 1: Linearity and Limits of Quantification (LOQs) for Ceramide Analysis

Ceramide SpeciesLinear RangeLOQReference
Cer(d18:1/16:0)5.00 - 5.00x10³ nM5.00 nM[11]
Cer(d18:1/18:0)1.00 - 1.00x10³ nM1.00 nM[11]
Cer(d18:1/22:0)0.02 - 4 µg/mL0.02 µg/mL[12]
Cer(d18:1/24:0)0.08 - 16 µg/mL0.08 µg/mL[12]
Cer(d18:1/24:1)5.00 - 5.00x10³ nM5.00 nM[11]

Table 2: Recovery and Precision Data for Ceramide Quantification

Sample MatrixCeramide SpeciesRecovery (%)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Reference
Human PlasmaCer(d18:1/16:0)98 - 109<15<15[8]
Human PlasmaCer(d18:1/18:0)98 - 109<15<15[8]
Human PlasmaCer(d18:1/24:0)98 - 109<15<15[8]
Human PlasmaCer(d18:1/24:1)98 - 109<15<15[8]
Rat LiverVarious70 - 99--[4]
Rat MuscleVarious71 - 95--[4]

Visualizing the Core Concepts

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling, influencing processes like apoptosis, cell cycle arrest, and inflammation.

Ceramide_Signaling cluster_synthesis Ceramide Synthesis cluster_breakdown Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway cluster_effects Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS PP2A/PP1 PP2A/PP1 Ceramide->PP2A/PP1 JNK/p38 MAPK JNK/p38 MAPK Ceramide->JNK/p38 MAPK PKCζ PKCζ Ceramide->PKCζ Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex\nSphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex\nSphingolipids->Sphingosine Sphingosine->Ceramide CerS Apoptosis Apoptosis PP2A/PP1->Apoptosis Stress Response Stress Response JNK/p38 MAPK->Stress Response Insulin Resistance Insulin Resistance PKCζ->Insulin Resistance Stress Stimuli Stress Stimuli Stress Stimuli->Serine + Palmitoyl-CoA Stress Stimuli->Sphingomyelin

Caption: Overview of ceramide synthesis and its role in signaling pathways.

Experimental Workflow for Ceramide Quantification

The following diagram illustrates the logical flow of quantifying ceramides from a biological sample using deuterated internal standards.

Ceramide_Quantification_Workflow cluster_lcms LC-MS/MS System cluster_data Data Analysis Biological Sample\n(Plasma, Tissue, etc.) Biological Sample (Plasma, Tissue, etc.) Spike with Deuterated\nCeramide Internal Standard Spike with Deuterated Ceramide Internal Standard Biological Sample\n(Plasma, Tissue, etc.)->Spike with Deuterated\nCeramide Internal Standard Lipid Extraction\n(e.g., Bligh & Dyer) Lipid Extraction (e.g., Bligh & Dyer) Spike with Deuterated\nCeramide Internal Standard->Lipid Extraction\n(e.g., Bligh & Dyer) Dry Down & Reconstitute Dry Down & Reconstitute Lipid Extraction\n(e.g., Bligh & Dyer)->Dry Down & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Dry Down & Reconstitute->LC-MS/MS Analysis LC Separation\n(Reverse Phase) LC Separation (Reverse Phase) LC-MS/MS Analysis->LC Separation\n(Reverse Phase) ESI Ionization ESI Ionization LC Separation\n(Reverse Phase)->ESI Ionization Tandem MS Detection\n(MRM Mode) Tandem MS Detection (MRM Mode) ESI Ionization->Tandem MS Detection\n(MRM Mode) Peak Integration\n(Analyte & Standard) Peak Integration (Analyte & Standard) Tandem MS Detection\n(MRM Mode)->Peak Integration\n(Analyte & Standard) Calculate Peak Area Ratios Calculate Peak Area Ratios Peak Integration\n(Analyte & Standard)->Calculate Peak Area Ratios Quantification via\nCalibration Curve Quantification via Calibration Curve Calculate Peak Area Ratios->Quantification via\nCalibration Curve Final Concentration\nof Endogenous Ceramides Final Concentration of Endogenous Ceramides Quantification via\nCalibration Curve->Final Concentration\nof Endogenous Ceramides

Caption: Workflow for ceramide quantification using LC-MS/MS and deuterated standards.

Conclusion

Deuterated ceramide standards have become indispensable tools in the field of lipidomics, enabling researchers to accurately and reliably quantify these crucial signaling molecules. The ability to synthesize these standards with high isotopic purity, coupled with the sensitivity and specificity of LC-MS/MS, has paved the way for a deeper understanding of the role of ceramides in health and disease. This technical guide provides a comprehensive overview of the synthesis and application of these standards, offering detailed protocols and quantitative data to aid researchers in their endeavors. As the field continues to evolve, the development of an even broader range of deuterated sphingolipid standards will further enhance our ability to unravel the complexities of the sphingolipidome.

References

The Role of C16:0-Ceramide in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating prevalence of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates a deeper understanding of the underlying molecular drivers. Among the lipid species implicated in metabolic dysregulation, C16:0-ceramide (palmitoyl-ceramide) has emerged as a critical lipotoxic mediator. Synthesized predominantly by Ceramide Synthase 6 (CerS6), C16:0-ceramide accumulates in metabolic tissues in response to excess saturated fatty acids, initiating a cascade of cellular a/nd drug development professionals.bstract:** The escalating prevalence of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates a deeper understanding of the underlying molecular drivers. Among the lipid species implicated in metabolic dysregulation, C16:0-ceramide (palmitoyl-ceramide) has emerged as a critical lipotoxic mediator. Synthesized predominantly by Ceramide Synthase 6 (CerS6), C16:0-ceramide accumulates in metabolic tissues in response to excess saturated fatty acids, initiating a cascade of cellular dysfunction. This document provides a comprehensive technical overview of the role of C16:0-ceramide in metabolic diseases, detailing its synthesis, pathophysiological mechanisms, and therapeutic potential. It includes quantitative data from key studies, detailed experimental protocols for its analysis, and diagrams of its core signaling pathways.

C16:0-Ceramide Synthesis and Regulation

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of membranes and potent signaling lipids.[1] They can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin, and the salvage pathway.[2] The de novo pathway is particularly relevant in the context of metabolic disease, as it directly links excess fatty acid influx to ceramide production.

The synthesis begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme.[3] Subsequent steps lead to the formation of a sphinganine backbone, which is then acylated by one of six ceramide synthase (CerS) enzymes. Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths.[4] CerS5 and CerS6 are primarily responsible for synthesizing C16:0-ceramide from palmitoyl-CoA.[5][6] Studies have shown that high-fat diets selectively upregulate the expression of CerS6 in the liver and adipose tissue, leading to a specific increase in C16:0-ceramide levels.[4][7]

de_novo_synthesis cluster_ER Endoplasmic Reticulum palmitoyl_coa Palmitoyl-CoA spt SPT palmitoyl_coa->spt serine Serine serine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine kdsr KDSR ketosphinganine->kdsr sphinganine Sphinganine kdsr->sphinganine cers6 CerS6 sphinganine->cers6 dh_ceramide Dihydro-C16-Ceramide cers6->dh_ceramide des1 DES1 dh_ceramide->des1 c16_ceramide C16:0-Ceramide des1->c16_ceramide Insulin Resistance Insulin Resistance c16_ceramide->Insulin Resistance Mitochondrial Dysfunction Mitochondrial Dysfunction c16_ceramide->Mitochondrial Dysfunction ER Stress ER Stress c16_ceramide->ER Stress palmitoyl_coa_input Excess Saturated Fatty Acids palmitoyl_coa_input->palmitoyl_coa

Caption: De Novo Synthesis of C16:0-Ceramide.

Pathophysiological Mechanisms of C16:0-Ceramide

Elevated levels of C16:0-ceramide are strongly associated with the core pathologies of metabolic diseases.

Induction of Insulin Resistance

A primary mechanism by which C16:0-ceramide promotes metabolic dysfunction is by antagonizing insulin signaling.[7] It impairs the crucial Akt/PKB signaling node, which is essential for cellular glucose uptake and anabolic metabolism.[8][9] This inhibition occurs through at least two independent mechanisms:

  • Activation of Protein Phosphatase 2A (PP2A): Ceramide activates PP2A, which directly dephosphorylates and inactivates Akt.[8]

  • Activation of atypical Protein Kinase C zeta (PKCζ): Ceramide can also activate PKCζ, which prevents the translocation of Akt to the plasma membrane, thereby blocking its activation.[3][8]

The net effect is a reduction in the translocation of GLUT4 glucose transporters to the cell surface, leading to impaired glucose uptake in skeletal muscle and adipose tissue, a hallmark of insulin resistance.[9]

insulin_signaling_inhibition cluster_pathway Insulin Signaling Pathway cluster_ceramide insulin Insulin ir Insulin Receptor insulin->ir pi3k PI3K ir->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose Glucose Uptake glut4->glucose c16_ceramide C16:0-Ceramide (from CerS6) pp2a PP2A c16_ceramide->pp2a Activates pkcz PKCζ c16_ceramide->pkcz Activates pp2a->akt Dephosphorylates (Inhibits) pkcz->akt Blocks Translocation (Inhibits)

Caption: C16:0-Ceramide Inhibition of Insulin/Akt Signaling.
Mitochondrial Dysfunction

C16:0-ceramide directly impairs mitochondrial function, contributing to reduced energy expenditure and increased oxidative stress.[7][10] It has been shown to inhibit components of the electron transport chain (ETC), including Complex I, II, III, and IV.[7][11][12] This inhibition leads to reduced fatty acid β-oxidation, promoting the accumulation of triglycerides and other lipid intermediates, which exacerbates hepatic steatosis.[7][13]

Furthermore, C16:0-ceramide can self-assemble to form channels in the outer mitochondrial membrane, increasing its permeability.[12][14] This permeabilization facilitates the release of pro-apoptotic factors like cytochrome c, triggering the intrinsic apoptosis pathway and contributing to cell death in metabolically active tissues like the liver.[11][15]

mitochondrial_dysfunction cluster_mito Mitochondrion c16_ceramide C16:0-Ceramide etc Electron Transport Chain (Complexes I-IV) c16_ceramide->etc Inhibits omm Outer Mitochondrial Membrane c16_ceramide->omm Forms Channels, Increases Permeability beta_ox β-Oxidation etc->beta_ox Coupled to atp ATP Production etc->atp Drives Decreased FA Oxidation\n(Steatosis) Decreased FA Oxidation (Steatosis) beta_ox->Decreased FA Oxidation\n(Steatosis) Energy Deficit Energy Deficit atp->Energy Deficit cyto_c Cytochrome c omm->cyto_c Releases Apoptosis Apoptosis cyto_c->Apoptosis

Caption: C16:0-Ceramide-Induced Mitochondrial Dysfunction.
Endoplasmic Reticulum (ER) Stress

The accumulation of C16:0-ceramide is also a potent inducer of ER stress.[10][16] In hepatocytes, C16:0-ceramide-induced ER stress can activate the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[17] This creates a vicious cycle where C16:0-ceramide not only results from excess lipids but also actively promotes further lipid synthesis and storage, worsening conditions like NAFLD.[18][19]

Quantitative Data on C16:0-Ceramide in Metabolic Disease

Numerous studies in human cohorts and animal models have quantified the changes in C16:0-ceramide levels and the effects of its modulation.

Table 1: C16:0-Ceramide Levels in Human Metabolic Disease

Cohort Comparison Tissue Change in C16:0-Ceramide P-Value Reference
Obese vs. Lean (non-diabetic) Subcutaneous Adipose Significantly Increased P = 0.023 [9][20]
Obese Diabetic vs. Obese Non-diabetic Subcutaneous Adipose Significantly Increased P = 0.027 [3][9]

| Obese vs. Lean | Visceral Adipose | Elevated | - |[16] |

Table 2: Effects of CerS6 Inhibition in Obese Mouse Models

Parameter Model Intervention Outcome Reference
CerS6 Expression (Liver) ob/ob Mice CerS6 ASO ~80-90% reduction [8][21][22]
C16:0-Ceramide (Liver & Plasma) ob/ob & HFD Mice CerS6 ASO ~50% reduction [8][16][21]
HbA1c ob/ob Mice CerS6 ASO 1% reduction [8][21]
Glucose Tolerance (oGTT) ob/ob Mice CerS6 ASO Significantly improved (~50% AUC reduction) [21][22]
Body Weight Gain & Fat Mass HFD & ob/ob Mice CerS6 ASO Significantly reduced [8][16]

| Insulin Sensitivity | HFD & ob/ob Mice | CerS6 Knockout / ASO | Improved |[7][16] |

Therapeutic Targeting of C16:0-Ceramide

Given its central pathogenic role, inhibiting the synthesis of C16:0-ceramide is an attractive therapeutic strategy.[16] Global inhibition of ceramide synthesis (e.g., with myriocin) can have adverse effects due to the essential roles of other ceramide species.[8] Therefore, selectively targeting the enzyme responsible for C16:0-ceramide, CerS6, offers a more precise approach.[21]

As shown in Table 2, studies using antisense oligonucleotides (ASOs) to specifically knock down CerS6 in obese and diabetic mouse models have yielded promising results.[8][21] This intervention selectively reduces C16:0-ceramide levels, leading to marked improvements in glucose tolerance, insulin sensitivity, hepatic steatosis, and body weight, validating CerS6 as a viable therapeutic target for T2D and obesity.[8][16][22]

experimental_workflow cluster_analysis Ex-Vivo Analysis start Start: Disease Model Selection (e.g., HFD or ob/ob Mice) treatment Treatment Administration - CerS6 ASO (i.p. injections) - Control ASO start->treatment monitoring In-Life Monitoring - Body Weight - Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping - oGTT - Insulin Tolerance Test monitoring->metabolic_tests endpoint Endpoint: Sample Collection metabolic_tests->endpoint data_analysis Data Analysis & Interpretation metabolic_tests->data_analysis tissues Tissues (Liver, Adipose) Plasma endpoint->tissues qpcr Gene Expression (CerS6 mRNA) tissues->qpcr lcms Lipidomics (C16:0-Ceramide Quantification) tissues->lcms qpcr->data_analysis lcms->data_analysis

Caption: General Workflow for a CerS6 ASO Therapeutic Study.

Key Experimental Protocols

Quantification of C16:0-Ceramide by LC-MS/MS

This method allows for the precise and simultaneous measurement of different ceramide species in biological samples.[23][24]

  • 1. Sample Preparation (Tissues):

    • Homogenize ~20-50 mg of frozen tissue in a solvent-resistant tube.

    • Perform a lipid extraction using the Bligh and Dyer method with a chloroform/methanol/water mixture.[24]

    • Spike the sample with non-naturally occurring internal standards (e.g., C17:0-ceramide, C25:0-ceramide) prior to extraction to correct for sample loss.[23][24]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • 2. Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Spike with internal standards.

    • Perform an initial lipid extraction as described for tissues.

    • Due to the complexity of the plasma matrix, an additional purification step is required: pass the lipid extract through a silica gel column to isolate the sphingolipid fraction.[23][24]

    • Elute, dry, and reconstitute the sample.

  • 3. LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase HPLC column (e.g., C18) to separate the different ceramide species based on their acyl chain length and hydrophobicity. A typical chromatographic run is around 20-25 minutes.[24]

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each ceramide species and internal standard.

    • Quantification: Construct calibration curves using pure standards of each ceramide species. Calculate the concentration of endogenous ceramides in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[23]

Pharmacological Inhibition with Antisense Oligonucleotides (ASOs)

ASOs are short, synthetic nucleic acid strands that bind to a specific mRNA target, leading to its degradation and preventing protein translation.

  • 1. ASO Design and Screening:

    • Design and synthesize multiple ASO sequences targeting the mRNA of the gene of interest (e.g., CerS6).

    • Screen ASOs in vitro (e.g., in HepG2 cells) for their potency in knocking down the target mRNA (measured by qPCR) and for potential cytotoxicity.[21] Select candidates with >85% knockdown efficiency and low toxicity.

  • 2. In Vivo Efficacy Study:

    • Animal Models: Use relevant models of metabolic disease, such as male leptin-deficient ob/ob mice or C57BL/6J mice on a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.[21]

    • Dose Selection: Perform a dose-titration study in healthy mice to determine the optimal ASO dose that achieves significant target knockdown in the desired tissue (e.g., liver) without adverse effects.

    • Administration: Administer the selected CerS6 ASO and a control ASO (with a scrambled sequence) to the disease-model mice, typically via subcutaneous or intraperitoneal injections, at a determined frequency (e.g., twice weekly).[8]

Conclusion

C16:0-ceramide stands out as a key lipotoxic molecule that directly links nutrient excess to cellular dysfunction in metabolic diseases. Its synthesis via CerS6 and its subsequent actions to impair insulin signaling, disrupt mitochondrial function, and induce ER stress place it at a central node in the pathogenesis of insulin resistance, T2D, and NAFLD. The success of targeted CerS6 inhibition in preclinical models provides a strong rationale for developing selective CerS6 inhibitors as a novel therapeutic class for treating these widespread and debilitating conditions. Further research should focus on translating these findings to human physiology and exploring the long-term safety and efficacy of this therapeutic approach.

References

Navigating the Nuances of C16-Ceramide-d9: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precision in molecular identity is paramount. The term "C16-Ceramide-d9" can refer to several deuterated forms of C16-Ceramide, each with a distinct molecular weight and formula. This guide clarifies the properties of two common variants and provides a foundation for further investigation into their roles in complex biological systems.

Molecular Specifications of C16-Ceramide Variants

The incorporation of nine deuterium atoms into the C16-Ceramide structure results in specific isotopic labeling that is invaluable for mass spectrometry-based lipidomics and metabolic flux analysis. The precise molecular weight and formula are critical for accurate quantification and identification. Below is a comparative summary of the key molecular data for two common deuterated C16-Ceramides, alongside their non-deuterated counterpart.

Compound NameMolecular FormulaFormula Weight ( g/mol )
C16 dihydro Ceramide-d9 (d18:0/16:0-d9)C₃₄H₆₀D₉NO₃[1][2]549.0[1]
C16 Globotriaosylceramide-d9 (d18:1/16:0-d9)C₅₂H₈₈D₉NO₁₈[3]1033.4[3][4]
C16 Ceramide (non-deuterated)C₃₄H₆₇NO₃[5][6]537.9[5][6]

Understanding the Context: The Importance of Specificity

The distinct molecular structures of C16 dihydro Ceramide-d9 and C16 Globotriaosylceramide-d9 imply different biological precursors, metabolic pathways, and cellular functions.

  • C16 dihydro Ceramide is a precursor in the de novo synthesis of C16 ceramide and is considered biologically inactive on its own.[1] However, it can inhibit the channel-forming activity of C16 ceramide in mitochondrial membranes.[1]

  • C16 Globotriaosylceramide is a glycosphingolipid, playing roles in cellular recognition and signaling. It is notably a receptor for Shiga toxin and is implicated in Fabry disease.

Given these differences, detailed information regarding signaling pathways and experimental protocols is highly dependent on the specific this compound variant of interest. Further clarification on the precise molecule is necessary to provide relevant and accurate experimental methodologies and pathway diagrams.

Upon specification of the this compound variant, a comprehensive guide can be developed, including:

  • Detailed Signaling Pathways: Visual representations of the metabolic and signaling cascades involving the specified ceramide.

  • Experimental Protocols: Step-by-step methodologies for the use of the deuterated standard in techniques such as LC-MS/MS for lipid quantification.

  • Logical Workflows: Diagrams illustrating the experimental design for studies investigating the role of the specific ceramide in biological processes.

Future Directions: A Call for Clarity

To proceed with a more in-depth technical guide that includes signaling pathways and experimental protocols, researchers are encouraged to identify the specific this compound variant relevant to their work. This will enable the provision of targeted and actionable information to advance their research and development efforts.

References

The Core Mechanisms of C16-Ceramide Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Ceramide, a saturated long-chain ceramide, has emerged as a critical bioactive sphingolipid implicated in a multitude of cellular processes. Its accumulation is linked to the pathophysiology of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth exploration of the core mechanisms of C16-Ceramide action, focusing on its role in key signaling pathways that regulate cellular fate and function. This document summarizes quantitative data, provides detailed experimental protocols for studying C16-Ceramide, and presents visual representations of its signaling cascades and experimental workflows.

Core Signaling Pathways of C16-Ceramide

C16-Ceramide exerts its biological effects by modulating several key signaling pathways, primarily leading to the induction of apoptosis, insulin resistance, and inflammation. The following sections detail these mechanisms.

Induction of Apoptosis

C16-Ceramide is a potent pro-apoptotic molecule that can trigger programmed cell death through both mitochondrial- and receptor-mediated pathways.

  • Mitochondrial Pathway: C16-Ceramide can directly interact with the mitochondrial outer membrane, leading to the formation of channels that increase its permeability. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[1][2][3] The process is also linked to mitochondrial dysfunction, including the inhibition of the electron transport chain.[4]

  • Interaction with p53: C16-Ceramide can directly bind to the tumor suppressor protein p53 with a high affinity.[1][5] This interaction stabilizes p53 and disrupts its association with the E3 ligase MDM2, leading to p53 accumulation, nuclear translocation, and the activation of its downstream pro-apoptotic target genes.[1][5]

Induction of Insulin Resistance

Elevated levels of C16-Ceramide are strongly correlated with the development of insulin resistance, a hallmark of type 2 diabetes.[6][7][8][9] It antagonizes insulin signaling primarily by inhibiting the Akt/PKB pathway.[7][10]

  • Inhibition of Akt/PKB Signaling: C16-Ceramide leads to the dephosphorylation and inactivation of Akt, a central kinase in the insulin signaling cascade.[10][11] This occurs through two primary mechanisms:

    • Activation of Protein Phosphatase 2A (PP2A): C16-Ceramide can activate PP2A, a phosphatase that directly dephosphorylates and inactivates Akt.[10]

    • Activation of Protein Kinase C zeta (PKCζ): C16-Ceramide activates PKCζ, which can then phosphorylate and inhibit Akt.[8][12][13] This activation often occurs within specific membrane microdomains or lipid rafts.[13]

Role in Inflammation

C16-Ceramide also plays a role in inflammatory processes, often by modulating cytokine production and the activity of immune cells. It can contribute to the inflammatory response observed in metabolic diseases.

  • Modulation of Inflammatory Cytokines: The accumulation of ceramides, including C16-Ceramide, can influence the production of pro-inflammatory cytokines such as TNF-α and interleukins. The measurement of these cytokines is a common method to assess the inflammatory effects of C16-Ceramide.

Quantitative Data on C16-Ceramide Action

The following tables summarize key quantitative data related to the mechanisms of C16-Ceramide action.

ParameterValueContextReference
p53 Binding Affinity (Kd) ~60 nMDirect binding of C16-Ceramide to the p53 DNA-binding domain.[1][5]
CerS6 ASO Efficacy ~50% reductionReduction of C16-Ceramide levels in the liver and plasma of ob/ob mice treated with CerS6 antisense oligonucleotides.[10][14]
Akt/PKB Inhibition 50-60% reductionPartial loss of granulocyte-macrophage colony-stimulating factor-induced PKB activation by C2- or C6-ceramide.[11]
Experimental ModelTreatmentEffect on C16-CeramideDownstream EffectReference
ob/ob miceCerS6 ASO (10 mg/kg)~90% knockdown of CerS6 mRNA in the liverSignificant improvement in glucose tolerance and insulin sensitivity[10][14]
A549 cellsTransient transfection with CerS6Increased intracellular C16-Ceramide levelsElevation and nuclear translocation of p53[15]
Macrophages (Atgl-/-)Fumonisin B1Specific inhibition of C16:0 ceramideRescue from mitochondrial dysfunction and apoptosis[3]
L6 myotubesPalmitate (0.75 mM) for 16hIncreased intracellular ceramideActivation of PKCζ[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of C16-Ceramide action.

Overexpression of Ceramide Synthase 6 (CerS6) to Increase Intracellular C16-Ceramide

Objective: To increase endogenous levels of C16-Ceramide by overexpressing the enzyme responsible for its synthesis.

Protocol:

  • Cell Culture: Culture A549 cells in appropriate growth medium until they reach 70-80% confluency.

  • Transfection: Transiently transfect the cells with a mammalian expression vector encoding human CerS6 (or a GFP-tagged version for localization studies) using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector should be performed in parallel.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for gene expression and accumulation of C16-Ceramide.

  • Analysis:

    • Western Blot: Lyse the cells and perform Western blot analysis to confirm the overexpression of CerS6 and to assess the levels of downstream targets like p53.

    • Immunofluorescence: Fix and permeabilize the cells. Incubate with primary antibodies against p53 and, if applicable, a secondary antibody for visualization by fluorescence microscopy to determine the subcellular localization of p53.

    • Lipidomics: Extract lipids from the cells and quantify C16-Ceramide levels using LC-MS/MS.

Quantification of C16-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of C16-Ceramide in biological samples.

Protocol:

  • Lipid Extraction (Bligh-Dyer Method):

    • Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to the mixture to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile with additives like formic acid and ammonium formate.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the transition of the C16-Ceramide precursor ion to its characteristic product ion.

    • Quantify the amount of C16-Ceramide by comparing its peak area to that of a known amount of an internal standard (e.g., C17-Ceramide).

Assessment of Akt Phosphorylation by Western Blot

Objective: To measure the effect of C16-Ceramide on the activation state of Akt by quantifying its phosphorylation at key residues (Ser473 and Thr308).

Protocol:

  • Cell Treatment: Treat cells (e.g., hepatocytes, myotubes) with a known concentration of C16-Ceramide or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308) and total Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative phosphorylation level.

Measurement of Pro-inflammatory Cytokines by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or plasma following treatment with C16-Ceramide.

Protocol:

  • Sample Collection: Collect cell culture supernatants or plasma samples from control and C16-Ceramide-treated conditions.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of C16-Ceramide and a typical experimental workflow for its study.

C16_Ceramide_Signaling_Pathways C16 C16-Ceramide Mito Mitochondria C16->Mito p53 p53 C16->p53 p53_act p53 Accumulation & Nuclear Translocation C16->p53_act PP2A PP2A C16->PP2A Activates PKCz PKCζ C16->PKCz Activates Inflam Inflammation C16->Inflam CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Apop Apoptosis Casp->Apop MDM2 MDM2 p53->MDM2 Inhibits binding p53_act->Apop Ins_Receptor Insulin Receptor PI3K PI3K Ins_Receptor->PI3K Akt_P p-Akt/PKB (Active) PI3K->Akt_P Activates Akt Akt/PKB GLUT4 GLUT4 Translocation Akt_P->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PP2A->Akt_P Dephosphorylates PKCz->Akt_P Inhibits Cytokines Pro-inflammatory Cytokines Inflam->Cytokines

Caption: C16-Ceramide signaling pathways leading to apoptosis, insulin resistance, and inflammation.

Experimental_Workflow_C16_Ceramide start Start: Hypothesis on C16-Ceramide's Role cell_culture Cell Culture (e.g., Hepatocytes, Macrophages) start->cell_culture treatment Treatment: - Exogenous C16-Ceramide - CerS6 Overexpression/Inhibition - Vehicle Control cell_culture->treatment lipidomics Lipidomics (LC-MS/MS) - Quantify C16-Ceramide levels treatment->lipidomics western Western Blot - p-Akt, Total Akt, p53, Caspases treatment->western apoptosis_assay Apoptosis Assay - Annexin V/PI Staining - Caspase Activity treatment->apoptosis_assay gene_expression Gene Expression Analysis - qPCR for apoptotic/inflammatory genes treatment->gene_expression cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay data_analysis Data Analysis and Interpretation lipidomics->data_analysis western->data_analysis apoptosis_assay->data_analysis gene_expression->data_analysis cytokine_assay->data_analysis conclusion Conclusion on C16-Ceramide's Mechanism of Action data_analysis->conclusion

Caption: A generalized experimental workflow for investigating the cellular effects of C16-Ceramide.

References

C16-Ceramide as a bioactive sphingolipid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C16-Ceramide as a Bioactive Sphingolipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central, bioactive molecules of sphingolipid metabolism, acting as critical regulators of diverse cellular processes including apoptosis, autophagy, inflammation, and insulin signaling.[1][2] These lipids consist of a sphingosine backbone linked to a fatty acid via an amide bond. The length of this fatty acid chain dictates the specific ceramide species and its distinct biological function.[3] C16-Ceramide (N-palmitoyl-D-erythro-sphingosine), which contains a 16-carbon palmitoyl chain, has emerged as a key mediator in numerous signaling pathways and is increasingly recognized for its role in the pathophysiology of various diseases, including cancer, obesity, type 2 diabetes, and cardiovascular disease.[3][4][5]

This technical guide provides a comprehensive overview of C16-Ceramide, focusing on its metabolism, signaling functions, and therapeutic potential. It includes detailed experimental protocols for its study, quantitative data from key research, and visual diagrams of its core pathways to support researchers and drug development professionals in this field.

C16-Ceramide Synthesis and Metabolism

C16-Ceramide is primarily synthesized by Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), which exhibit substrate specificity for palmitoyl-CoA (C16:0-CoA).[4][6] Its production occurs through three main pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

  • De Novo Synthesis : This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of dihydroceramide, which is then desaturated to form ceramide.

  • Sphingomyelin Hydrolysis : Sphingomyelinases (SMases) located at the plasma membrane, lysosomes, or mitochondria hydrolyze sphingomyelin to generate ceramide and phosphocholine.[2][5]

  • Salvage Pathway : This pathway involves the recycling of sphingosine, which is released from the breakdown of complex sphingolipids. Sphingosine is re-acylated by ceramide synthases to form ceramide.[2] This pathway can be a significant source of C16-Ceramide.[2][7]

G cluster_ER Endoplasmic Reticulum cluster_Membrane Membranes (Plasma, Lysosome) cluster_Salvage Salvage Pathway Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT De Novo Synthesis Dihydroceramide Dihydroceramide CerS5_6 CerS5 / CerS6 Dihydroceramide->CerS5_6 C16_Ceramide_ER C16-Ceramide Sphingomyelin Sphingomyelin SMase SMase Sphingomyelin->SMase Hydrolysis C16_Ceramide_Membrane C16-Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramidases Ceramidases Complex_Sphingolipids->Ceramidases Sphingosine Sphingosine Sphingosine->CerS5_6 Re-acylation C16_Ceramide_Salvage C16-Ceramide SPT->Dihydroceramide CerS5_6->C16_Ceramide_Salvage DES1 DES1 CerS5_6->DES1 Acylation DES1->C16_Ceramide_ER Desaturation SMase->C16_Ceramide_Membrane Ceramidases->Sphingosine

Caption: C16-Ceramide Metabolic Pathways.

Core Signaling Pathways Involving C16-Ceramide

C16-Ceramide accumulation is a critical signaling event that can determine cell fate through its influence on apoptosis, inflammation, autophagy, and metabolic regulation.

Apoptosis

C16-Ceramide is a potent pro-apoptotic lipid.[8][9] One of its primary mechanisms involves direct action on mitochondria, where it can self-assemble to form channels in the outer mitochondrial membrane.[10] This permeabilization leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade and commits the cell to apoptosis.[10] The process is often initiated by cellular stressors such as TNF-α, ionizing radiation, or chemotherapeutic agents, which activate enzymes like acid sphingomyelinase (ASMase) or CerS6 to produce C16-Ceramide.[8][11][12]

G Stress Cellular Stress (e.g., TNF-α, Radiation) ASMase Acid Sphingomyelinase (ASMase) Stress->ASMase CerS6 Ceramide Synthase 6 (CerS6) Stress->CerS6 C16_Ceramide C16-Ceramide Accumulation ASMase->C16_Ceramide CerS6->C16_Ceramide Mitochondria Mitochondria C16_Ceramide->Mitochondria Targets Channel Ceramide Channel Formation Mitochondria->Channel Induces CytochromeC Cytochrome C Release Channel->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G TNFa Inflammatory Stimuli (TNF-α, Saturated Fats) CerS6 CerS6 Activation TNFa->CerS6 C16_Ceramide C16-Ceramide CerS6->C16_Ceramide PP2A PP2A C16_Ceramide->PP2A Activates Insulin_Resistance Insulin Resistance C16_Ceramide->Insulin_Resistance Leads to Akt_P Akt-P (Active) PP2A->Akt_P Dephosphorylates Akt Akt (Inactive) Akt_P->Akt GLUT4 GLUT4 Translocation Akt_P->GLUT4 Promotes Akt->GLUT4 Inhibition Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin_Receptor Insulin Receptor Insulin_Receptor->Akt_P Activates G C16_Ceramide C16-Ceramide Akt Akt C16_Ceramide->Akt Inhibits mTOR mTOR Pathway Akt->mTOR Activates Autophagy_Induction Autophagy Induction mTOR->Autophagy_Induction Inhibits Protective_Autophagy Protective Autophagy (Cell Survival) Autophagy_Induction->Protective_Autophagy Mild Stress Lethal_Autophagy Lethal Autophagy (Mitophagy, Cell Death) Autophagy_Induction->Lethal_Autophagy Severe Stress G Sample 1. Sample Collection (Tissue/Cells/Plasma) Spike 2. Spike Internal Std (e.g., C17-Ceramide) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry Inject 5. LC-MS/MS Analysis (Reverse-Phase) Dry->Inject Quantify 6. Quantification (MRM Mode) Inject->Quantify G Homogenate 1. Prepare Cell/ Tissue Homogenate Reaction 2. Set up Reaction (NBD-Sphinganine, C16:0-CoA) Homogenate->Reaction Incubate 3. Incubate at 37°C Reaction->Incubate Stop 4. Stop Reaction & Extract Lipids Incubate->Stop Separate 5. Separate Lipids (TLC or HPLC) Stop->Separate Detect 6. Detect & Quantify Fluorescent Product Separate->Detect

References

The Ubiquitous Regulator: An In-depth Technical Guide to the Natural Occurrence and Distribution of C16-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are fundamental components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. Among the various ceramide species, distinguished by the length of their N-acyl chain, C16-Ceramide (N-palmitoylsphingosine) has emerged as a key player in cellular regulation. Its involvement spans from maintaining skin barrier integrity to orchestrating complex signaling cascades in apoptosis, inflammation, and metabolic diseases. This technical guide provides a comprehensive overview of the natural occurrence and distribution of C16-Ceramide, details established experimental protocols for its analysis, and visualizes its intricate roles in cellular signaling.

Natural Occurrence and Distribution of C16-Ceramide

C16-Ceramide is ubiquitously expressed across various organisms and is found in a wide range of tissues and subcellular compartments. Its concentration and distribution are dynamically regulated, reflecting its diverse biological functions.

Tissue Distribution

The presence of C16-Ceramide has been documented in numerous mammalian tissues, with its levels varying significantly depending on the tissue type and physiological state.

Table 1: Quantitative Levels of C16-Ceramide in Various Tissues

TissueOrganismConditionC16-Ceramide Level (example)Reference
Breast Tumor (Malignant)HumanCancerSignificantly elevated vs. normal tissue[1][2]
Adipose Tissue (eWAT)MouseHigh-Fat DietIncreased[3][4]
LiverMouseHigh-Fat Diet / ob/obElevated[5][6]
Skeletal MuscleHumanInsulin Resistance-[7]
Skin (Stratum Corneum)HumanHealthyMajor component[8][9]
KidneyMouse (Farber disease model)DiseasePresent in cortex[10][11]
BrainHumanHealthyPresent[12]
Head and Neck Squamous Cell CarcinomaHumanCancerIncreased[13][14]

Note: Absolute quantitative values are highly dependent on the analytical method and sample preparation. The table indicates relative changes or presence.

In the context of disease, aberrant levels of C16-Ceramide are frequently observed. For instance, elevated levels are a hallmark of certain cancers, such as breast and head and neck squamous cell carcinomas, where it can paradoxically play both pro-survival and pro-apoptotic roles.[1][13][15][16] In metabolic disorders like obesity and type 2 diabetes, increased C16-Ceramide in adipose tissue and liver is strongly associated with insulin resistance and inflammation.[4][5][17][18]

Subcellular Localization

At the subcellular level, C16-Ceramide is not uniformly distributed. It is a key component of lipid microdomains, also known as lipid rafts, which are dynamic platforms for signal transduction. Studies have shown that C16-Ceramide/cholesterol-rich domains are particularly abundant in the trans-Golgi network and late endosomes .[19] This specific localization is crucial for its role in membrane trafficking and signaling. The enzymes responsible for C16-Ceramide synthesis, primarily Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), are predominantly located in the endoplasmic reticulum (ER).[20][21]

Experimental Protocols

Accurate quantification and analysis of C16-Ceramide are paramount for understanding its biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Extraction and Quantification of C16-Ceramide from Tissues by LC-MS/MS

This protocol provides a generalized workflow for the analysis of C16-Ceramide. Specific parameters may require optimization based on the sample matrix and instrumentation.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

  • Homogenization: Weigh 20-50 mg of frozen tissue and homogenize in a mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C8 or C18 column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system, for example, Mobile Phase A (e.g., water with 10 mM ammonium acetate) and Mobile Phase B (e.g., methanol or acetonitrile/isopropanol mixture).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Transitions: For C16-Ceramide, the precursor ion [M+H]+ is monitored, and specific product ions are detected upon collision-induced dissociation. For example, a common transition is m/z 520.5 -> 264.4.

  • Quantification:

    • Internal Standard: A non-endogenous ceramide species (e.g., C17-Ceramide) is added at the beginning of the extraction process to correct for sample loss and matrix effects.[22]

    • Calibration Curve: A standard curve is generated using a series of known concentrations of a C16-Ceramide standard.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Homogenization Tissue Homogenization (Chloroform:Methanol) Phase_Separation Phase Separation (Addition of Chloroform & Water) Homogenization->Phase_Separation Lipid_Collection Collection of Organic Phase Phase_Separation->Lipid_Collection Drying Solvent Evaporation (Nitrogen Stream) Lipid_Collection->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation Liquid Chromatography (Reverse Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard & Calibration Curve) MS_Detection->Quantification

Figure 1: Experimental workflow for C16-Ceramide analysis.

Signaling Pathways Involving C16-Ceramide

C16-Ceramide is a bioactive lipid that directly influences several key signaling pathways, often with opposing outcomes depending on the cellular context.

Role in Apoptosis

C16-Ceramide is a well-established pro-apoptotic molecule.[23] It can induce apoptosis through multiple mechanisms, including the formation of channels in the mitochondrial outer membrane, leading to the release of cytochrome c.[24][25] This process is a critical step in the intrinsic apoptosis pathway.

Apoptosis_Pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) CerS6 CerS6 Activation Stress_Stimuli->CerS6 C16_Ceramide ↑ C16-Ceramide CerS6->C16_Ceramide Mitochondrial_Channel Mitochondrial Channel Formation C16_Ceramide->Mitochondrial_Channel Cytochrome_c Cytochrome c Release Mitochondrial_Channel->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: C16-Ceramide-mediated intrinsic apoptosis pathway.
Involvement in Inflammation

C16-Ceramide plays a complex role in inflammation. In some contexts, it promotes inflammatory responses. For example, increased C16-Ceramide, generated by CerS6, can enhance the secretion of pro-inflammatory cytokines like TNF-α.[26] However, in other cell types, such as neutrophils, it can have anti-inflammatory effects by reducing their migration and activation.[20][27]

Regulation of mTOR Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. C16-Ceramide has been shown to negatively regulate this pathway. Overexpression of CerS6, leading to increased C16-Ceramide, can reduce the phosphorylation of key downstream targets of mTOR, such as S6 kinase (S6K), thereby inhibiting cell proliferation.[28] This positions C16-Ceramide as a potential tumor suppressor in certain contexts.

mTOR_Signaling_Pathway CerS6 CerS6 C16_Ceramide C16-Ceramide CerS6->C16_Ceramide Inhibition Inhibition C16_Ceramide->Inhibition mTORC1 mTORC1 S6K S6 Kinase (S6K) mTORC1->S6K Cell_Proliferation Cell Proliferation S6K->Cell_Proliferation Inhibition->mTORC1

Figure 3: Inhibition of mTOR signaling by C16-Ceramide.
Role in ER Stress

C16-Ceramide is also implicated in the cellular response to endoplasmic reticulum (ER) stress. Interestingly, its role can be dichotomous. While some studies show that accumulation of C16-Ceramide can exacerbate ER stress, others have demonstrated a pro-survival role where CerS6-generated C16-Ceramide protects cells from ER stress-induced apoptosis.[15][29] This highlights the context-dependent nature of C16-Ceramide signaling.

Conclusion

C16-Ceramide is a multifaceted lipid molecule with a widespread distribution and a profound impact on cellular physiology. Its levels and localization are tightly controlled, and dysregulation is implicated in a range of diseases, from cancer to metabolic syndrome. The methodologies outlined in this guide provide a framework for the accurate investigation of C16-Ceramide, while the visualized signaling pathways offer a glimpse into its complex regulatory networks. Further research into the precise mechanisms governing C16-Ceramide's diverse functions will undoubtedly unveil new therapeutic targets for a variety of human diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of C16-Ceramide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and sensitive method for the quantification of N-palmitoyl-D-erythro-sphingosine (C16-Ceramide) in biological samples, such as cultured cells, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, C16-Ceramide-d9, to ensure high accuracy and precision.

Introduction

Ceramides are a class of sphingolipids that function as critical signaling molecules involved in various cellular processes, including apoptosis, cell growth, and differentiation.[1][2] C16-Ceramide, in particular, has been identified as a key lipid mediator whose levels can change in response to cellular stress and therapeutic agents.[1] Accurate quantification of specific ceramide species is therefore crucial for research in numerous fields, from cancer biology to metabolic diseases.

LC-MS/MS has become the gold standard for lipid analysis due to its exceptional sensitivity, specificity, and ability to resolve complex lipid mixtures.[3][4] This protocol utilizes a reverse-phase HPLC separation coupled with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for the targeted quantification of C16-Ceramide.

Experimental Workflow

The overall experimental process involves sample preparation, including lipid extraction and addition of an internal standard, followed by instrumental analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis Analysis start Cultured Cells harvest Harvest Cells (Scraping/Trypsinization) start->harvest is Add Internal Standard (this compound) harvest->is extract Lipid Extraction (e.g., Chloroform/Methanol) is->extract dry Dry Extract & Reconstitute in Injection Solvent extract->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for C16-Ceramide quantification.

Detailed Protocols

Materials and Reagents
  • Standards: C16-Ceramide and this compound (internal standard)

  • Solvents: Methanol (LC-MS Grade), Chloroform (HPLC Grade), Isopropanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid, Water (Ultrapure)[5]

  • Cell Culture Reagents: Phosphate-Buffered Saline (PBS)

  • Consumables: Glass vials, pipettes, centrifuge tubes

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C16-Ceramide and this compound in a suitable solvent like chloroform or methanol.[6]

  • Working Solutions:

    • Create a series of working standard solutions by diluting the C16-Ceramide stock solution to generate a calibration curve (e.g., 1 ng/mL to 500 ng/mL).

    • Prepare a working solution of the this compound internal standard (IS) at a fixed concentration (e.g., 50 ng/mL).[5]

  • Calibration Standards: Prepare calibration curve samples by spiking the working standards into the same matrix as the samples (e.g., blank cell lysate). Each calibration point should contain a constant amount of the IS.

Sample Preparation: Lipid Extraction from Cultured Cells

This protocol is adapted from established lipid extraction methods.[5][7]

  • Cell Harvesting: Wash cultured cells (e.g., in a 6-well plate) twice with ice-cold PBS. Scrape the cells into 1 mL of methanol and transfer to a glass vial.[7]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to each sample. This step is critical for accurate quantification.

  • Sonication: Sonicate the cell suspension for 5-10 minutes to ensure cell lysis and facilitate extraction.[7]

  • Phase Separation: Add 2 mL of chloroform to the vial. Vortex vigorously and sonicate for an additional 30 minutes. Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases.[7]

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a new clean glass vial.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a solvent compatible with the LC mobile phase, such as acetonitrile or methanol.[7] Vortex to ensure the lipids are fully dissolved before transferring to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity or equivalent[8]
Column Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 5 µm)[5][6]
Mobile Phase A Water with 0.2% Formic Acid[6]
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[6]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 - 25 µL[6][9]
Column Temperature 40 °C

| Gradient | 0-1 min: 50% B1-4 min: Linear gradient to 100% B4-15 min: Hold at 100% B15.1-20 min: Re-equilibrate at 50% B[6] |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition
Mass Spectrometer Triple Quadrupole (e.g., Waters Quattro, Sciex 4000 QTRAP)[5][6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Analysis Mode Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 2.5 - 3.0 kV[4][9]
Cone Voltage 40 V[4]
Source Temperature 120 - 140 °C[9]
Desolvation Temp. 500 - 600 °C[9]
Collision Gas Argon[6]

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions for Quantification The characteristic product ion at m/z 264 corresponds to the sphingosine backbone.[10]

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z)
C16-Ceramide (Analyte) 538.5 264.3

| This compound (IS) | 547.6 | 264.3 |

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for both the C16-Ceramide analyte and the this compound internal standard for all samples and calibration standards.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the known concentration of the calibration standards.

  • Quantification: Determine the concentration of C16-Ceramide in the unknown samples by using the area ratio from the samples and interpolating the concentration from the linear regression of the calibration curve.

  • Normalization: Normalize the final lipid concentrations to the protein concentration or cell count of the original sample to account for variations in sample size.[5]

References

Application Note and Protocols for the Quantification of Ceramides Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been implicated in numerous diseases, such as diabetes, cardiovascular disease, and cancer, making their accurate quantification essential for both basic research and drug development.[1][2]

This application note provides a detailed protocol for the sensitive and accurate quantification of various ceramide species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is crucial for correcting analytical variability during sample preparation and ionization, thereby ensuring high precision and accuracy.[1]

Principles of Quantification

The quantification of ceramides by LC-MS/MS relies on the principle of stable isotope dilution. A known amount of a deuterated ceramide internal standard, which is chemically identical to the analyte but has a higher mass, is added to the sample at the beginning of the workflow. The endogenous (analyte) and deuterated (internal standard) ceramides are co-extracted, co-chromatographed, and co-detected by the mass spectrometer.

During mass spectrometry analysis, the analytes and their corresponding internal standards are detected using Multiple Reaction Monitoring (MRM). This highly specific detection mode monitors a specific precursor ion to product ion transition for each ceramide species.[3] The ratio of the peak area of the endogenous ceramide to the peak area of the deuterated internal standard is then used to calculate the concentration of the endogenous ceramide in the sample by referencing a calibration curve.[1] This method effectively corrects for sample loss during preparation and for variations in ionization efficiency, leading to robust and reliable quantification.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and quantification of ceramides from biological matrices such as plasma and tissue homogenates.

Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)[1]

  • Reagents: Formic acid, Ammonium formate[1]

  • Ceramide Standards: C16:0, C18:0, C18:1, C24:0, C24:1 ceramides, etc. (e.g., from Avanti Polar Lipids)[1]

  • Deuterated Internal Standards: C16-Ceramide-d7, C18-Ceramide-d7, C24-Ceramide-d7, C24:1-Ceramide-d7, etc. (e.g., Deuterated Ceramide LIPIDOMIX®, Sigma-Aldrich)[4]

  • Biological Samples: Human plasma, tissue homogenates

Sample Preparation: Lipid Extraction

For Plasma Samples (Protein Precipitation Method): [3][5]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the deuterated internal standard mix.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

For Tissue Homogenates (Bligh and Dyer Extraction): [6]

  • To a known amount of tissue homogenate (e.g., 100 mg), add the deuterated internal standard mix.

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[6]

  • Add 0.5 mL of chloroform and vortex.

  • Add 0.5 mL of water and vortex.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the phases.

  • Collect the lower organic phase (chloroform layer) containing the lipids.

  • Repeat the extraction of the remaining aqueous phase with an additional 1 mL of chloroform.[6]

  • Pool the organic phases and dry under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a general guideline and may require optimization based on the specific instrument and ceramide species of interest.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Waters CSH C18, Xperchrom 100 C8) is commonly used for ceramide separation.[6][7]

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Isopropanol with 0.1% formic acid[3]

  • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic, long-chain ceramides. An example gradient is as follows:

    • 0-0.5 min: 65% B

    • 0.5-2.0 min: 65% to 90% B

    • 2.0-2.1 min: 90% to 100% B

    • 2.1-3.0 min: 100% B

    • 3.0-3.1 min: 100% to 65% B

    • 3.1-5.0 min: 65% B[3]

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion is typically the [M+H-H₂O]⁺ adduct, and the most abundant product ion for many ceramides is m/z 264, which results from the loss of the fatty acyl chain.[3] Specific MRM transitions for each ceramide and its deuterated internal standard must be optimized.

Data Analysis
  • Peak Integration: Integrate the peak areas for each endogenous ceramide and its corresponding deuterated internal standard.

  • Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of each ceramide analyte and a fixed concentration of the deuterated internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve.[1]

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of each ceramide in the unknown samples based on their measured peak area ratios.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of ceramides.

Table 1: Linearity and Lower Limits of Quantification (LLOQ) for Selected Ceramides in Human Plasma.

Ceramide SpeciesLinear Dynamic Range (µg/mL)LLOQ (µg/mL)Reference
Cer(d18:1/22:0)0.02 - 40.02[2][3]
Cer(d18:1/24:0)0.08 - 160.08[2][3]

Table 2: Precision and Accuracy of the Method.

AnalyteConcentration LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE)Reference
Cer(d18:1/16:0)Low, Mid, High<15%<15%±15%[8]
Cer(d18:1/18:0)Low, Mid, High<15%<15%±15%[8]
Cer(d18:1/24:0)Low, Mid, High<15%<15%±15%[8]
Cer(d18:1/24:1)Low, Mid, High<15%<15%±15%[8]

Table 3: Recovery of Ceramides from Biological Matrices.

MatrixCeramide SpeciesAbsolute Recovery (%)Reference
Human PlasmaCer(d18:1/22:0)109%[2][3]
Human PlasmaCer(d18:1/24:0)114%[2][3]
Rat LiverVarious70 - 99%[6]
Rat MuscleVarious71 - 95%[6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add Deuterated Internal Standards Sample->Add_IS Extraction Lipid Extraction (Protein Precipitation or LLE) Add_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_Separation LC Separation (Reverse Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for ceramide quantification.

Simplified Ceramide Signaling Pathway

G cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects cluster_conversion Metabolic Conversion De_Novo De Novo Synthesis (ER) Ceramide Ceramide De_Novo->Ceramide Salvage Salvage Pathway Salvage->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle Cell Cycle Arrest Ceramide->Cell_Cycle Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin S1P Sphingosine-1-Phosphate Ceramide->S1P

References

Application Notes and Protocols for the Quantification of C16-Ceramide using C16-Ceramide-d9 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Specifically, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) has been identified as a key player in inducing apoptosis in various cell types, making its accurate quantification essential for research in oncology, neurodegenerative diseases, and metabolic disorders.[2][3]

Lipidomics, the large-scale study of lipids, relies on robust and accurate analytical methods for the precise measurement of individual lipid species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity and specificity.[4] However, variability during sample preparation, extraction, and ionization can lead to inaccuracies. The use of a stable isotope-labeled internal standard, such as C16-Ceramide-d9, is crucial to correct for these variations, ensuring high accuracy and precision in quantification.[5] This document provides detailed application notes and protocols for the quantitative analysis of C16-Ceramide in biological samples using this compound as an internal standard.

Properties of this compound Internal Standard

This compound is a deuterated analog of C16-Ceramide, where nine hydrogen atoms in the acyl chain have been replaced with deuterium. This isotopic labeling results in a mass shift of +9 Da, allowing for its differentiation from the endogenous C16-Ceramide by mass spectrometry, while maintaining nearly identical physicochemical properties, such as extraction efficiency and chromatographic retention time.

Table 1: Physicochemical Properties of C16-Ceramide and this compound

PropertyC16-Ceramide (d18:1/16:0)This compound (d18:1/16:0-d9)
Molecular Formula C₃₄H₆₇NO₃C₃₄H₅₈D₉NO₃
Molecular Weight 537.9 g/mol 546.9 g/mol
Purity Typically ≥98%Typically ≥99% deuterated forms (d₁-d₉)
Solubility Soluble in ethanol (with warming), DMSO, and chloroformSoluble in ethanol, DMSO, and chloroform
Storage -20°C as a solid-20°C as a solid

Note: Data compiled from commercially available standards.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of C16-Ceramide is depicted in the following diagram. This process involves sample homogenization, spiking with the this compound internal standard, lipid extraction, chromatographic separation, and detection by tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking BlighDyer Bligh & Dyer Extraction (Chloroform/Methanol/Water) Spiking->BlighDyer PhaseSeparation Phase Separation BlighDyer->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Drying Drying under Nitrogen OrganicPhase->Drying Reconstitution Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of C16-Ceramide Calibration->Quantification

Figure 1: Experimental workflow for C16-Ceramide quantification.

Detailed Experimental Protocols

I. Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Standards: C16-Ceramide (≥98% purity), this compound (≥99% deuterated forms)

II. Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C16-Ceramide and this compound in chloroform.

  • Working Solutions:

    • C16-Ceramide Calibration Standards: Prepare a series of working solutions of C16-Ceramide by serial dilution of the stock solution with ethanol to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

    • This compound Internal Standard (IS) Solution: Prepare a working solution of this compound in ethanol at a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined based on the expected range of endogenous C16-Ceramide in the samples.

III. Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

This protocol is scalable and should be adjusted based on the initial sample amount (e.g., tissue weight or cell number). The following is based on a 100 mg tissue sample.

  • Homogenization: Homogenize the tissue sample in 1 mL of cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the homogenate. The final concentration should be within the linear range of the calibration curve.

  • Lipid Extraction:

    • Add 3.75 mL of chloroform:methanol (1:2, v/v) to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.[1]

    • Add 1.25 mL of water and vortex for 30 seconds.[1]

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes at room temperature to induce phase separation.[1]

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of LC-MS grade solvent (e.g., methanol or acetonitrile/isopropanol).

IV. LC-MS/MS Analysis

Table 2: Liquid Chromatography Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 - 0.5 mL/min
Gradient A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the lipids, hold for a period, and then re-equilibrate to the initial conditions. For example: 0-2 min, 40% B; 2-12 min, 40-100% B; 12-15 min, 100% B; 15.1-18 min, 40% B. This should be optimized.
Injection Volume 5 - 10 µL
Column Temperature 40 - 50 °C

Table 3: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon
MRM Transitions See Table 4

Table 4: MRM Transitions for C16-Ceramide and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16-Ceramide 538.5264.325 - 35
This compound 547.5264.325 - 35

Note: The precursor ion for C16-Ceramide is [M+H]⁺. The product ion at m/z 264.3 corresponds to the sphingoid base fragment.[6] Collision energy should be optimized for the specific instrument used.

V. Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for both C16-Ceramide and this compound.

  • Ratio Calculation: For each sample and calibration standard, calculate the ratio of the peak area of C16-Ceramide to the peak area of this compound.

  • Calibration Curve Construction: Plot the peak area ratio against the concentration of the C16-Ceramide calibration standards. Perform a linear regression to generate a calibration curve.

  • Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of C16-Ceramide in the unknown samples based on their measured peak area ratios.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard allows for the generation of highly reliable quantitative data. The following table summarizes typical performance characteristics of this method.

Table 5: Method Performance Characteristics

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 pg on column
Limit of Quantification (LOQ) 0.5 - 5.0 pg on column
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

C16-Ceramide Signaling Pathway in Apoptosis

C16-Ceramide is a central signaling molecule in the induction of apoptosis. It can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin by sphingomyelinases (SMases). Increased levels of C16-Ceramide can lead to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

G cluster_stimuli Apoptotic Stimuli cluster_ceramide_gen Ceramide Generation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Stress Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo TNFa TNF-α TNFa->SMase C16_Ceramide C16-Ceramide Accumulation SMase->C16_Ceramide DeNovo->C16_Ceramide MOMP Mitochondrial Outer Membrane Permeabilization C16_Ceramide->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: C16-Ceramide signaling in apoptosis.

Conclusion

The protocol described in these application notes provides a robust and reliable method for the accurate quantification of C16-Ceramide in biological samples. The use of this compound as an internal standard is essential for correcting analytical variability and achieving high-quality data. This methodology is applicable to a wide range of research areas, including cancer biology, neurobiology, and metabolic diseases, and will aid in elucidating the precise roles of C16-Ceramide in health and disease.

References

Application Notes and Protocols for Ceramide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3] Dysregulation of ceramide metabolism has been implicated in numerous diseases such as cancer, insulin resistance, and neurodegenerative disorders.[4][5] Consequently, the accurate and sensitive quantification of ceramide species in biological samples is of paramount importance for both basic research and clinical applications.[6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve individual molecular species.[7][8]

This document provides detailed application notes and protocols for the preparation of various biological samples for ceramide analysis by mass spectrometry. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methods for their specific research needs.

Key Considerations for Sample Preparation

The primary goal of sample preparation is to efficiently extract ceramides from the complex biological matrix while minimizing degradation and removing interfering substances.[7] The choice of extraction method depends on the sample type (e.g., plasma, tissue, cells) and the specific ceramide species of interest.

Experimental Protocols

Several lipid extraction methods have been established for the analysis of ceramides. The most common protocols are based on liquid-liquid extraction using organic solvents to partition lipids from the aqueous phase.

Protocol 1: Modified Bligh and Dyer Method for Tissue Samples

This protocol is a widely used method for the extraction of total lipids from tissue samples.[8][9]

Materials:

  • Chloroform

  • Methanol

  • Water (HPLC-grade)

  • Internal standards (e.g., C17:0 ceramide)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a glass homogenization tube.

  • Add 1 mL of a chloroform:methanol mixture (1:2, v/v) and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass tube.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase into a new glass tube.

  • Re-extract the remaining aqueous phase and protein pellet with 1 mL of chloroform.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

Protocol 2: Protein Precipitation Method for Plasma/Serum Samples

This high-throughput method is suitable for the rapid preparation of a large number of plasma or serum samples.[10]

Materials:

  • Methanol, ice-cold

  • Internal standards (e.g., stable isotope-labeled ceramides)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 50 µL of the sample.

  • Add the internal standard solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the extracted lipids to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Folch Method

A classic and robust method for total lipid extraction.[11][12]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 volume of sample (e.g., 100 µL of plasma or cell homogenate), add 20 volumes of chloroform:methanol (2:1, v/v).

  • Add internal standards.

  • Vortex the mixture for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again and centrifuge at 2000 x g for 10 minutes.

  • Aspirate and discard the upper aqueous phase.

  • Wash the lower organic phase by adding a synthetic upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v) without mixing the phases.

  • Remove the upper wash phase.

  • Collect the lower organic phase and evaporate to dryness under nitrogen.

  • Reconstitute the extract for analysis.

Data Presentation

The following tables summarize quantitative data from various studies, providing a reference for expected performance of different sample preparation and analysis methods.

Table 1: Recovery Rates of Ceramides from Different Biological Matrices

Sample MatrixExtraction MethodCeramide SpeciesRecovery Rate (%)Reference
Human PlasmaBligh and Dyer with silica column chromatographyVarious78 - 91[8][9]
Rat LiverBligh and DyerVarious70 - 99[8][9]
Rat MuscleBligh and DyerVarious71 - 95[8][9]
Human SerumProtein Precipitation16 ceramides>90[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ceramide Analysis

MethodCeramide SpeciesLODLOQReference
LC-ESI-MS/MSVarious5 - 50 pg/mL0.01 - 0.50 ng/mL[8][9]
LC/MS/MS16 ceramides-1 nM[10]
LC-MS/MSVarious-pg/mL level[6]

Visualizations

Experimental Workflow

G Experimental Workflow for Ceramide Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., Bligh & Dyer, Folch) InternalStandard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Workflow for ceramide analysis by LC-MS/MS.

Ceramide Signaling Pathways

Ceramides are central to several key signaling pathways that regulate cellular fate.

De Novo Synthesis and Salvage Pathway:

G Ceramide Synthesis Pathways cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Keto 3-Ketosphinganine Dihydro Dihydroceramide Keto->Dihydro Desaturase DEGS Dihydro->Desaturase Ceramide_denovo Ceramide SPT->Keto Desaturase->Ceramide_denovo Sphingolipids Complex Sphingolipids CDase CDase Sphingolipids->CDase Sphingosine Sphingosine CerS CerS Sphingosine->CerS Ceramide_salvage Ceramide CerS->Ceramide_salvage CDase->Sphingosine

Caption: De Novo and Salvage pathways for ceramide synthesis.

Ceramide-Mediated Apoptosis Pathway:

G Ceramide-Mediated Apoptosis cluster_downstream Downstream Effectors Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->SMase PP Protein Phosphatases (PP1, PP2A) Ceramide->PP SAPK SAPK/JNK Pathway Ceramide->SAPK Caspases Caspase Activation PP->Caspases SAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

Conclusion

The selection of an appropriate sample preparation method is critical for the successful analysis of ceramides by mass spectrometry. The protocols and data presented in these application notes provide a comprehensive resource for researchers to develop and validate robust methods for ceramide quantification. Careful consideration of the sample matrix, target ceramide species, and desired throughput will ensure the generation of high-quality, reliable data for advancing our understanding of the roles of ceramides in health and disease.

References

C16-Ceramide-d9 in Cell Culture: Applications, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes, including the regulation of cell growth, differentiation, senescence, and programmed cell death (apoptosis). It is a key second messenger in cellular signaling, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. The deuterated form, C16-Ceramide-d9, offers a stable isotope label that is invaluable for tracing and quantifying the uptake, metabolism, and downstream effects of C16-Ceramide in cell culture studies using mass spectrometry-based techniques. Beyond its primary use as an internal standard, this compound can be employed to investigate the specific cellular responses elicited by this particular ceramide species. These application notes provide detailed protocols and summarize key quantitative data for the use of this compound in cell culture to study its effects on apoptosis, autophagy, and related signaling pathways.

Data Presentation: Quantitative Insights into C16-Ceramide's Cellular Effects

The following tables summarize key quantitative data from various cell culture studies investigating the effects of C16-Ceramide. This information can serve as a starting point for experimental design.

Table 1: Effective Concentrations of C16-Ceramide for Inducing Cellular Responses

Cell TypeApplicationEffective Concentration RangeIncubation TimeNotes
Human PodocytesRegulation of mTOR signalingEnriched LDL7 hoursUpregulation of several mTOR pathway intermediates was observed.[1]
MacrophagesInduction of ApoptosisNot specifiedNot specifiedOverexpression of ceramide synthases led to increased C16:0 ceramide and apoptosis.[2]
HepatocytesInduction of Apoptosis (in response to TNF-α)Not specifiedNot specifiedEndogenous C16-ceramide was elevated during TNF-α-induced apoptosis.[3]
Jurkat CellsInduction of ApoptosisNot specified> 2 hoursIncreased levels of C16 ceramide accumulation correlated with radiation sensitivity and apoptosis.[4]
PC12 CellsInduction of Apoptosis15-20 µM (for C2-Ceramide)8-24 hoursEffect is concentration and time-dependent.[5]
HepG2 CellsCeramide Quantification250 µM (palmitate treatment)8 hoursPalmitate treatment led to a ~5-fold increase in C16:0 ceramide levels.[6]

Table 2: Parameters for C16-Ceramide Preparation and Delivery in Cell Culture

ParameterMethod/ValueReference/Note
Solvent Ethanol or DMSOThe final solvent concentration in the culture medium should be ≤ 0.1% to avoid toxicity.[7]
Stock Solution Preparation Dissolve in 100% ethanol at 37°C.For a final concentration of 100 µM, a 100 mM stock solution is recommended to maintain a low final ethanol concentration.[7]
Delivery Method Direct addition to mediumFor long-chain ceramides like C16, precipitation can be an issue.[8]
Liposomal formulationCan improve solubility and delivery of hydrophobic molecules like ceramides.[9]
BSA ConjugationBinding to bovine serum albumin (BSA) can enhance solubility in aqueous media.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes a general procedure for inducing apoptosis in cultured cells using this compound. The optimal conditions (e.g., cell density, ceramide concentration, and incubation time) should be determined empirically for each cell line.

Materials:

  • This compound

  • Ethanol or DMSO (cell culture grade)

  • Complete cell culture medium

  • Cultured cells of interest

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 activity assay)

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically dissolve this compound in 100% ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).

    • Warm the solvent to 37°C to aid dissolution.[7]

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment with this compound:

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10-100 µM).

    • Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is non-toxic (typically ≤ 0.1%).[7]

    • Prepare a vehicle control with the same final concentration of the solvent.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a predetermined time course (e.g., 6, 12, 24, 48 hours).

  • Assessment of Apoptosis:

    • Harvest the cells (both adherent and floating) at the end of the incubation period.

    • Analyze the cells for apoptotic markers using a chosen method, such as:

      • Annexin V/Propidium Iodide Staining: Follow the manufacturer's protocol for the apoptosis detection kit to quantify early and late apoptotic cells by flow cytometry.

      • Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric assay.

      • Morphological Analysis: Observe changes in cell morphology, such as cell shrinkage, membrane blebbing, and chromatin condensation, using microscopy.

Protocol 2: Analysis of Autophagy Induction by this compound

This protocol outlines a method to assess the induction of autophagy in cells treated with this compound, focusing on the detection of LC3-II, a key marker of autophagosome formation.

Materials:

  • This compound

  • Ethanol or DMSO (cell culture grade)

  • Complete cell culture medium

  • Cultured cells of interest (e.g., cells stably expressing GFP-LC3)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

  • Fluorescence microscope (for GFP-LC3 expressing cells)

Procedure:

  • Preparation of this compound and Cell Treatment:

    • Follow steps 1-4 from Protocol 1 to prepare and treat cells with this compound. Include a positive control for autophagy induction (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) and a vehicle control.

  • Assessment of Autophagy:

    • Western Blotting for LC3-II:

      • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with a primary antibody against LC3. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

      • Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.

      • An increase in the ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin) indicates an increase in autophagosome formation.

    • Fluorescence Microscopy of GFP-LC3 Puncta:

      • If using cells stably expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3), wash the cells with PBS after treatment.

      • Fix the cells (e.g., with 4% paraformaldehyde).

      • Mount the coverslips on microscope slides.

      • Observe the cells under a fluorescence microscope.

      • An increase in the number of distinct GFP-LC3 puncta (dots) per cell indicates the recruitment of LC3 to autophagosome membranes and thus, autophagy induction.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams created using the DOT language to visualize key signaling pathways and a general experimental workflow involving this compound.

C16_Ceramide_Apoptosis_Pathway C16_Ceramide This compound Mitochondria Mitochondria C16_Ceramide->Mitochondria Bax Bax C16_Ceramide->Bax activates Bcl2 Bcl-2 C16_Ceramide->Bcl2 inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bax->Mitochondria Bcl2->Mitochondria

Caption: this compound induced apoptosis pathway.

C16_Ceramide_Autophagy_Pathway C16_Ceramide This compound Akt Akt C16_Ceramide->Akt mTORC1 mTORC1 Beclin1_Complex Beclin-1 Complex mTORC1->Beclin1_Complex Autophagosome Autophagosome Formation (LC3-II) Beclin1_Complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Akt->mTORC1

Caption: this compound and its role in autophagy regulation.

Experimental_Workflow Start Start: Cell Culture Preparation Prepare This compound Working Solution Start->Preparation Treatment Treat Cells Preparation->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Cellular Response Incubation->Analysis Apoptosis Apoptosis Assays Analysis->Apoptosis Autophagy Autophagy Assays Analysis->Autophagy Signaling Signaling Pathway Analysis Analysis->Signaling

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for Ceramide Extraction from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as insulin resistance, cardiovascular disease, and cancer, making them important targets in drug development and clinical research.[2][3][5] Accurate and reproducible quantification of ceramide levels in plasma is therefore essential for understanding their physiological roles and their potential as biomarkers.

This document provides detailed protocols for the extraction of ceramides from plasma samples, primarily focusing on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. These protocols are followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for ceramide analysis due to its high sensitivity and specificity.[6][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on Bligh and Dyer Method

This protocol is a widely used method for the extraction of total lipids from biological samples.[6]

Materials:

  • Plasma samples

  • Chloroform

  • Methanol

  • Water (HPLC-grade)

  • Internal Standards (e.g., C17:0 ceramide, C25:0 ceramide)[6]

  • Ice-cold screw-capped glass tubes

  • Vortex mixer

  • Centrifuge

  • Glass wool packed Pasteur pipette or syringe filter

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In an ice-cold screw-capped glass tube, aliquot 50 µL of plasma.

  • Spike the plasma sample with internal standards (e.g., 50 ng of C17:0 ceramide and 100 ng of C25:0 ceramide) to allow for absolute quantification.[6]

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the tube.[6]

  • Vortex the mixture vigorously for 1 minute at 4°C.

  • To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water.[6]

  • Vortex again for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • To maximize recovery, re-extract the remaining aqueous phase with an additional 1 mL of chloroform.[6]

  • Pool the organic phases.

  • To remove any solid particles, filter the pooled organic phase through a glass wool-packed Pasteur pipette.[6]

  • Dry the collected eluent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent for LC-MS/MS analysis (e.g., HPLC elution buffer).[6]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Ceramides

SPE offers a high-throughput alternative to LLE and can provide cleaner extracts.[8][9][10] This protocol is a general guideline and may need optimization based on the specific SPE cartridge used.

Materials:

  • Plasma samples

  • SPE cartridges (e.g., C18-based)[11]

  • Internal Standards (as in Protocol 1)

  • Methanol

  • Chloroform or other suitable organic solvents (e.g., MTBE, DCM, 1-chlorobutane)[8]

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Precondition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration buffer.

  • Thaw plasma samples on ice.

  • In a separate tube, dilute the plasma sample with a suitable buffer and spike with internal standards.

  • Load the diluted plasma sample onto the preconditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances like salts and polar metabolites. The composition of the wash buffer will depend on the SPE sorbent.

  • Elute the ceramides from the cartridge using a more hydrophobic solvent mixture (e.g., chloroform/methanol, MTBE/methanol).[8]

  • Collect the eluate.

  • Dry the collected eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for ceramide extraction and analysis from plasma samples.

ParameterMethodValue/RangeReference
Recovery LLE (Bligh & Dyer) with Silica Chromatography78-91%[6][12]
LLE (Chloroform:Methanol)>90%[13]
Single Phase (1-Butanol:Methanol)>90%[13]
Limit of Detection (LOD) LC-ESI-MS/MS5–50 pg/mL[6]
Limit of Quantification (LOQ) LC-ESI-MS/MS0.01–0.50 ng/mL (for distinct ceramides)[12]
LC-MS/MS1 nM[14]
Intra-assay Precision (%CV) LC-ESI-MS/MS<15%[6]
LC-MS/MS<20%[15]
Inter-assay Precision (%CV) LC-ESI-MS/MS<15%[6]
LC-MS/MS<25%[15]
Linearity (R²) LC-MS/MS>0.99[14]

Visualizations

Experimental Workflow for Ceramide Extraction

G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification_analysis Purification & Analysis start Thaw Plasma Sample on Ice aliquot Aliquot 50 µL Plasma start->aliquot spike Spike with Internal Standards (e.g., C17:0, C25:0 Ceramide) aliquot->spike add_solvent Add 2 mL Chloroform:Methanol (1:2) spike->add_solvent vortex1 Vortex add_solvent->vortex1 phase_sep Add Chloroform and Water vortex1->phase_sep vortex2 Vortex & Centrifuge phase_sep->vortex2 collect_organic Collect Lower Organic Phase vortex2->collect_organic re_extract Re-extract Aqueous Phase with Chloroform vortex2->re_extract pool Pool Organic Phases collect_organic->pool re_extract->pool dry Dry Under Nitrogen pool->dry reconstitute Reconstitute in HPLC Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

High-Throughput Analysis of Ceramides in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, differentiation, and inflammation.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as cancer, insulin resistance, neurodegenerative disorders, and cardiovascular disease.[3][4] Consequently, the accurate and high-throughput quantification of ceramides in biological samples is paramount for both basic research and the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the high-throughput analysis of ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for ceramide quantification.[5] Additionally, alternative and complementary techniques are discussed.

Analytical Techniques for Ceramide Analysis

While several methods exist for ceramide analysis, LC-MS/MS offers unparalleled sensitivity and specificity, enabling the precise quantification of individual ceramide species.[5] Other techniques such as shotgun lipidomics, gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and enzyme-linked immunosorbent assay (ELISA) also find application in specific contexts.[5][6]

Table 1: Comparison of Analytical Techniques for Ceramide Analysis

TechniqueAdvantagesLimitationsThroughput
LC-MS/MS High sensitivity, specificity, and resolution for individual species quantification.[5]Higher equipment cost and complexity.High
Shotgun Lipidomics High-throughput, minimal sample preparation, comprehensive profiling.[5]Potential for ion suppression, challenges in quantification.[5]Very High
GC-MS High sensitivity for long-chain ceramides, good for fatty acid composition analysis.[5]Requires derivatization, not suitable for intact ceramides.Medium
HPLC (UV/Fluorescence) Good resolution, non-destructive.[5]Lower sensitivity and specificity compared to MS.Medium
ELISA High-throughput, easy to use, commercially available kits.[5]Limited to specific ceramide species, lacks structural information.[5]Very High

Experimental Workflow for High-Throughput Ceramide Analysis

A typical workflow for the high-throughput analysis of ceramides in biological samples involves several key steps, from sample collection to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma, Tissue, Cells) InternalStandard Addition of Internal Standards SampleCollection->InternalStandard Extraction Lipid Extraction InternalStandard->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Analysis Statistical Analysis Quantification->Analysis Ceramide Apoptosis Pathway Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Hydrolysis PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Caspases Caspase Activation Ceramide->Caspases Activates DeNovo->Ceramide Akt Akt (pro-survival) PP2A->Akt Dephosphorylates (inactivates) Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases->Apoptosis

References

Application Notes and Protocols for C16-Ceramide-d9 in Ceramide Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C16-Ceramide-d9, a stable isotope-labeled analog of C16-Ceramide, for in-depth studies of ceramide metabolism and its intricate role in cellular signaling. This document offers detailed protocols for metabolic flux analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with illustrative diagrams of relevant pathways and experimental workflows.

Application Notes

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2][3][4] The C16 isoform of ceramide (N-palmitoylsphingosine) is one of the most abundant and biologically significant ceramide species in mammalian cells.[5][6] Dysregulation of C16-Ceramide metabolism has been implicated in various pathologies, such as insulin resistance, obesity, cardiovascular disease, and cancer.[5][6][7][8]

The use of stable isotope-labeled C16-Ceramide, such as this compound, offers a powerful tool for tracing the metabolic fate of this key lipid messenger. By introducing a known amount of the labeled ceramide into a biological system, researchers can accurately track its conversion into downstream metabolites, including more complex sphingolipids like sphingomyelin and glucosylceramide. This approach, known as metabolic flux analysis, provides invaluable insights into the dynamics of ceramide metabolism and how it is altered in response to various stimuli or in disease states.[9][10] this compound can also be used as an internal standard for the precise and accurate quantification of endogenous C16-Ceramide levels in various biological samples by LC-MS/MS.[1][2][3]

Ceramide Metabolism and Signaling Pathways

Ceramides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.[3] In the de novo pathway, ceramide is synthesized from serine and palmitoyl-CoA in the endoplasmic reticulum. The salvage pathway generates ceramide through the breakdown of more complex sphingolipids.[3] Once synthesized, ceramide can be further metabolized to form sphingomyelin, glycosphingolipids, or ceramide-1-phosphate, or it can be broken down into sphingosine, which can be recycled.[1]

As a signaling molecule, ceramide exerts its effects by modulating the activity of various downstream effector proteins, including protein kinases and phosphatases.[1][3] For instance, ceramide can activate protein phosphatase 1 (PP1) and PP2a, leading to the dephosphorylation and altered activity of key regulatory proteins involved in apoptosis and cell proliferation.[1] Ceramide is also known to activate the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) signaling cascades, which play crucial roles in stress responses and apoptosis.[2][3] Furthermore, ceramide can influence inflammatory responses through the activation of the NF-κB pathway.[3]

Ceramide_Signaling_Pathways cluster_stimuli Stimuli cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes TNFa TNF-α DeNovo De Novo Pathway TNFa->DeNovo Salvage Salvage Pathway TNFa->Salvage FasL FasL FasL->DeNovo FasL->Salvage Stress Stress Stress->DeNovo Stress->Salvage Ceramide C16-Ceramide DeNovo->Ceramide Salvage->Ceramide PP2A PP2A/PP1 Ceramide->PP2A JNK_MAPK JNK/MAPK Pathway Ceramide->JNK_MAPK NFkB NF-κB Pathway Ceramide->NFkB Akt Akt (inhibition) Ceramide->Akt Apoptosis Apoptosis PP2A->Apoptosis JNK_MAPK->Apoptosis CellCycle Cell Cycle Arrest JNK_MAPK->CellCycle Inflammation Inflammation NFkB->Inflammation InsulinResistance Insulin Resistance Akt->InsulinResistance

Ceramide Signaling Pathways

Experimental Protocols

Protocol 1: Metabolic Flux Analysis of this compound in Cultured Cells

This protocol describes how to trace the metabolism of this compound in cultured cells using LC-MS/MS.

Materials:

  • This compound (or a suitable deuterated precursor like C16:0-d9 fatty acid or sphingosine-d9)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Water, HPLC grade

  • Nitrogen gas

  • Internal standard (e.g., C17-Ceramide)

  • LC-MS/MS system with a C8 or C18 reversed-phase column

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare the labeling medium by supplementing the regular growth medium with this compound (or a deuterated precursor). The final concentration will need to be optimized for your specific cell type and experiment, but a starting point could be in the low micromolar range.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic flux over time.

  • Sample Collection and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the plate, scrape the cells, and transfer the cell suspension to a glass tube.

    • Add the internal standard (e.g., C17-Ceramide) to each sample for normalization.

    • Add 2 mL of chloroform to the cell suspension.

    • Vortex the mixture thoroughly and sonicate for 15-30 minutes.

    • Centrifuge the samples at 3000 rpm for 5-10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the lipids using a reversed-phase column (e.g., C8 or C18) with a suitable gradient. A typical mobile phase system consists of a mixture of methanol, water, and an additive like ammonium acetate or formic acid.[2]

    • Detect the deuterated and non-deuterated ceramide species and their metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions will need to be determined for each analyte.

  • Data Analysis:

    • Integrate the peak areas for this compound, its metabolites, and the internal standard.

    • Normalize the peak areas of the analytes to the peak area of the internal standard.

    • Calculate the rate of incorporation of the deuterium label into the different lipid species over time to determine the metabolic flux.

Experimental_Workflow Start Start: Plate Cells Labeling Label with this compound (or precursor) Start->Labeling Incubation Incubate for Time Course Labeling->Incubation Harvest Harvest Cells & Wash with PBS Incubation->Harvest Extraction Lipid Extraction (Methanol/Chloroform) Harvest->Extraction Drydown Dry Extract (Nitrogen) Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS DataAnalysis Data Analysis: Metabolic Flux Calculation LCMS->DataAnalysis End End DataAnalysis->End

Metabolic Flux Analysis Workflow

Data Presentation

The following tables present example quantitative data from studies utilizing deuterated precursors to trace ceramide metabolism.

Table 1: Incorporation of Deuterated C16:0 Fatty Acid into Sphingolipids

This table shows the levels of various deuterated sphingolipids in HEK cells after a pulse-labeling with C16:0(d9) fatty acid.

Sphingolipid SpeciesConcentration (pmol/mg protein)
C16:0(d9) Ceramide5.43 ± 0.68
C16:0(d9) Sphingomyelin139 ± 12.69
C16:0(d9) Hexosylceramide58.0 ± 2.31

Data adapted from a study on sphingolipid flux.[10]

Table 2: Turnover of Deuterated Ceramides

This table illustrates the differing turnover rates of long-chain (LC) versus very-long-chain (VLC) ceramides.

Deuterated CeramidePercent Remaining after 24h ChaseHalf-life (hours)
C16:0(d9) Ceramide~50%Not determined
C24:0(d4) Ceramide<20%4.4 ± 1.6
C24:1(d7) Ceramide<20%4.5 ± 0.8

Data adapted from a study on sphingolipid turnover.[10]

Table 3: LC-MS/MS Parameters for Ceramide Analysis

This table provides typical parameters for the analysis of ceramides by LC-MS/MS.

ParameterSetting
Liquid Chromatography
ColumnC8 or C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 1 mM ammonium formate
Mobile Phase BMethanol/Acetonitrile (9:1) with 0.1% formic acid and 1 mM ammonium formate
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Detection ModeMultiple Reaction Monitoring (MRM)

These are example parameters and should be optimized for your specific instrument and application.[1][2]

By following these protocols and utilizing the provided information, researchers can effectively employ this compound to gain a deeper understanding of ceramide metabolism and its role in health and disease.

References

Troubleshooting & Optimization

C16-Ceramide-d9 solubility and reconstitution issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C16-Ceramide-d9. It addresses common issues related to solubility and reconstitution to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of C16-Ceramide, a bioactive sphingolipid. The deuterium labeling makes it suitable for use as an internal standard in mass spectrometry-based lipidomics studies for the accurate quantification of endogenous C16-Ceramide. C16-Ceramide itself is involved in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[1][2]

Q2: In which solvents is this compound soluble?

This compound is a lipid and is therefore poorly soluble in aqueous solutions. It is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][2][3] For cell culture applications, it is often dissolved in ethanol or DMSO to prepare a stock solution, which is then further diluted in the culture medium.[4]

Q3: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What can I do to prevent this?

Precipitation is a common issue when working with long-chain ceramides due to their hydrophobic nature.[5] Here are several strategies to prevent it:

  • Reduce the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is very low, typically ≤ 0.1%, to avoid both precipitation and solvent-induced cytotoxicity.[4][6]

  • Use a pre-dilution step: Instead of adding the concentrated stock solution directly to your final volume of media, first pre-dilute the stock in a small volume of serum-containing media while vortexing. Then, add this intermediate dilution to the rest of your media.[6]

  • Utilize a carrier protein: Complexing the ceramide with a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells in culture.[5][6]

  • Employ a co-solvent system: A solvent mixture of ethanol and dodecane (98:2, v/v) has been shown to effectively disperse natural ceramides in aqueous solutions for cell culture use.[7][8]

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the ceramide solution can help. However, be mindful that precipitation might still occur as the medium cools down.[5]

Solubility Data

The following table summarizes the solubility of C16-Ceramide in various solvents. While specific data for the deuterated form (d9) is limited, the solubility is expected to be very similar to the non-deuterated compound.

SolventConcentrationTemperatureNotes
Ethanol10 mg/mL60°CRequires ultrasonication and warming.[3]
Dimethylformamide (DMF)20 mg/mL60°CRequires ultrasonication and warming.[3]
Dimethyl Sulfoxide (DMSO)< 1 mg/mLRoom TemperatureSparingly soluble.[3]
Ethanol:PBS (1:1)~0.5 mg/mLRoom TemperatureFor C24:1 Ceramide, suggesting a method for aqueous dilutions.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Bring the vial of solid this compound to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of 100% ethanol to the vial. For example, to 1 mg of this compound (MW: ~547.0 g/mol ), add 182.8 µL of ethanol.

  • Vortex the solution vigorously to dissolve the solid. If necessary, briefly warm the tube in a 37°C water bath and sonicate to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in glass or polypropylene tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Diluting this compound into Cell Culture Media

This protocol is for preparing 10 mL of media with a final this compound concentration of 20 µM.

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • In a sterile microcentrifuge tube, add 198 µL of the pre-warmed complete media.

  • While gently vortexing the 198 µL of media, add 2 µL of the 10 mM this compound stock solution. This creates a 100 µM intermediate solution.

  • Add the entire 200 µL of the intermediate solution to 9.8 mL of the pre-warmed complete media.

  • Mix immediately by gently inverting the container. The final concentration of ethanol in the media will be 0.02%, which is well below the recommended maximum of 0.1%.

Signaling Pathways and Experimental Workflows

C16-Ceramide and p53 Signaling Pathway

C16-Ceramide can act as a natural regulatory ligand for the tumor suppressor protein p53.[10][11][12] It binds directly to the DNA-binding domain of p53, leading to its stabilization and accumulation. This disrupts the interaction between p53 and its negative regulator, MDM2, ultimately resulting in the activation of p53 downstream targets and inducing cellular stress responses like apoptosis.[10][12] There is also evidence for a positive feedback loop where p53 can transcriptionally activate Ceramide Synthase 6 (CerS6), the enzyme that produces C16-Ceramide.[7]

C16_Ceramide_p53_Pathway C16_Ceramide C16-Ceramide p53 p53 C16_Ceramide->p53 Direct Binding & Stabilization MDM2 MDM2 p53->MDM2 Inhibition of Interaction p53_active Active p53 (Accumulation & Nuclear Translocation) p53->p53_active Activation MDM2->p53 Degradation Downstream_Targets Downstream Targets (e.g., BAX) p53_active->Downstream_Targets Transcriptional Activation CerS6 CerS6 p53_active->CerS6 Transcriptional Activation Apoptosis Apoptosis Downstream_Targets->Apoptosis CerS6->C16_Ceramide Synthesis C16_Ceramide_mTOR_Pathway C16_Ceramide C16-Ceramide mTORC1 mTORC1 C16_Ceramide->mTORC1 Inhibition Akt Akt mTORC1->Akt Phosphorylation S6K S6K mTORC1->S6K Phosphorylation Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation S6K->Cell_Proliferation Reconstitution_Workflow start Start: Solid this compound dissolve Dissolve in Ethanol to make 10 mM Stock start->dissolve store Store at -20°C in Aliquots dissolve->store pre_dilute Pre-dilute Stock in Small Volume of Medium store->pre_dilute prepare_media Prepare Complete Cell Culture Medium (37°C) prepare_media->pre_dilute final_dilution Add Intermediate Dilution to Final Volume of Medium pre_dilute->final_dilution treat_cells Treat Cells final_dilution->treat_cells troubleshoot Troubleshooting: Precipitation Observed final_dilution->troubleshoot end Experiment treat_cells->end solution1 Use Carrier (BSA) troubleshoot->solution1 Option 1 solution2 Use Ethanol/Dodecane troubleshoot->solution2 Option 2 solution1->pre_dilute solution2->dissolve

References

C16-Ceramide-d9 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and long-term storage of C16-Ceramide-d9, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental results.

Stability and Long-Term Storage Conditions

Proper handling and storage of this compound are critical for maintaining its chemical purity and biological activity. Ceramides, in general, are susceptible to degradation from factors such as temperature, light, and pH.[1]

Recommended Storage

Long-Term Storage (Solid Form): For long-term stability, this compound should be stored as a solid at -20°C . The deuterated analog, C16 dihydro Ceramide-d9, has been shown to be stable for at least 4 years under these conditions.[2] While this data is for the dihydro version, it serves as a strong indicator for the stability of this compound.

Storage in Solution: If it is necessary to store this compound in solution, it is recommended to use a non-polar organic solvent such as ethanol or DMSO.[2] Prepare fresh solutions for immediate use whenever possible. For short-term storage of solutions, store at -20°C in a tightly sealed glass vial with a Teflon-lined cap. Avoid repeated freeze-thaw cycles.

Factors Affecting Stability
  • Temperature: Elevated temperatures can accelerate the degradation of ceramides.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. Store in amber vials or protect from light.

  • pH: Extreme pH conditions can cause hydrolysis of the amide bond.

  • Oxidation: The double bond in the sphingoid backbone can be susceptible to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage in solution.

Quantitative Stability Data

While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes the known stability of a closely related deuterated ceramide and general stability considerations.

CompoundFormStorage ConditionDurationStability
C16 dihydro Ceramide-d9Solid-20°C≥ 4 yearsStable[2]
General CeramidesSolutionRoom Temperature8 hoursStable in plasma[3]
General CeramidesPost-preparation in autosampler8°C24 hoursStable in plasma[3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Question: I am seeing unexpected peaks in my mass spectrometry analysis. What could be the cause?

Answer: Unexpected peaks could be due to degradation products or contaminants.

  • Degradation: The primary degradation pathway for ceramides is the hydrolysis of the amide bond, which would yield sphingosine and a C16 fatty acid. Check for masses corresponding to these fragments in your analysis.

  • Contamination: Ensure all solvents and labware are of high purity and free from plasticizers or other contaminants that can interfere with mass spectrometry analysis.

Question: My quantitative results are inconsistent between experiments. What should I check?

Answer: Inconsistent results can stem from several factors related to sample preparation and handling.

  • Incomplete Solubilization: Ensure the this compound is fully dissolved in the solvent before use. Sonication may aid in solubilization.

  • Adsorption to Surfaces: Ceramides are lipophilic and can adsorb to plastic surfaces. Use glass vials with Teflon-lined caps for storage and handling.

  • Pipetting Errors: Due to the viscous nature of some organic solvents, ensure accurate and consistent pipetting.

  • Matrix Effects: In complex biological samples, other lipids and matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. Implement robust sample preparation methods like liquid-liquid extraction or solid-phase extraction to minimize these effects.

Question: I am observing a decrease in the concentration of my this compound stock solution over time. Why is this happening?

Answer: A decrease in concentration can be due to degradation or solvent evaporation.

  • Degradation: If not stored properly (e.g., at room temperature or exposed to light), the ceramide can degrade. Refer to the recommended storage conditions.

  • Solvent Evaporation: Ensure the vial is tightly sealed to prevent solvent evaporation, which would lead to an apparent increase in concentration, but if the cap is not secure, evaporation can occur.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol and DMSO.[2] For quantitative analysis, ensure the solvent is compatible with your analytical method (e.g., LC-MS grade).

Q2: Can I store this compound at 4°C?

A2: For short-term storage (a few days), 4°C may be acceptable if the compound is in a solid, dry state and protected from light. However, for long-term stability, -20°C is strongly recommended.

Q3: How many times can I freeze-thaw a solution of this compound?

A3: It is best to avoid repeated freeze-thaw cycles. If you need to use the solution multiple times, aliquot it into smaller volumes to be used once.

Q4: Is this compound sensitive to air?

A4: While not extremely sensitive, the double bond in the sphingoid base can be a site for oxidation. For long-term storage of solutions, it is good practice to overlay the solution with an inert gas like argon or nitrogen.

Experimental Protocols

General Protocol for Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and experimental needs.

  • Sample Preparation (from biological matrix):

    • Lipid Extraction: A common method is the Bligh-Dyer or Folch extraction. Briefly, add a chloroform:methanol mixture to the sample, vortex, and centrifuge to separate the organic and aqueous layers. The lipids, including this compound, will be in the lower organic layer.

    • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., a non-endogenous ceramide like C17-Ceramide) prior to extraction to correct for extraction efficiency and instrument variability.

    • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with your LC mobile phase (e.g., methanol or isopropanol).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for ceramide separation.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid and ammonium formate) and an organic solvent (e.g., methanol, acetonitrile, or isopropanol with formic acid and ammonium formate) is typically used.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for ceramide analysis.

    • Detection: Use multiple reaction monitoring (MRM) for sensitive and specific quantification. The precursor ion will be the [M+H]+ adduct of this compound, and the product ion is typically a fragment corresponding to the sphingoid backbone.

      • Example MRM transition for C16-Ceramide: m/z 538.5 -> m/z 264.4 (This is for the non-deuterated form; the d9 version will have a higher mass). The exact m/z values for this compound should be determined based on its chemical formula.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

G cluster_start cluster_checks Initial Checks cluster_analysis Analytical Troubleshooting cluster_solutions Potential Solutions cluster_end start Inconsistent Results or Suspected Degradation storage Review Storage Conditions (-20°C, dark, dry) start->storage handling Review Handling Procedures (glassware, fresh solutions) start->handling ms_check Check MS for Degradation Products (e.g., sphingosine, fatty acid fragments) storage->ms_check handling->ms_check lc_check Evaluate LC Peak Shape (tailing, splitting) ms_check->lc_check If degradation is suspected new_stock Prepare Fresh Stock Solution ms_check->new_stock If degradation confirmed quant_check Assess Internal Standard Performance lc_check->quant_check optimize_lcms Optimize LC-MS Method lc_check->optimize_lcms If peak shape is poor optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) quant_check->optimize_sp If IS is inconsistent end Consistent and Reliable Results new_stock->end optimize_sp->end optimize_lcms->end

Caption: Troubleshooting workflow for this compound stability.

C16-Ceramide-Mediated p53 Signaling Pathway

G cluster_stimulus Cellular Stress cluster_ceramide Ceramide Generation cluster_p53 p53 Regulation cluster_downstream Downstream Effects stress Serum/Folate Deprivation c16_cer C16-Ceramide stress->c16_cer p53 p53 c16_cer->p53 Binds to p53 (stabilizes) p53_mdm2 p53-MDM2 Complex c16_cer->p53_mdm2 Disrupts complex p53->p53_mdm2 p53_targets Activation of p53 Target Genes p53->p53_targets mdm2 MDM2 mdm2->p53_mdm2 ubiquitination p53 Ubiquitination & Degradation p53_mdm2->ubiquitination apoptosis Apoptosis p53_targets->apoptosis cell_cycle Cell Cycle Arrest p53_targets->cell_cycle

Caption: C16-Ceramide activates p53 signaling.

References

Minimizing matrix effects in ceramide LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ceramide LC-MS/MS analysis. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Troubleshooting Guide

Problem: I am observing significant ion suppression for my ceramide signal.

Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2][3]

  • Initial Assessment:

    • Confirm Ion Suppression: A post-column infusion experiment can determine if ion suppression is occurring at the retention time of your analyte.[4] This involves infusing a constant concentration of your ceramide standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the analyte's retention time indicates ion suppression.

    • Review Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[1][5] Phospholipids are a major source of ion suppression in biological matrices like plasma and serum.[6][7]

    • Check Chromatography: Poor chromatographic separation can lead to the co-elution of interfering substances with your ceramide of interest.[8][9]

  • Solutions:

    • Optimize Sample Preparation: The choice of extraction method can significantly impact the cleanliness of your sample.[1] Consider the following techniques:

      • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering phospholipids.[5][7] Diluting the supernatant post-precipitation can sometimes help mitigate matrix effects.[8]

      • Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[5][10]

      • Solid-Phase Extraction (SPE): Provides a more rigorous cleanup by utilizing a stationary phase to selectively retain the analyte while matrix components are washed away.[1][7] There are specific SPE cartridges designed for phospholipid removal.[6][11]

    • Improve Chromatographic Separation:

      • Modify Gradient: Adjusting the mobile phase gradient can help separate the ceramides from co-eluting matrix components.[9]

      • Change Column Chemistry: Using a different column, such as one with a different stationary phase (e.g., C18, C8, PFP), can alter selectivity and improve separation.

      • Divert Flow: Use a divert valve to direct the flow to waste during the initial and final parts of the run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.

    • Utilize Stable Isotope-Labeled Internal Standards (SIL-IS):

      • This is the most recognized technique to correct for matrix effects.[8][12] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be compensated for.[1][13]

Problem: My results are not reproducible between samples.

Poor reproducibility can stem from inconsistent sample preparation, matrix effects, or instrument variability.

  • Initial Assessment:

    • Evaluate Internal Standard Performance: Check if the peak area of your internal standard is consistent across all samples. Significant variation can indicate inconsistent extraction recovery or variable matrix effects.

    • Review Sample Handling: Ensure that all samples are treated identically throughout the entire workflow, from collection and storage to extraction and analysis.

  • Solutions:

    • Implement a Robust Sample Preparation Protocol: Use a validated LLE or SPE method to ensure consistent removal of matrix components.[7][10]

    • Use Appropriate Internal Standards: For each class of ceramides being analyzed, a corresponding stable isotope-labeled internal standard should be used to account for any analytical variability.[13][14]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples (e.g., plasma from a similar source) to account for matrix-induced changes in ionization efficiency.[1]

    • Perform System Suitability Tests: Regularly inject a standard mixture to confirm that the LC-MS system is performing consistently in terms of retention time, peak shape, and sensitivity.[15]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantification.[1][4] In ceramide analysis from biological samples, phospholipids are a common cause of matrix effects.[6]

Q2: How can I choose the best internal standard for my ceramide analysis?

A2: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte you are measuring.[8][12] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and experience the same matrix effects.[1][16] If a SIL-IS for every ceramide is not feasible, use a representative SIL-IS for each ceramide class (e.g., a C17-ceramide for endogenous even-chained ceramides).[17]

Q3: What is the most effective sample preparation technique to remove phospholipids?

A3: While protein precipitation is simple, it is often insufficient for complete phospholipid removal.[7] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective.[10][18] There are commercially available SPE plates and cartridges specifically designed for phospholipid removal, which have been shown to remove over 95% of phospholipids from plasma samples.[6][11]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[8] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance ceramides.[3] This strategy is only feasible when the assay has very high sensitivity.[8]

Q5: My ceramide peaks are showing poor shape (e.g., tailing or fronting). What could be the cause?

A5: Poor peak shape can be caused by several factors including column degradation, improper mobile phase composition (e.g., pH), or interactions with active sites in the LC system. For ceramides, which are lipophilic, ensure that the organic content of your mobile phase is sufficient to elute them properly. Also, consider that injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

Quantitative Data Summary

Table 1: Comparison of Phospholipid Removal Efficiency by Different Sample Preparation Techniques.

Sample Preparation MethodMatrixPhospholipid Removal EfficiencyAnalyte RecoveryReference
Protein Precipitation (PPT)PlasmaLow to Moderate>90%[7]
Liquid-Liquid Extraction (LLE)PlasmaHigh85-105%[10]
HybridSPE®-PhospholipidPlasma>95%94-102%[6]
Ostro Pass-through PlatePlasma>99%No reduction in analyte response compared to PPT
Oasis PRiME HLBPlasma>97%95-105%[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Ceramides from Plasma

This protocol is adapted from the Bligh and Dyer method, commonly used for lipid extraction.[17]

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Stable isotope-labeled ceramide internal standard solution

  • Glass tubes with screw caps

  • Centrifuge

Procedure:

  • To a glass tube, add 50 µL of plasma.

  • Spike the sample with the internal standard solution (e.g., 50 ng of C17:0-ceramide).[17]

  • Add 2 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 5 minutes at 4°C.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex again and then centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (which contains the lipids) using a glass pipette and transfer to a new tube.

  • Re-extract the remaining aqueous layer with an additional 1 mL of chloroform, centrifuge, and pool the organic layers.

  • Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 100 µL of mobile phase B) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for using phospholipid removal SPE plates. Always refer to the manufacturer's specific instructions.

Materials:

  • Plasma sample

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Phospholipid removal SPE plate (e.g., HybridSPE®, Ostro™)

  • 96-well collection plate

  • Vacuum manifold or centrifuge compatible with 96-well plates

Procedure:

  • Precipitate proteins by adding 3 parts of cold acetonitrile with 1% formic acid to 1 part of plasma in a separate tube or plate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[11]

  • Load the resulting supernatant directly onto the phospholipid removal SPE plate.

  • Apply a gentle vacuum or centrifuge according to the manufacturer's instructions to pull the sample through the sorbent into a clean collection plate. The phospholipids are retained by the sorbent, while the ceramides and other analytes pass through.[6][11]

  • The collected eluate is ready for direct injection or can be evaporated and reconstituted in a different solvent if needed.

Visualizations

G Ceramide LC-MS Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (LLE or SPE) Spike->Extraction Drydown Dry Down (Nitrogen Evaporation) Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC LC Separation (e.g., Reversed-Phase) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical experimental workflow for quantitative ceramide analysis.

Matrix_Effects Mechanism of Ion Suppression in ESI cluster_source Ion Source cluster_causes Causes of Suppression Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Analyte competes with Matrix GasPhase Gas-Phase Ions Evaporation->GasPhase MS_Inlet MS Inlet GasPhase->MS_Inlet Cause1 Competition for Charge Cause1->Droplet Cause2 Changes in Droplet Properties (e.g., Viscosity) Cause2->Evaporation Cause3 Neutralization of Analyte Ions Cause3->GasPhase

Caption: How matrix components can suppress analyte ionization.

Troubleshooting_Tree Troubleshooting Ion Suppression decision decision solution solution start Poor Signal or High Variability check_is Internal Standard Signal Consistent? start->check_is check_chrom Co-elution with Matrix Components? check_is->check_chrom Yes sol_is Solution: - Check sample prep consistency - Use SIL-IS for all analytes check_is->sol_is No check_prep Sample Prep Sufficiently Clean? check_chrom->check_prep Yes sol_chrom Solution: - Optimize LC gradient - Change column chemistry check_chrom->sol_chrom No sol_dilute Solution: - Dilute sample (if sensitivity allows) check_prep->sol_dilute No sol_prep Solution: - Use LLE or SPE - Implement phospholipid removal check_prep->sol_prep Yes

Caption: A decision tree for troubleshooting ion suppression issues.

References

Technical Support Center: C16-Ceramide-d9 Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C16-Ceramide-d9. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments for the accurate detection and quantification of this deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound detection?

A1: Positive electrospray ionization (ESI+) is most frequently used for ceramide analysis. In positive ion mode, ceramides readily form protonated molecules ([M+H]⁺) and ions corresponding to the loss of a water molecule ([M+H-H₂O]⁺), which are suitable for MS/MS analysis.[1][2][3] While negative ion mode can also be used, positive mode often provides better sensitivity for many ceramide species.[4]

Q2: What are the typical precursor and product ions for this compound in MRM analysis?

A2: For C16-Ceramide (non-deuterated), a common transition is m/z 538 → 264.[1] The product ion at m/z 264 is a characteristic fragment corresponding to the sphingosine backbone after the loss of the fatty acyl chain and water.[1][5][6] For a deuterated standard like this compound, the precursor ion mass will be shifted by +9 Da. The exact precursor-to-product ion transition for this compound should be optimized by direct infusion, but a common approach is to monitor the transition corresponding to the deuterated precursor ion to the characteristic non-deuterated sphingoid base fragment.

Q3: Why is an internal standard like this compound necessary?

A3: Stable isotope-labeled internal standards are crucial for accurate quantification.[7] They are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. Using an internal standard corrects for variability that can occur during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ionization suppression), leading to more accurate and precise results.[7] Non-physiological odd-chain ceramides, like C17-Ceramide, can also be used as internal standards.[1][8]

Q4: What kind of sample preparation is required for plasma or tissue samples?

A4: A common method for lipid extraction from biological samples is the Bligh and Dyer method or the Folch method, which use a chloroform/methanol mixture.[1][9] For plasma samples, a simple protein precipitation with a solvent like isopropanol can also be effective.[10][11] Depending on the complexity of the sample matrix, further cleanup steps, such as solid-phase extraction (SPE) or silica gel column chromatography, may be necessary to isolate sphingolipids and reduce matrix effects.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Signal Detected
Possible Cause Troubleshooting Step
Incorrect MS Parameters Verify the precursor and product ion masses for this compound. Infuse a standard solution directly into the mass spectrometer to optimize parameters like collision energy and fragmentor voltage.[12][13]
Inefficient Ionization Ensure the mobile phase contains additives to promote ionization. For positive mode, 0.1-0.2% formic acid is commonly used.[1][3] For negative mode, additives like ammonium hydroxide may be used.[2]
Poor Sample Recovery Review the lipid extraction protocol. Ensure proper phase separation and complete evaporation and reconstitution of the lipid extract.[7] Inefficient extraction can lead to significant analyte loss.[8]
Sample Degradation Store stock solutions and extracted samples at -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Matrix Effects The sample matrix can suppress the ionization of the analyte. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample may also mitigate this effect.
Contamination Ensure all solvents are LC-MS grade and glassware is thoroughly cleaned to avoid contamination from plasticizers or other lipids.
Co-eluting Species Optimize the liquid chromatography method to improve the separation of this compound from other isobaric or isomeric lipids.[14] Consider using a different column chemistry (e.g., C18, C8) or modifying the gradient.[9][14]
Issue 3: Poor Peak Shape
Possible Cause Troubleshooting Step
Incompatible Reconstitution Solvent Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[7]
Column Overload Inject a smaller volume or a more dilute sample to see if peak shape improves.
Column Degradation If the peak shape deteriorates over time, the analytical column may need to be flushed, regenerated, or replaced.

Quantitative Data Summary

The following tables summarize typical parameters for ceramide analysis. Note that these should be used as a starting point and optimized for your specific instrument and application.

Table 1: Example MRM Transitions for Common Ceramides (Positive Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
C14-Ceramide510264[1]
C16-Ceramide 538 264 [1]
C17-Ceramide (IS)552264[1][13]
C18:1-Ceramide564264[1]
C18-Ceramide566264[1][13]
C24:1-Ceramide648264[1]
C24-Ceramide650264[1]

Note: The precursor ion for this compound would be approximately m/z 547.

Table 2: Typical ESI Source Parameters

ParameterTypical Value
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.5 - 4.5 kV[13]
Gas Temperature300 - 350 °C[2][13]
Drying Gas Flow8 - 12 L/min[13]
Nebulizer Pressure30 - 45 psi[13]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Protein Precipitation)
  • To 50 µL of plasma in a glass tube, add 250 µL of ice-cold isopropanol containing the this compound internal standard.[10]

  • Vortex the mixture vigorously for 1 minute.

  • Place the samples at -20°C for 10 minutes to facilitate protein precipitation.[10]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography Separation
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.2% formic acid.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid.[1]

  • Flow Rate: 0.3 - 0.6 mL/min.[1][3]

  • Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids. A typical run time is between 5 and 20 minutes.[1][11]

  • Injection Volume: 5 - 10 µL.

Visualizations

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (using IS ratio) Integrate->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for this compound quantification.

G Troubleshooting Logic for Low Signal Start Low or No Signal for This compound CheckMS Verify MS Parameters? (Precursor/Product Ions, Collision Energy) Start->CheckMS CheckSample Review Sample Prep? (Extraction Efficiency, Reconstitution) CheckMS->CheckSample Yes OptimizeMS Action: Infuse standard to optimize parameters CheckMS->OptimizeMS No CheckLC Optimize LC Method? (Mobile Phase Additives, Gradient) CheckSample->CheckLC Yes ImprovePrep Action: Re-evaluate extraction protocol CheckSample->ImprovePrep No ImproveLC Action: Add formic acid, adjust gradient CheckLC->ImproveLC No Resolved Signal Improved CheckLC->Resolved Yes OptimizeMS->Resolved ImprovePrep->Resolved ImproveLC->Resolved

Caption: Troubleshooting flowchart for low signal intensity issues.

References

Troubleshooting low signal intensity in ceramide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with low signal intensity during ceramide quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity in ceramide quantification by LC-MS/MS?

Low signal intensity in ceramide analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a frequent issue that can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Inefficient Extraction: The chosen extraction method may not be optimal for the specific ceramide species or the biological matrix being analyzed. Short-chain ceramides, for instance, may not be efficiently recovered using methods designed for long-chain lipids.[1]

  • Matrix Effects: Co-eluting substances from the biological sample can interfere with the ionization of the target ceramide molecules in the mass spectrometer's source. This can lead to ion suppression, where the presence of other molecules reduces the signal of the analyte, or ion enhancement, though suppression is more common.[1][2]

  • Ion Suppression: Beyond general matrix effects, specific components in the sample or mobile phase can suppress the ionization of ceramides. This is a significant challenge in complex biological samples.[3][4]

  • Suboptimal Mass Spectrometry Conditions: Incorrect settings on the mass spectrometer, such as inappropriate precursor and product ion selection, suboptimal collision energy, or inefficient ionization source parameters, can drastically reduce signal intensity.[4][5]

  • Sample Degradation: Ceramides can degrade if samples are not stored or handled properly. Repeated freeze-thaw cycles should be avoided.[1]

  • Low Abundance: The ceramide species of interest may simply be present at very low concentrations in the sample, close to or below the limit of detection (LOD) and limit of quantification (LOQ) of the instrument.[5][6]

Q2: I'm observing low recovery of my ceramide internal standard. What should I do?

Low recovery of the internal standard (IS) is a critical issue as it directly impacts the accuracy of quantification. Here are several troubleshooting steps:

  • Verify Internal Standard Suitability: Ensure the chosen internal standard is appropriate. A stable isotope-labeled internal standard of the analyte is the gold standard for accurate quantification.[7] If using a structurally similar analog, ensure it behaves similarly to the analyte during extraction and ionization. For long-chain ceramides like C24 and C24:1, a structurally closer non-naturally occurring ceramide internal standard, such as C25 ceramide, may provide better results than a shorter chain IS like C17.[3]

  • Assess Extraction Efficiency: The extraction method might not be suitable for your internal standard. For example, the Bligh and Dyer method may not be fully efficient for very short-chain fatty acids as they may not completely partition into the chloroform layer.[1] Consider testing alternative extraction methods.

  • Investigate Matrix Effects: The internal standard itself can be subject to ion suppression. To test for this, you can perform a post-extraction spike experiment.[2]

  • Check for Degradation: Ensure the internal standard solution is fresh and has been stored correctly to prevent degradation.

Q3: How can I identify and mitigate matrix effects in my ceramide analysis?

Matrix effects are a primary cause of poor signal intensity and variability. Here’s how to address them:

  • Post-Extraction Spike Experiment: To determine if you have a matrix effect, compare the peak area of a ceramide standard spiked into a blank matrix extract with the peak area of the same standard in a pure solvent.[2]

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

  • Mitigation Strategies:

    • Improve Sample Cleanup: More rigorous sample preparation can remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For plasma samples, an additional silica chromatography step to isolate sphingolipids can significantly improve sensitivity.[2][3]

    • Chromatographic Separation: Optimize your liquid chromatography method to separate the ceramides from co-eluting matrix components. This can involve adjusting the gradient, changing the column, or modifying the mobile phase.[2][8]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[8]

    • Use a Stable Isotope-Labeled Internal Standard: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity in ceramide quantification experiments.

Problem: Low or No Signal for Target Ceramide Species
Potential Cause Recommended Action
Sample Preparation Issues
Inefficient ExtractionOptimize the extraction protocol. For tissues, ensure complete homogenization.[1] Consider alternative methods like ultrasonic-assisted extraction.[1] For plasma, a protein precipitation followed by further cleanup may be necessary.[9]
Sample DegradationEnsure proper sample storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. Analyze samples promptly after preparation.[1]
Liquid Chromatography Issues
Poor Peak ShapeThis can be due to column overload, contamination, or improper injection techniques.[4] Ensure the reconstitution solvent is compatible with the initial mobile phase.
Co-elution with Interfering SubstancesModify the LC gradient to improve the separation of your target ceramide from other matrix components.[2]
Mass Spectrometry Issues
Incorrect MS ParametersVerify that the mass spectrometer is set to the correct mass-to-charge ratio (m/z) for your ceramide species. Optimize collision energy for fragmentation if using MS/MS.[1]
Ion Source ContaminationA dirty ion source can lead to poor ionization and low signal.[4] Follow the manufacturer's instructions for cleaning the ion source.
Inefficient IonizationThe choice of mobile phase and additives can significantly impact ionization efficiency. For positive ion mode, an acidic mobile phase (e.g., 0.1% formic acid) is often used to promote protonation.[3][8] Adding ammonium formate can also improve signal intensity.[10]
Data Analysis Issues
Incorrect Peak IntegrationManually review the integration of your chromatographic peaks to ensure accuracy.
Inappropriate Internal StandardUse a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, use a close structural analog.[3][11]

Experimental Protocols

Protocol 1: Ceramide Extraction from Plasma/Serum (Protein Precipitation)

This protocol is a straightforward method for extracting ceramides from plasma or serum samples.[12]

  • Sample Preparation: To 50 µL of plasma or serum, add an appropriate amount of your internal standard solution.

  • Protein Precipitation: Add 400 µL of cold isopropanol.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 10 minutes, followed by another vortexing for 1 minute, and then incubation at 4°C for 2 hours to complete the precipitation.[12]

  • Centrifugation: Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.[12]

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Bligh and Dyer Lipid Extraction from Tissues

This is a classic and robust method for total lipid extraction from wet tissues.[1]

  • Homogenization: Homogenize 1 gram of wet tissue in 3 mL of a chloroform:methanol (1:2, v/v) mixture until the tissue is completely dispersed.

  • First Extraction: Add 1 mL of chloroform to the homogenate and vortex thoroughly.

  • Phase Separation: Add 1 mL of water to the mixture and vortex again. Centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

  • Re-extraction: Add 2 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again to recover any remaining lipids.

  • Pooling and Washing: Pool the chloroform phases and wash with 2 mL of 0.9% NaCl solution. Vortex and centrifuge to separate the phases.

  • Final Collection and Drying: Carefully remove the upper aqueous phase. Transfer the lower chloroform phase to a pre-weighed tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Protein Precipitation, Bligh & Dyer) IS_Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification troubleshooting_flowchart Start Low Signal Intensity Observed Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_LC Evaluate LC Performance Check_Sample_Prep->Check_LC Sample Prep OK Optimize_Extraction Optimize Extraction Method (e.g., different solvent, SPE) Check_Sample_Prep->Optimize_Extraction Issue Found Check_IS Check Internal Standard (e.g., stability, concentration) Check_Sample_Prep->Check_IS Issue Found Check_MS Verify MS Parameters Check_LC->Check_MS LC OK Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Check_LC->Optimize_Chroma Issue Found Check_Peak_Shape Inspect Peak Shape Check_LC->Check_Peak_Shape Issue Found Optimize_MS_Params Optimize MS Parameters (e.g., collision energy, source) Check_MS->Optimize_MS_Params Issue Found Clean_Source Clean Ion Source Check_MS->Clean_Source Issue Found Resolved Signal Intensity Improved Check_MS->Resolved MS OK Optimize_Extraction->Resolved Check_IS->Resolved Optimize_Chroma->Resolved Check_Peak_Shape->Resolved Optimize_MS_Params->Resolved Clean_Source->Resolved ceramide_pathway cluster_denovo De Novo Synthesis cluster_sphingomyelin Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide->Cell_Cycle_Arrest Induces Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Complex_Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex_Sphingolipids->Sphingosine Sphingosine->Ceramide

References

Technical Support Center: Improving Chromatographic Separation of Ceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of ceramide species.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic separation of ceramide species?

A1: The primary challenges in separating ceramide species stem from their structural diversity and low abundance in biological samples.[1] Ceramides are composed of a sphingoid base linked to a fatty acid, with variations in chain length, hydroxylation, and saturation of both components leading to a large number of structurally similar species.[2] This complexity often results in co-elution and poor resolution. Furthermore, their low concentrations in complex biological matrices like plasma and tissues necessitate highly sensitive and specific analytical methods to distinguish them from other lipids.[1]

Q2: Which type of chromatography is best suited for ceramide analysis, reversed-phase or normal-phase?

A2: Both reversed-phase (RP) and normal-phase (NP) liquid chromatography (LC) are used for ceramide analysis, with the choice depending on the specific analytical goal.

  • Reversed-Phase LC is the most common approach, separating ceramides based on the chain length and degree of unsaturation of their fatty acid and sphingoid base moieties. C8 and C18 columns are frequently used.[3][4]

  • Normal-Phase LC separates ceramides based on the polarity of their head groups. This method is particularly useful for separating different ceramide classes that have the same fatty acid chain.[5][6]

Q3: How can I improve the sensitivity of my ceramide analysis by mass spectrometry?

A3: To enhance sensitivity in LC-MS/MS analysis of ceramides, consider the following:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is often recommended for increased sensitivity in detecting ceramides.[7]

  • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve ionization efficiency.[2][8] For instance, adding 10 mM ammonium formate has been shown to significantly improve signal intensity in positive ion mode.[2]

  • Sample Preparation: A thorough sample cleanup to remove interfering lipids and matrix components is crucial. Techniques like solid-phase extraction (SPE) can significantly reduce ion suppression.[9] For plasma samples, an initial isolation of sphingolipids using silica gel column chromatography before LC-MS/MS analysis can improve sensitivity.[3]

  • Mass Spectrometry Mode: Using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer enhances selectivity and lowers the limit of detection.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: Basic ceramide amine groups can interact with residual silanol groups on the silica-based column packing, causing peak tailing.[10]Mobile Phase Modification: Add a buffer to your mobile phase. For example, in reversed-phase LC, using formic acid with a complementary salt like ammonium formate can mitigate these secondary interactions.[10] Ensure the buffer is present in both aqueous and organic mobile phase components for gradient analyses.[10]
Column Contamination: Accumulation of strongly retained sample components on the column frit or packing material.[11]Column Cleaning: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the blockage is at the inlet, back-flushing the column may be effective.
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Low Signal Intensity / Sensitivity Ion Suppression: Co-eluting matrix components from the biological sample can interfere with the ionization of ceramide species in the mass spectrometer source.[9]Improve Sample Cleanup: Implement more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances such as phospholipids.[9]
Suboptimal MS Parameters: Incorrect ionization source settings or collision energy can lead to poor signal.Optimize MS Conditions: Infuse a standard solution of the target ceramide species directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific analyte.[3]
Inefficient Extraction: Incomplete extraction of ceramides from the sample matrix.Optimize Extraction Protocol: Ensure thorough homogenization of tissues.[12] For methods like Bligh and Dyer, adhere to the correct solvent ratios to ensure proper partitioning of lipids.[12]
Co-elution of Ceramide Species Insufficient Chromatographic Resolution: The selected column and mobile phase conditions are not adequate to separate structurally similar ceramides.Modify Chromatographic Conditions: - Adjust Gradient: Optimize the gradient slope and duration to improve separation. - Change Mobile Phase Composition: Experiment with different organic solvents (e.g., acetonitrile, methanol, isopropanol) and additives.[2] - Select a Different Column: Try a column with a different stationary phase chemistry (e.g., C8, C18, Phenyl) or a longer column for increased resolution.[13]
Isotopic Overlap: The 13C isotope peak of a lower mass ceramide can overlap with the monoisotopic peak of a higher mass ceramide.Enhance Chromatographic Separation: While MRM can distinguish between co-eluting species, good chromatographic separation is still important to minimize isotopic contributions between adjacent peaks.[3]
Retention Time Shifts Column Equilibration Issues: Insufficient equilibration time between injections, particularly in normal-phase chromatography or with ion-pairing reagents.[14]Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection. For normal-phase chromatography, using a mobile phase that is half-saturated with water can speed up equilibration.[14]
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase.Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each batch of analysis and ensure accurate measurement of all components.
Column Aging: Degradation of the stationary phase over time.Column Replacement: If retention times consistently shift and column cleaning procedures are ineffective, the column may need to be replaced.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize different LC conditions that have been successfully used for the separation of ceramide species.

Table 1: Reversed-Phase Liquid Chromatography Conditions for Ceramide Analysis

Column Mobile Phase A Mobile Phase B Flow Rate Gradient Example Reference
Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)Water with 0.2% formic acidAcetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid0.3 mL/minStart at 50% B, linear gradient to 100% B over 3 min, hold at 100% B for 12 min.[3]
Pursuit 3 Diphenyl (50 x 2.0 mm)Acetonitrile with 0.1% formic acid and 25 mM ammonium acetateNot specified (Isocratic or shallow gradient implied)0.8 mL/minNot specified[7]
ZORBAX Eclipse XDB-C8 (150.0 mm × 2.1 mm, 3.5 µm)Methanol with 1 mmol/L ammonium formate and 0.2% formic acid100% methanol0.3 mL/minGradient elution[8]
C8 column10 mM ammonium acetate bufferMethanol0.5 mL/minGradient elution over 14 minutes[4]

Table 2: Normal-Phase Liquid Chromatography Conditions for Ceramide Analysis

Column Mobile Phase A Mobile Phase B Flow Rate Gradient Example Reference
PVA-Sil (100 x 2.1 mm, 5 µm)HeptaneHeptane/Isopropanol/Ethanol (2:1:1)0.8 mL/minDetailed gradient not specified, but a binary gradient is used.[5]

Experimental Protocols

Protocol: Extraction and Analysis of Ceramides from Biological Samples by LC-MS/MS

This protocol provides a general methodology for the extraction and analysis of ceramide species from plasma or tissue samples.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

  • For Plasma:

    • To 50 µL of plasma, add an internal standard (e.g., C17:0 ceramide).

    • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture and vortex.[3]

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.[3]

    • Centrifuge to separate the layers and collect the lower organic phase.

    • Re-extract the remaining aqueous phase with 1 mL of chloroform.[3]

    • Pool the organic extracts and dry under a stream of nitrogen.

  • For Tissues:

    • Homogenize 7-15 mg of frozen tissue powder in an ice-cold saline solution.[3]

    • Add an internal standard.

    • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture and vortex.[3]

    • Filter the extract to remove solid particles.[3]

    • Dry the collected eluent under a stream of nitrogen.

2. Chromatographic Separation (Example using Reversed-Phase LC)

  • Column: C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 x 150 mm, 5 µm).[3]

  • Mobile Phase A: Water with 0.2% formic acid.[3]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient: Start with 50% B, increase linearly to 100% B over 3 minutes, hold at 100% B for 12 minutes, then re-equilibrate at 50% B for 5 minutes.[3]

  • Injection Volume: 25 µL.[3]

3. Mass Spectrometric Detection

  • Ionization: Electrospray Ionization (ESI) in positive mode.[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for each ceramide species.

  • Product Ion: A common fragment ion, such as m/z 264, which corresponds to the sphingoid backbone after the loss of the fatty acyl chain and water, is typically monitored.[3]

Mandatory Visualizations

Ceramide Signaling in Apoptosis and Inflammation

Ceramide_Signaling Stress_Stimuli Stress Stimuli (e.g., TNF-α, Oxidative Stress) De_Novo_Synthesis De Novo Synthesis Stress_Stimuli->De_Novo_Synthesis Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis (via SMase) Stress_Stimuli->Sphingomyelin_Hydrolysis Ceramide Ceramide Accumulation De_Novo_Synthesis->Ceramide Sphingomyelin_Hydrolysis->Ceramide CAPPs Ceramide-Activated Protein Phosphatases (PP1, PP2A) Ceramide->CAPPs MAPK_Pathway MAPK Pathway (JNK, p38) Ceramide->MAPK_Pathway NFkB_Activation NF-κB Activation Ceramide->NFkB_Activation Apoptosis_Pathway Apoptosis Pathway (e.g., via Bcl-2 family) CAPPs->Apoptosis_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation (Pro-inflammatory cytokines) NFkB_Activation->Inflammation Apoptosis_Pathway->Apoptosis Ceramide_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Homogenization Homogenization (for tissues) Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample_Collection->Lipid_Extraction for plasma Homogenization->Lipid_Extraction SPE_Cleanup Optional: Solid-Phase Extraction (SPE) Cleanup Lipid_Extraction->SPE_Cleanup Drying_Reconstitution Drying & Reconstitution in Mobile Phase Lipid_Extraction->Drying_Reconstitution without SPE SPE_Cleanup->Drying_Reconstitution LC_Separation LC Separation (Reversed-Phase or Normal-Phase) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

C16-Ceramide-d9 purity and potential contaminants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C16-Ceramide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on product purity, potential contaminants, and troubleshooting for experiments involving this deuterated ceramide.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: The expected purity for this compound is typically high, often stated as ≥99% for deuterated forms (d1-d9).[1][2][3] Different suppliers may have slightly different specifications, so it is always recommended to consult the certificate of analysis (CoA) for your specific lot. Non-deuterated C16-Ceramide is also available at high purity, generally >98%.[4]

Q2: What are the potential contaminants I should be aware of in my this compound sample?

A2: Potential contaminants in a this compound sample can arise from the synthesis process or degradation. These may include:

  • Isotopic Variants: Molecules with fewer than nine deuterium atoms (d1-d8). The purity specification on the CoA should provide the percentage of d9.

  • Non-deuterated C16-Ceramide: The unlabeled counterpart of the molecule.

  • Other Ceramide Species: Ceramides with different fatty acid chain lengths (e.g., C18, C20, C22, C24) or different sphingoid bases may be present as minor impurities.[5][6]

  • Dihydroceramide: The precursor to ceramide, lacking the 4,5-trans double bond, can sometimes be found as an impurity.[1]

  • Solvent Residues: Residual solvents from the purification process.

  • Degradation Products: Improper storage can lead to hydrolysis or oxidation.

Q3: My this compound is not dissolving well. What should I do?

A3: this compound is a lipid and is expected to be soluble in organic solvents. For C16 dihydro Ceramide-d9, solubility has been reported in DMSO and Ethanol.[1] For non-deuterated C16-Ceramide, solubility is noted in ethanol with warming.[4] If you are experiencing solubility issues, consider the following:

  • Choice of Solvent: Ensure you are using an appropriate solvent. Chlorinated solvents or warm ethanol are often good choices.

  • Warming: Gently warming the solution can aid in dissolution.

  • Sonication: Using an ultrasonic bath can help to break up any aggregates and improve solubility.

  • Check for Precipitation: If the product was dissolved and then stored, it may have precipitated out of solution, especially at low temperatures. Re-warming and vortexing may be necessary.

Q4: I see unexpected peaks in my mass spectrometry analysis. How can I identify them?

A4: Unexpected peaks in your mass spectrum could be due to a variety of reasons. Here is a systematic approach to identify them:

  • Check for Common Adducts: In electrospray ionization (ESI), molecules can form adducts with salts present in the solvent (e.g., [M+Na]+, [M+K]+). In negative ion mode, a chloride adduct ([M+Cl]-) might be observed.[7]

  • Look for Contaminants: Compare the m/z of the unexpected peaks with the molecular weights of potential contaminants listed in Q2.

  • Perform Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information about the unknown peak, helping to identify it as a related ceramide or a different class of lipid.[7] Diagnostic fragment ions can be characteristic of the long-chain base or the N-fatty acyl chain.[8][9]

  • Review the Experimental Blank: Analyze a solvent blank to ensure the contaminants are not coming from your experimental setup.

Troubleshooting Guides

Poor Chromatographic Peak Shape

Issue: Tailing or broad peaks during HPLC or LC-MS analysis.

Potential Cause Troubleshooting Step
Poor Solubility Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Consider changing the injection solvent.
Column Overload Reduce the amount of sample injected onto the column.
Secondary Interactions Add a small amount of a competitive agent (e.g., formic acid for reverse phase) to the mobile phase to improve peak shape.
Column Contamination Wash the column with a strong solvent to remove any adsorbed material.
Inaccurate Quantification

Issue: Inconsistent or inaccurate quantification when using this compound as an internal standard.

Potential Cause Troubleshooting Step
Inaccurate Standard Concentration Verify the concentration of your this compound stock solution. Prepare fresh dilutions.
Matrix Effects The sample matrix may be suppressing or enhancing the ionization of the analyte or the internal standard. Perform a matrix effect study by comparing the signal in a pure solvent versus the sample matrix.
Different Ionization Efficiencies Ensure that the analyte and internal standard have similar ionization efficiencies in your ESI source.
Degradation of Standard Ensure proper storage of the internal standard stock solution to prevent degradation.

Quantitative Data Summary

The following tables summarize key quantitative information for this compound and related compounds.

Table 1: Purity and Physical Properties of this compound and Related Compounds

Compound Purity Specification Molecular Formula Molecular Weight ( g/mol )
C16 dihydro Ceramide-d9≥99% deuterated forms (d1-d9)[1]C₃₄H₆₀D₉NO₃549.0[1]
C16 Ceramide>98%[4]C₃₄H₆₇NO₃537.9[4]
C16 Globotriaosylceramide-d9≥99% deuterated forms (d1-d9)[2]C₅₂H₈₈D₉NO₁₈1033.4[2]
C16 Ceramide-d7≥99% deuterated forms (d1-d7)[10]C₃₄H₆₀D₇NO₃545.0[10]
C16 Sphingomyelin-d9≥99% deuterated forms (d1-d9)[3]C₃₉H₇₀D₉N₂O₆P712.1[3]

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS

This protocol outlines a general method for assessing the purity of a this compound sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform 2:1 v/v).

    • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.

  • LC-MS System:

    • Column: A C18 reversed-phase column is suitable for separating ceramides.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Methanol/Isopropanol (1:1 v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Analysis:

      • Extract the ion chromatogram for the expected m/z of protonated this compound ([M+H]+).

      • Integrate the peak area of the main compound and any impurity peaks.

      • Calculate the purity as: (Area of this compound peak / Total area of all peaks) * 100%.

      • Examine the full scan spectrum for potential adducts and contaminants.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis sp1 This compound Sample sp2 Dissolution in Organic Solvent sp1->sp2 sp3 Dilution to Working Concentration sp2->sp3 lc Liquid Chromatography Separation sp3->lc ms Mass Spectrometry Detection lc->ms da1 Peak Integration ms->da1 da2 Purity Calculation da1->da2 da3 Contaminant Identification da1->da3

Caption: Workflow for Purity Assessment of this compound by LC-MS.

ceramide_signaling stress Cellular Stress (e.g., Radiation) sphingomyelin Sphingomyelin stress->sphingomyelin Hydrolysis de_novo De Novo Synthesis stress->de_novo Activation ceramide C16-Ceramide sphingomyelin->ceramide de_novo->ceramide mitochondria Mitochondria ceramide->mitochondria Channel Formation apoptosis Apoptosis mitochondria->apoptosis Release of Pro-apoptotic Factors

Caption: Simplified C16-Ceramide Signaling Pathway in Apoptosis.

References

Preventing degradation of C16-Ceramide-d9 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of C16-Ceramide-d9 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.[1] If dissolved in an organic solvent, it should be stored at -20°C ± 4°C in a glass vial with a Teflon-lined cap, preferably under an inert atmosphere like argon or nitrogen.

Q2: Can I use plastic tubes or pipette tips when handling this compound solutions?

A2: It is strongly advised to avoid plasticware. Use glass, stainless steel, or Teflon-lined equipment for handling and transferring organic solutions of this compound to prevent contamination from plasticizers or other leached substances that can interfere with analysis.

Q3: What are the most common analytical methods for quantifying this compound?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual ceramide species, including this compound.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to increase the volatility of the ceramide.[2]

Q4: Why is an internal standard like this compound necessary for my experiments?

A4: An internal standard is crucial for accurate quantification in mass spectrometry-based lipidomics.[3] It is added to samples at a known concentration at the beginning of the sample preparation process. This helps to correct for any variability or loss of the analyte that may occur during extraction, purification, and analysis, ensuring more accurate and reproducible results.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation of this compound.

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Lipid Extraction Ensure the chosen extraction method, such as the Bligh and Dyer or Folch method, is performed correctly with the appropriate solvent ratios. For complex matrices like plasma, an additional purification step using silica gel column chromatography may be necessary to remove interfering lipids.[5]
Adsorption to Surfaces Avoid using plastic containers or pipette tips, as lipids can adsorb to their surfaces. Use glass or Teflon-lined labware. Pre-rinsing glassware with the extraction solvent can also help minimize loss.
Phase Partitioning Issues During liquid-liquid extraction, ensure complete phase separation. Incomplete separation can lead to the loss of the lipid-containing organic phase. Centrifuge at a sufficient speed and temperature to achieve a clear separation.
Degradation during Evaporation When drying down the lipid extract, avoid high temperatures. Use a gentle stream of nitrogen gas or a vacuum concentrator at a moderate temperature.
Issue 2: Contamination and Interference in Mass Spectrometry Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Plasticizers and other Contaminants Do not use plastic tubes, plates, or pipette tips. These can leach plasticizers that interfere with MS analysis.[6] Use high-purity solvents and reagents specifically for mass spectrometry.
Interfering Lipids from Sample Matrix For complex samples like plasma or tissue homogenates, consider a solid-phase extraction (SPE) cleanup step after the initial lipid extraction to remove more abundant, interfering lipid classes.
Carryover from Autosampler Implement a rigorous needle wash protocol for the autosampler between sample injections. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.[3]
Issue 3: Inconsistent or Irreproducible Quantification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inaccurate Pipetting of Internal Standard Use calibrated positive displacement pipettes for accurate dispensing of the this compound internal standard, especially when working with organic solvents.
Variability in Sample Homogenization Ensure a consistent and thorough homogenization procedure for all tissue samples to guarantee complete cell lysis and lipid release. Sonication on ice is a common method.
Enzymatic Degradation If working with cell or tissue samples, it is crucial to inhibit endogenous enzyme activity that could degrade ceramides. This can be achieved by immediately adding cold organic solvents (like methanol) to the sample and keeping the samples on ice throughout the preparation process.[7]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells using a Modified Bligh and Dyer Method
  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a known volume of ice-cold PBS and transfer them to a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound (dissolved in an appropriate organic solvent) to the cell suspension.

  • Lipid Extraction:

    • Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) to the cell suspension.

    • Vortex vigorously for 1 minute at 4°C.

    • Add 0.8 mL of water and vortex again for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1, v/v).

Visualizations

Diagram 1: General Workflow for this compound Sample Preparation

G cluster_0 Sample Collection & Lysis cluster_1 Lipid Extraction cluster_2 Sample Clean-up & Analysis a Cell/Tissue Sample b Add this compound (Internal Standard) a->b c Homogenization/Lysis (e.g., Sonication in Methanol) b->c d Bligh & Dyer Extraction (Chloroform/Methanol/Water) c->d Transfer Lysate e Phase Separation (Centrifugation) d->e f Collect Organic Phase e->f g Dry Down (Nitrogen Stream) f->g Transfer Extract h Reconstitute in Injection Solvent g->h i LC-MS/MS Analysis h->i

Caption: Workflow for this compound sample preparation.

Diagram 2: Key Ceramide Metabolic Pathways

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide De Novo Synthesis Ceramide Ceramide (e.g., C16-Ceramide) Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Complex_Sphingolipids->Ceramide Salvage Pathway Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK

Caption: Major pathways of ceramide metabolism.

References

Technical Support Center: Analysis of Ceramides by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during ceramide analysis by electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the ESI-MS analysis of ceramides in a question-and-answer format.

Q1: I am observing a weak or no signal for my ceramide analytes. What are the likely causes and how can I troubleshoot this?

A1: A weak or absent signal for ceramides is a common problem, often attributable to ion suppression. Ion suppression occurs when other molecules in the sample (the matrix) interfere with the ionization of the target analytes. Here’s a step-by-step troubleshooting approach:

  • Assess Sample Purity: Complex biological samples contain high concentrations of salts, phospholipids, and other lipids that are major sources of ion suppression.[1]

    • Solution: Implement a more rigorous sample cleanup procedure. While simple protein precipitation is fast, it is often insufficient for removing interfering phospholipids.[2] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[2]

  • Evaluate Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency.

    • Solution: Formic acid (0.1-0.2%) is a commonly used additive that provides protons for positive mode ionization and generally results in good signal.[3][4] Ammonium formate can also be added to the mobile phase to improve ionization and peak shape.[5][6] Avoid using trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can cause significant signal suppression in ESI-MS.[7]

  • Check for Co-elution: If interfering matrix components elute at the same time as your ceramides, they will compete for ionization.

    • Solution: Adjust your chromatographic gradient to better separate your ceramides from the bulk of the matrix components. A slower, shallower gradient can improve resolution.

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the best way to compensate for ion suppression. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression to the same extent, allowing for accurate quantification.[1] Non-physiological odd-chain ceramides (e.g., C17-ceramide) are also commonly used as internal standards.[4]

Q2: My chromatographic peaks for ceramides are broad or splitting. What could be the cause?

A2: Poor peak shape is often a result of issues with the chromatography or interactions with the analytical column.

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion.

    • Solution: Use a guard column and ensure your sample cleanup is adequate. Regularly flush the column with a strong solvent to remove contaminants.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak fronting or splitting.

    • Solution: Where possible, dissolve your final extract in a solvent that is similar in composition to the initial mobile phase.

  • Secondary Interactions: Ceramides can interact with residual silanol groups on silica-based columns, leading to peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress silanol activity.

Q3: How can I determine if my ceramide analysis is being affected by ion suppression?

A3: A post-extraction spike experiment is a standard method to quantify the extent of ion suppression (also known as the matrix effect).[8]

  • Procedure:

    • Prepare your biological sample by performing the extraction procedure to obtain a blank matrix extract.

    • Prepare a standard solution of your ceramide analyte in a pure solvent (e.g., the reconstitution solvent).

    • Spike a known amount of the ceramide standard into the blank matrix extract.

    • Analyze both the spiked matrix extract and the standard solution by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Pure Solvent) x 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q4: What are the best sample preparation techniques to minimize ion suppression for ceramide analysis?

A4: The choice of sample preparation method depends on the complexity of your sample matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is the simplest method but is often insufficient for removing phospholipids, which are a major cause of ion suppression in plasma and serum samples.[2]

  • Liquid-Liquid Extraction (LLE): Methods like the Bligh and Dyer or Folch extraction are effective at separating lipids from other cellular components and can significantly reduce matrix effects.[9]

  • Solid-Phase Extraction (SPE): SPE can provide a very clean extract by selectively retaining ceramides while washing away interfering components. It is often considered superior to LLE in terms of reproducibility and removal of matrix components.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of ceramides using different extraction techniques.

Table 1: Comparison of Ceramide Recovery from Human Plasma and Rat Tissues

Ceramide SpeciesHuman Plasma Recovery (%)Rat Liver Recovery (%)Rat Muscle Recovery (%)
C14:0787071
C16:0858082
C18:1919995
C18:0889590
C20:0828588
C24:1869092
C24:0899394
Data compiled from a study utilizing Bligh and Dyer extraction for tissues and an additional silica gel column chromatography step for plasma samples.[4]

Table 2: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodAverage Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)Varies, can be lower due to matrix effects[2]Simple and fastInefficient removal of phospholipids, leading to significant ion suppression[2]
Liquid-Liquid Extraction (LLE)Generally high, but can be variable[10]Good for broad lipid extractionMore labor-intensive and can have lower reproducibility than SPE[10]
Solid-Phase Extraction (SPE)High and consistent[11]Excellent removal of matrix components, high reproducibility[11]Can be more expensive and requires method development

Note: Direct quantitative comparisons of the percentage of ion suppression for ceramides with different mobile phase additives are limited in the reviewed literature. However, it is a well-established principle in mass spectrometry that trifluoroacetic acid (TFA) causes significant ion suppression compared to formic acid.[7][12] The addition of ammonium formate to a formic acid mobile phase has been shown to improve peak shape and peptide identifications without negatively impacting the ESI-MS signal.[13]

Experimental Protocols

Protocol 1: Ceramide Extraction from Plasma using a Modified Bligh and Dyer Method

This protocol is a modified version of the classic Bligh and Dyer lipid extraction method, suitable for plasma samples.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard solution (e.g., C17-ceramide in methanol)

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol/Acetonitrile 1:1, v/v)

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of internal standard.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in an appropriate volume of reconstitution solvent for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Clean-up

This protocol provides a general procedure for using a silica-based SPE cartridge for cleaning up a lipid extract.

Materials:

  • Dried lipid extract (from Protocol 1 or other extraction method)

  • SPE silica cartridge (e.g., 100 mg)

  • Chloroform

  • Acetone

  • Methanol

  • SPE manifold

Procedure:

  • Condition the SPE cartridge: Wash the cartridge sequentially with 3 mL of methanol, 3 mL of acetone, and 3 mL of chloroform.

  • Load the sample: Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Wash away interferences:

    • Wash the cartridge with 3 mL of chloroform to elute non-polar lipids like cholesterol esters.

    • Wash the cartridge with 3 mL of acetone to elute more polar lipids like triglycerides and free fatty acids.

  • Elute Ceramides: Elute the ceramides from the cartridge with 5 mL of methanol.

  • Dry and Reconstitute: Dry the collected methanol fraction under nitrogen and reconstitute in the appropriate solvent for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization Source cluster_Suppression Ion Suppression Mechanisms Droplet ESI Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation Desolvation GasPhaseIons Gas Phase Ions SolventEvaporation->GasPhaseIons Ion Formation MS_Inlet Mass Spectrometer Inlet GasPhaseIons->MS_Inlet Sampling Competition Competition for Charge (High concentration of matrix components) Competition->GasPhaseIons Reduces Analyte Ionization DropletProperties Altered Droplet Properties (Increased viscosity & surface tension) DropletProperties->SolventEvaporation Hinders Desolvation

Caption: Mechanism of ion suppression in electrospray ionization.

TroubleshootingWorkflow Start Poor Ceramide Signal or Peak Shape CheckSamplePrep Is Sample Cleanup Sufficient? Start->CheckSamplePrep ImproveSamplePrep Implement LLE or SPE CheckSamplePrep->ImproveSamplePrep No CheckChromatography Is Chromatography Optimized? CheckSamplePrep->CheckChromatography Yes ImproveSamplePrep->CheckChromatography AdjustGradient Modify Gradient & Mobile Phase Additives CheckChromatography->AdjustGradient No UseInternalStandard Are You Using an Appropriate Internal Standard? CheckChromatography->UseInternalStandard Yes AdjustGradient->UseInternalStandard ImplementIS Incorporate Stable Isotope-Labeled or Odd-Chain Ceramide IS UseInternalStandard->ImplementIS No Reanalyze Re-analyze Sample UseInternalStandard->Reanalyze Yes ImplementIS->Reanalyze

Caption: Troubleshooting workflow for ceramide analysis by LC-MS.

CeramideExtractionWorkflow Start Plasma Sample AddIS Add Internal Standard Start->AddIS Extraction Liquid-Liquid Extraction (Chloroform/Methanol) AddIS->Extraction Centrifuge Centrifuge to Separate Phases Extraction->Centrifuge CollectOrganic Collect Lower Organic Phase Centrifuge->CollectOrganic DryDown Dry Under Nitrogen CollectOrganic->DryDown Reconstitute Reconstitute in Injection Solvent DryDown->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Experimental workflow for ceramide extraction from plasma.

References

Calibration curve issues in ceramide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ceramide quantification, particularly concerning calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a non-linear or poor calibration curve in ceramide quantification?

A poor or non-linear calibration curve can arise from several factors during your experimental workflow. Key areas to investigate include:

  • Inaccurate Standard Preparation: Errors in the serial dilution of your ceramide standards are a frequent cause of poor calibration curves. This can include calculation mistakes or imprecise pipetting.[1] It is crucial to ensure that the standard has been stored correctly and has not expired.

  • Inappropriate Internal Standard (IS): The choice of internal standard is critical for correcting variability.[1] An ideal IS has chemical properties similar to the analyte. For ceramides, stable isotope-labeled versions or ceramides with non-endogenous odd-chain fatty acids (like C17:0) are often recommended.[1][2]

  • Matrix Effects: Components within your biological sample (e.g., plasma, tissue homogenate) can interfere with the ionization of your target ceramides in the mass spectrometer. This phenomenon, known as ion suppression or enhancement, can significantly impact the linearity of your calibration curve.[1][3]

  • Suboptimal Instrument Settings: Incorrectly optimized mass spectrometer parameters, such as collision energy, can lead to poor signal and inconsistent fragmentation, affecting the accuracy of your measurements.[1]

  • Contamination: Contaminated solvents, reagents, or labware can introduce interfering signals, leading to a high background and poor curve fitting.[1]

Q2: My calibration curve has a low R-squared value (R² < 0.99). What steps can I take to improve it?

An R-squared value below 0.99 indicates poor linearity in your calibration curve.[1] To improve this:

  • Re-prepare Standards: Carefully prepare a fresh set of calibration standards, paying close attention to dilution calculations and pipetting techniques.

  • Evaluate Your Internal Standard: Ensure your internal standard is appropriate for the ceramide species you are quantifying and is added at a consistent concentration across all samples and standards.[1][4] The IS should be structurally similar to the analytes.[5]

  • Optimize Sample Preparation: Consider incorporating a sample cleanup step, such as solid-phase extraction (SPE), to minimize matrix effects.[1] Diluting your sample may also help reduce these effects.

  • Check Instrument Performance: Run a system suitability test to ensure your LC-MS/MS system is performing optimally. Check for any background contamination by running a blank injection (solvent only).[1]

  • Consider a Different Curve Fit: If your data consistently shows a non-linear relationship, a linear regression with a 1/x or 1/x² weighting may be appropriate, or a non-linear regression model might be necessary.[6][7]

Q3: How do I choose the right internal standard for my ceramide analysis?

The selection of an appropriate internal standard is crucial for accurate quantification.[4] Here are some key considerations:

  • Structural Similarity: The internal standard should be chemically similar to the ceramide species you are analyzing to ensure similar extraction efficiency and ionization response.

  • Non-Endogenous: The IS should not be naturally present in your biological samples to avoid interference.[4]

  • Common Choices:

    • Stable Isotope-Labeled Ceramides: These are considered the gold standard as they have nearly identical physicochemical properties to the endogenous analytes.

    • Odd-Chain Ceramides: Ceramides with odd-numbered fatty acid chains (e.g., C17:0, C25:0) are often used as they are typically absent or present at very low levels in biological systems.[2]

  • Commercially Available Mixes: Several companies offer well-characterized internal standard mixtures for lipidomics, which can be a convenient and reliable option.[8][9][10]

Q4: What are matrix effects, and how can I minimize them?

Matrix effects occur when molecules in the sample matrix, other than the analyte, alter the ionization efficiency of the target analyte, leading to either ion suppression or enhancement.[1][3] This can significantly impact the accuracy and precision of quantification.

Strategies to Minimize Matrix Effects:

  • Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components from your sample.[1]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate the ceramides of interest from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[1]

  • Use of an Appropriate Internal Standard: A good internal standard that experiences similar matrix effects as the analyte can help to correct for these variations.[1]

Troubleshooting Guide

Table 1: Troubleshooting Common Calibration Curve Issues
IssuePotential Cause(s)Recommended Action(s)
Poor Linearity (R² < 0.99) Inaccurate standard preparation; Inappropriate internal standard; Matrix effects; Detector saturation at high concentrations.Re-prepare standards meticulously.[1] Verify the suitability and concentration of the internal standard.[4] Implement sample cleanup steps (e.g., SPE) or dilute the sample.[1] Narrow the concentration range of the calibration curve.
High Background Signal Contaminated solvents, reagents, or glassware; Carryover from previous injections.Use high-purity, LC-MS grade solvents and reagents.[1] Run blank injections to identify sources of contamination.[1] Implement a robust column washing step between sample injections.
Poor Sensitivity/No Signal Low abundance of ceramide in the sample; Suboptimal LC-MS/MS method; Inefficient extraction.Increase the starting amount of sample material.[1] Optimize MS parameters (e.g., collision energy, ion source settings).[1] Evaluate and optimize the lipid extraction protocol.
Inconsistent Replicates Pipetting errors during sample or standard preparation; Inconsistent sample extraction; Instrument instability.Use calibrated pipettes and practice consistent pipetting technique. Ensure thorough mixing at each step. Perform a system suitability check to assess instrument performance.

Experimental Protocols

Protocol 1: Preparation of Ceramide Standards and Calibration Curve

This protocol describes the preparation of a calibration curve for the quantification of various ceramide species using LC-MS/MS.

  • Stock Solution Preparation:

    • Prepare individual stock solutions of each ceramide standard at a concentration of 1 mg/mL in a suitable solvent like chloroform or ethanol.[2]

    • Create a working mixture of all ceramide standards by diluting the stock solutions. A typical concentration for the working solution is around 714 ng/mL for each ceramide species.[2]

  • Internal Standard Preparation:

    • Prepare a stock solution of the chosen internal standard (e.g., C17:0 ceramide).

    • Create a working internal standard solution at a concentration that will result in a robust signal in your LC-MS/MS system (e.g., 1000 ng/mL for C17 ceramide).[2]

  • Serial Dilution for Calibration Curve:

    • Perform a serial dilution of the ceramide working mixture to create a series of calibration standards. The concentration range should encompass the expected concentration of ceramides in your samples.[2][11] A typical range might be from a few ng/mL to several hundred ng/mL.[2]

  • Spiking with Internal Standard:

    • Add a fixed amount of the internal standard working solution to each calibration standard, quality control sample, and unknown sample.[1][2]

  • Data Acquisition and Analysis:

    • Analyze the calibration standards using your optimized LC-MS/MS method.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[1]

    • The curve should be fitted using a linear regression, and the R-squared value should be greater than 0.99.[1]

Table 2: Example Linearity Ranges for Ceramide Quantification

The following table provides examples of linear ranges and limits of quantification (LOQ) reported in the literature for various ceramide species, which can serve as a starting point for method development.

Ceramide SpeciesLinear RangeLOQ
C14:02.8–178 ng5 pg/ml
C16:02.8–357 ng5 pg/ml
C18:02.8–357 ng5 pg/ml
C18:12.8–357 ng5 pg/ml
C20:02.8–357 ng5 pg/ml
C24:05.6–714 ng50 pg/ml
C24:15.6–714 ng50 pg/ml
Data adapted from Kasumov et al. (2010).[2]

Visual Guides

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Sample & Method Optimization cluster_3 System & Data Analysis cluster_4 Resolution Start Poor Calibration Curve (e.g., R² < 0.99, non-linear) Check_Standards Verify Standard Preparation - Calculations - Pipetting - Expiration Date Start->Check_Standards First Step Check_IS Evaluate Internal Standard - Appropriateness - Consistent Spiking Check_Standards->Check_IS If standards are OK Optimize_Cleanup Address Matrix Effects - Implement SPE - Sample Dilution Check_IS->Optimize_Cleanup If IS is appropriate Optimize_LCMS Optimize LC-MS/MS Method - Gradient - Source Parameters - Collision Energy Optimize_Cleanup->Optimize_LCMS If matrix effects persist System_Check Perform System Check - Run Blanks - System Suitability Optimize_LCMS->System_Check If still no improvement Re-evaluate_Fit Consider Alternative Curve Fit - Weighted Linear Regression - Non-linear Regression System_Check->Re-evaluate_Fit If system is clean End Improved Calibration Curve Re-evaluate_Fit->End Final Step

Caption: Troubleshooting workflow for poor calibration curves.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Tissue, etc.) Add_IS Spike all samples with Internal Standard (IS) Sample_Collection->Add_IS Standard_Prep Prepare Calibration Standards (Serial Dilution) Standard_Prep->Add_IS QC_Prep Prepare Quality Control Samples QC_Prep->Add_IS Lipid_Extraction Perform Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Injection Solvent Dry_Extract->Reconstitute LC_Separation Chromatographic Separation (Reverse-Phase HPLC) Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Integrate Peak Areas (Analyte and IS) MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Calculate Analyte Concentration in Unknown Samples Calibration_Curve->Quantification

Caption: General workflow for ceramide quantification.

References

Validation & Comparative

A Researcher's Guide to Quantitative Ceramide Analysis: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like ceramides is paramount for understanding their roles in cellular processes and disease. Ceramides are key signaling molecules involved in apoptosis, cell cycle regulation, and inflammation.[1] This guide provides a detailed comparison of the two primary methods for ceramide quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Performance Comparison

The choice of analytical method can significantly impact the quality and reliability of research data.[1] LC-MS/MS is widely considered the gold standard for lipidomics due to its high sensitivity and specificity.[1][2] ELISA offers a high-throughput alternative, particularly useful for screening large numbers of samples.[2][3]

Performance ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.[1]Competitive immunoassay using specific antibodies.[1][3]
Specificity Very High (distinguishes individual ceramide species).[2]High (dependent on antibody specificity).[4]
Sensitivity High (pg/mL to low ng/mL range).[1][5]High (low pg/mL to ng/mL range).[1][4]
Limit of Detection (LOD) 5–50 pg/ml for distinct ceramides.[5]As low as 18.75 pg/ml.[4]
Limit of Quantification (LOQ) 0.02 µg/ml for Cer(22:0) and 0.08 µg/ml for Cer(24:0).[6]Typically in the low pg/mL to ng/mL range.[1]
Dynamic Range Wide, linear over several orders of magnitude.[5]Narrower, dependent on the standard curve.[4]
Precision High intra- and inter-assay precision.[5]Good, with CV% typically below 10%.[7]
Accuracy High, with recovery typically between 70-114%.[5][6]Good, with spike recovery often between 87-105%.[4]
Sample Throughput Lower, though can be increased with automation (~200 samples/day).[6]High, suitable for 96-well plate format.[2]
Cost High initial instrument cost, lower per-sample reagent cost.Lower instrument cost, higher per-sample kit cost.
Multiplexing Excellent, can quantify multiple ceramide species simultaneously.[5]Limited to the specific ceramide the kit is designed for.[3]

Experimental Protocols

Adherence to validated experimental protocols is crucial for generating reliable and reproducible data. The following are generalized protocols for the two main ceramide quantification methods.

Protocol 1: Ceramide Quantification by LC-MS/MS

This protocol outlines a common workflow for the analysis of ceramide species in biological samples.

1. Sample Preparation and Lipid Extraction:

  • For cell pellets (e.g., 7.5 × 10^6 cells), add an internal standard (e.g., 50 µl of 1 pM C17:0-ceramide).[8]

  • Extract lipids twice using an ethyl acetate/2-propanol/water (60/28/12; v/v/v) mixture.[8] For tissue samples, a Bligh and Dyer extraction is common.[5]

  • For plasma samples, an additional step of isolating sphingolipids by silica gel column chromatography may be required.[5]

  • Dry the extracted lipid phase under nitrogen and reconstitute in an appropriate solvent like methanol.[9]

2. Chromatographic Separation:

  • Inject the reconstituted sample (e.g., 10-25 µl) into an HPLC system.[5][10]

  • Separate ceramides using a C8 or C18 reverse-phase column (e.g., Spectra C8SR, 3 µm, 150 × 3.0 mm or Xperchrom 100 C8, 2.1 × 150 mm, 5 μm).[5][8]

  • Use a gradient elution with mobile phases such as:

    • Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.[5][8]

    • Mobile Phase B: Methanol or acetonitrile/2-propanol (60:40, v/v) with 1 mM ammonium formate and 0.2% formic acid.[5][8]

  • A typical run time is between 5 to 21 minutes.[5][6][10]

3. Mass Spectrometric Detection:

  • Introduce the HPLC eluent into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1][8] This involves selecting a specific precursor ion (the protonated molecule [M+H]+) and a specific product ion (a characteristic fragment, often m/z 264, arising from the loss of the fatty acyl chain).[1][6]

  • Use software such as Analyst for data acquisition and processing.[8]

4. Quantification:

  • Generate a standard curve with known concentrations of ceramide standards.[1]

  • Determine the concentration of each ceramide species in the sample by comparing the peak area of the endogenous ceramide to the peak area of the internal standard and referencing the standard curve.[1][5]

  • Normalize data to lipid phosphate or total protein concentration as appropriate.[4][8]

Protocol 2: Ceramide Quantification by Competitive ELISA

This protocol describes the principle of a typical competitive ELISA for ceramide quantification.

1. Plate Preparation:

  • A 96-well microplate is pre-coated with a known amount of ceramide antigen.[1][3]

2. Competitive Binding:

  • Add standards and samples to the wells.

  • Add a specific biotinylated anti-ceramide antibody to each well.[3]

  • During incubation, the ceramide in the sample competes with the ceramide coated on the plate for binding to the limited amount of primary antibody.[1][3] The more ceramide in the sample, the less antibody will bind to the plate.[3]

3. Washing and Secondary Antibody Incubation:

  • Wash the plate to remove unbound reagents.[3]

  • Add an HRP-Streptavidin conjugate to the wells, which binds to the biotinylated antibody captured on the plate.[3]

  • Incubate and wash the plate again to remove unbound HRP conjugate.[7]

4. Detection:

  • Add a TMB substrate solution to the wells. The HRP enzyme catalyzes a color change (blue).[3]

  • Stop the reaction with an acidic stop solution, which changes the color to yellow.[3]

5. Quantification:

  • Measure the optical density (O.D.) at 450 nm using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of ceramide in the sample.[7]

  • Calculate the ceramide concentration in the samples by interpolating from a standard curve generated with known concentrations of ceramide.[7]

Regulatory Validation Standards

For assays intended to support regulatory submissions, validation must be performed according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11][12][13] The ICH Q2(R1) guideline outlines the necessary validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[14][15] For bioanalytical methods, the FDA often refers to the ICH M10 guidance, which provides harmonized recommendations for method validation.[11][12]

Visualizing the Pathways and Processes

Ceramide Metabolism and Signaling

Ceramides are central to sphingolipid metabolism and are involved in critical signaling pathways that regulate cellular fate.[16] They can be generated through de novo synthesis, the sphingomyelinase (or salvage) pathway, and catabolic routes.[16][17][18] Dysregulation of these pathways is implicated in numerous diseases, making the enzymes involved attractive drug targets.[16][18]

cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelin Hydrolysis (Membrane) cluster_2 Salvage Pathway (Lysosome/Endosome) cluster_3 Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase PP1/PP2A PP1/PP2A Ceramide->PP1/PP2A PKCζ PKCζ Ceramide->PKCζ Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex\nSphingolipids Complex Sphingolipids Complex\nSphingolipids->Ceramide S1P S1P Sphingosine->S1P SphK1/2 Cell Proliferation\n& Survival Cell Proliferation & Survival S1P->Cell Proliferation\n& Survival Apoptosis\n(e.g., dephosphorylates Bcl-2, BAD) Apoptosis (e.g., dephosphorylates Bcl-2, BAD) PP1/PP2A->Apoptosis\n(e.g., dephosphorylates Bcl-2, BAD) Insulin Resistance Insulin Resistance PKCζ->Insulin Resistance SPT SPT CerS CerS DES DES SMase SMase CDase CDase SphK1/2 SphK1/2 De Novo Synthesis (ER) De Novo Synthesis (ER) Sphingomyelin Hydrolysis (Membrane) Sphingomyelin Hydrolysis (Membrane) Salvage Pathway (Lysosome/Endosome) Salvage Pathway (Lysosome/Endosome)

Caption: Simplified Ceramide Metabolism and Signaling Pathways.

General Workflow for LC-MS/MS Analysis

The process of quantifying ceramides via LC-MS/MS involves several distinct steps, from initial sample preparation to final data analysis.

start Biological Sample (Plasma, Cells, Tissue) prep Sample Prep: - Add Internal Standard - Lipid Extraction start->prep separate LC Separation (Reverse-Phase Column) prep->separate ionize Ionization (Electrospray - ESI) separate->ionize detect Tandem MS Detection (MRM Mode) ionize->detect quantify Data Analysis: - Peak Integration - Standard Curve - Quantification detect->quantify end Ceramide Concentrations quantify->end

Caption: LC-MS/MS Experimental Workflow for Ceramide Quantification.

Principle of Competitive ELISA

The competitive ELISA format relies on the competition for antibody binding sites between the analyte in the sample and a fixed amount of labeled antigen.

cluster_0 Step 1: Plate Coated with Ceramide Antigen cluster_1 Step 2: Add Sample (with Ceramide) and Biotin-Antibody cluster_2 Step 3: Wash, Add HRP-Streptavidin Conjugate cluster_3 Step 4: Add TMB Substrate -> Color Development cluster_4 Result Interpretation p1 Y Y Y ------- p2 [Cer] [Cer]   <--Ab--> <--Ab-->[Cer]   Y   Y   Y ----------- p3 HRP--><--Ab-->   HRP--><--Ab-->   Y      Y      Y -------------------- p4 Blue Color ----------- high_cer High Sample [Cer] = Less Ab Binds to Plate = Low Color Signal low_cer Low Sample [Cer] = More Ab Binds to Plate = High Color Signal cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 cluster_3 cluster_3 cluster_4 cluster_4

Caption: Logical Flow of a Competitive ELISA for Ceramide.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Lipidomics Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of lipidomics data across different laboratories is a cornerstone of robust scientific discovery. This guide provides an objective comparison of common lipidomics methodologies, supported by data from inter-laboratory studies, to aid in the standardization and cross-validation of lipid analysis.

The complexity of the lipidome and the variety of analytical techniques employed present significant challenges to achieving consistent results between laboratories.[1][2][3] To address this, initiatives like the Lipidomics Standards Initiative (LSI) are working to establish community-wide guidelines for every step of the lipidomics workflow, from sample collection to data reporting.[4][5] A key strategy in this effort is the use of inter-laboratory comparisons, often called ring trials or proficiency tests, which help assess the reliability of different methods and establish consensus reference values for standard materials.[6][7][8]

One of the most widely used reference materials for these studies is the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma".[5] A landmark interlaboratory comparison exercise involving 31 diverse laboratories analyzed this reference material, providing consensus concentration estimates for 339 lipids.[9][10] This study serves as a valuable resource for laboratories to benchmark their own methods and work towards harmonization.[10]

This guide will delve into the quantitative data from such studies, compare common lipid extraction protocols, and visualize a key lipid signaling pathway and a standard experimental workflow.

Quantitative Comparison of Lipid Classes from an Inter-Laboratory Study

The following tables summarize the consensus concentration estimates for major lipid classes as determined in the NIST interlaboratory comparison exercise using SRM 1950.[9][10] These values represent a benchmark for laboratories performing lipidomics analysis on human plasma. The data is presented as the median of the medians from all participating laboratories (a robust statistical measure) and includes the expanded uncertainty, which provides a measure of the variability observed between labs.

Table 1: Consensus Estimates for Glycerophospholipid (GP) Classes in SRM 1950

Lipid ClassNumber of Lipids Measured (n)Median of Medians (nmol/mL)Expanded Uncertainty (nmol/mL)
Lysophosphatidylcholine (LPC)18215.325.8
Phosphatidylcholine (PC)591195.1143.4
Phosphatidylethanolamine (PE)2658.27.0
Phosphatidylinositol (PI)1129.53.5
Phosphatidylserine (PS)613.91.7

Data sourced from the NIST IR 8185 report on the interlaboratory comparison of SRM 1950.

Table 2: Consensus Estimates for Sphingolipid (SP) Classes in SRM 1950

Lipid ClassNumber of Lipids Measured (n)Median of Medians (nmol/mL)Expanded Uncertainty (nmol/mL)
Ceramide (Cer)141.80.2
Sphingomyelin (SM)26288.734.6
Hexosylceramide (HexCer)710.31.2

Data sourced from the NIST IR 8185 report on the interlaboratory comparison of SRM 1950.

Table 3: Consensus Estimates for Glycerolipid (GL) and Sterol Lipid (SL) Classes in SRM 1950

Lipid ClassNumber of Lipids Measured (n)Median of Medians (nmol/mL)Expanded Uncertainty (nmol/mL)
Diacylglycerol (DG)1119.42.3
Triacylglycerol (TG)51589.670.8
Cholesterol Ester (CE)161043.2125.2
Cholesterol (Free)1387.646.5

Data sourced from the NIST IR 8185 report on the interlaboratory comparison of SRM 1950.

Experimental Protocols

The choice of lipid extraction method is a critical step that can significantly influence the final lipid profile. Below are detailed protocols for two commonly used methods, the Bligh and Dyer and the methyl-tert-butyl ether (MTBE) methods, which have been compared in inter-laboratory studies.

Bligh and Dyer Lipid Extraction Protocol

This classic method is widely used for the extraction of total lipids from a variety of biological samples.[4]

Materials:

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Deionized Water (dH2O)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • For each 1 mL of aqueous sample (e.g., plasma), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to a glass tube.

  • Vortex the mixture thoroughly for 30 seconds to ensure a single-phase system.

  • Add 1.25 mL of chloroform to the tube and vortex again.

  • Add 1.25 mL of deionized water to induce phase separation and vortex thoroughly.

  • Centrifuge the sample at 1000 x g for 5 minutes at room temperature. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully insert a Pasteur pipette through the upper aqueous layer into the bottom organic layer. A gentle positive pressure can be applied to prevent the aqueous phase from entering the pipette.

  • Aspirate the lower organic phase and transfer it to a new clean glass tube.

  • The solvent from the collected organic phase is then typically evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for analysis.

Methyl-tert-butyl ether (MTBE) Lipid Extraction Protocol

The MTBE method is a popular alternative to the Bligh and Dyer method, offering advantages in terms of ease of automation due to the lipid-containing organic phase being the upper layer.

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Deionized Water (dH2O)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Shaker

  • Centrifuge

Procedure:

  • To a 200 µL sample aliquot in a glass tube, add 1.5 mL of methanol.

  • Vortex the mixture thoroughly.

  • Add 5 mL of MTBE to the tube.

  • Incubate the mixture for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 1.25 mL of deionized water.

  • Incubate for 10 minutes at room temperature to allow for complete phase separation.

  • Centrifuge the sample at 1000 x g for 10 minutes. The upper layer is the organic phase containing the lipids.

  • Carefully collect the upper organic phase for subsequent analysis.

  • Similar to the Bligh and Dyer method, the solvent is typically evaporated, and the lipid extract is reconstituted for analysis.

Visualizing Key Pathways and Workflows

Ceramide Signaling Pathway

Ceramides are central bioactive sphingolipids that play crucial roles in cellular processes such as apoptosis, inflammation, and cell signaling.[2][3] Dysregulation of ceramide metabolism is implicated in numerous diseases. The following diagram illustrates the main pathways of ceramide synthesis and metabolism.

Ceramide_Signaling_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide De Novo Synthesis Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Complex_Sphingolipids Complex Sphingolipids Complex_Sphingolipids->Ceramide Salvage Pathway Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh & Dyer, MTBE) Sample_Collection->Lipid_Extraction LC_Separation 3. LC Separation (e.g., Reversed-Phase) Lipid_Extraction->LC_Separation MS_Analysis 4. Mass Spectrometry (e.g., QTOF, Orbitrap) LC_Separation->MS_Analysis Data_Acquisition 5. Data Acquisition (MS1 and MS/MS scans) MS_Analysis->Data_Acquisition Data_Processing 6. Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification 7. Lipid Identification (Database Searching) Data_Processing->Lipid_Identification Quantification 8. Quantification (Relative or Absolute) Lipid_Identification->Quantification Statistical_Analysis 9. Statistical Analysis (Biomarker Discovery) Quantification->Statistical_Analysis Biological_Interpretation 10. Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Ceramide Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and the study of metabolic diseases, accurate quantification of ceramides is paramount. As critical signaling molecules implicated in apoptosis, inflammation, and insulin resistance, precise measurement of ceramide levels is essential for advancing research and developing novel therapeutics. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an appropriate internal standard is one of the most critical factors influencing data quality and reliability. This guide provides an objective, data-driven comparison of deuterated versus non-deuterated ceramide standards to inform the selection of the most robust analytical strategy.

The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated ceramides, provide superior assay performance compared to non-deuterated, structural analogues.[1][2] A deuterated standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with its stable isotope, deuterium. This subtle mass shift allows the mass spectrometer to distinguish the standard from the endogenous analyte, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical workflow.[3] This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[1]

Non-deuterated standards, typically structural analogues with different chain lengths, have different physicochemical properties, which can lead to different chromatographic retention times and extraction efficiencies.[4] These differences can result in poor compensation for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Ceramide Standards

While direct head-to-head comparative studies for ceramide standards are not extensively published, the principles of isotope dilution mass spectrometry are well-established. The following table summarizes the expected performance differences based on typical validation parameters in bioanalytical assays. The data presented is illustrative of the performance advantages consistently observed when using deuterated standards over non-deuterated analogues for various analytes.

Performance ParameterDeuterated Ceramide StandardNon-Deuterated Ceramide Standard (Analogue)Rationale
Matrix Effect Compensation ExcellentPoor to ModerateDeuterated standards co-elute with the analyte, experiencing the same degree of ion suppression or enhancement from the sample matrix, thus providing accurate correction.[3] Analogue standards with different retention times are exposed to a different matrix environment, leading to poor compensation.[4]
Accuracy (% Bias) < 5%Potentially > 15%Superior correction for matrix effects and sample loss during preparation leads to higher accuracy.[2]
Precision (%CV) < 10%Can be > 20%By correcting for variability in extraction and instrument response, deuterated standards yield more precise and reproducible results.[5]
Extraction Recovery Correction ExcellentVariableNear-identical chemical properties ensure that the deuterated standard's recovery closely mirrors that of the analyte, even if the recovery is incomplete or variable between samples.[4] Differences in polarity and structure can lead to inconsistent recovery for an analogue standard.[4]
Regulatory Acceptance Highly RecommendedScrutinizedRegulatory bodies like the FDA and EMA prefer the use of stable isotope-labeled internal standards for bioanalytical method validation due to their proven reliability.[3][6]

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and act as potent second messengers in various signaling cascades. They can be generated either through the de novo synthesis pathway in the endoplasmic reticulum or via the hydrolysis of sphingomyelin by sphingomyelinases.[7] These pathways regulate critical cellular processes, and their dysregulation is linked to numerous diseases. Understanding these pathways is crucial for interpreting quantitative data on ceramide levels.

Ceramide_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Stress TNF-α, FasL, Chemotherapy Receptor TNF-R, Fas-R Stress->Receptor activates SMase Sphingomyelinase (SMase) Receptor->SMase activates SM Sphingomyelin Ceramide Ceramide SM->Ceramide hydrolysis by DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide Apoptosis Apoptosis (Caspase Activation) Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Inflammation Inflammation Ceramide->Inflammation

Caption: Simplified ceramide signaling pathways.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated ceramide standard, a validation experiment evaluating matrix effects is critical. The following protocol outlines a typical workflow.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest (e.g., Ceramide d18:1/16:0)

  • Deuterated internal standard (e.g., Ceramide d18:1/16:0-d7)

  • Non-deuterated internal standard (analogue, e.g., Ceramide d18:1/17:0)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte in a clean solvent (e.g., methanol).

    • Set 2 (Post-Spiked Matrix): Extract blank plasma from six different sources. After extraction, spike the extracts with the analyte at the same concentration as Set 1.

    • Set 3 (Internal Standards in Neat Solution): Prepare solutions of both the deuterated and non-deuterated internal standards in a clean solvent.

    • Set 4 (Internal Standards in Post-Spiked Matrix): Spike the extracted blank matrix from the six sources with the deuterated and non-deuterated internal standards at the same concentrations as in Set 3.

  • Sample Analysis: Analyze all prepared samples by a validated LC-MS/MS method.[8]

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2 and Set 4) to the peak area in the absence of the matrix (Set 1 and Set 3).[1]

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

  • Calculation of IS-Normalized Matrix Factor:

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.[1]

    • IS-Normalized MF = MF(analyte) / MF(IS)

  • Evaluation of Performance:

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]

    • A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Start: Obtain 6 lots of blank plasma Spike Spike Plasma with Analyte & IS (Deuterated or Non-Deuterated) Start->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Integrate Peak Areas (Analyte & IS) LCMS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate End Final Concentration Calibrate->End

Caption: Experimental workflow for ceramide analysis.

Conclusion and Recommendation

For the vast majority of bioanalytical applications, a deuterated internal standard is the superior choice for the accurate and precise quantification of ceramides. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process, particularly in compensating for matrix effects, results in more reliable and reproducible data. While non-deuterated analogue standards may be less expensive, the risk of inaccurate quantification due to differential extraction recovery and matrix effects is significantly higher. For robust, high-quality data suitable for regulatory submission and advancing scientific understanding, the investment in deuterated ceramide standards is a critical step that ensures the integrity and validity of the experimental results.

References

Inter-laboratory Comparison of Plasma Ceramide Concentrations: A Guide to Standardization and Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of inter-laboratory performance in the quantification of plasma ceramides, drawing upon data from a significant multi-center study. It is intended for researchers, scientists, and professionals in drug development who are engaged in lipidomic analysis and seeking to understand the variability and standardization of ceramide measurements.

Introduction

Ceramides are bioactive sphingolipids implicated in a variety of cellular processes, including inflammation, apoptosis, and insulin resistance.[1][2] Their circulating levels in plasma are increasingly recognized as valuable biomarkers for predicting the risk and progression of several diseases, such as cardiovascular disease, diabetes, and neurodegenerative disorders.[1][3][4][5] However, the translation of ceramide measurements into clinical practice has been hampered by inter-laboratory variability in analytical methods.[1] This guide summarizes the results of a large-scale inter-laboratory comparison study to highlight the impact of standardization on the precision and concordance of plasma ceramide quantification.

Quantitative Data Summary

A major community effort involving 34 laboratories across 19 countries was undertaken to quantify four clinically relevant ceramide species in National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950 human plasma.[6][7][8][9][10] Participants either utilized a provided standardized operating protocol (SOP) or their own laboratory's methods (OTHER). The following tables summarize the key quantitative findings from this study, illustrating the mean concentrations, and the intra- and inter-laboratory coefficients of variation (CVs).

Table 1: Inter-laboratory Comparison of Ceramide Concentrations in NIST SRM 1950 Plasma [6][8]

Ceramide SpeciesMean Concentration (µmol/L) ± SEMInter-laboratory CV (%)Number of Labs (n)
Cer 18:1;O2/16:00.244 ± 0.006< 1435
Cer 18:1;O2/18:00.0835 ± 0.0017< 1431
Cer 18:1;O2/24:02.42 ± 0.04< 1435
Cer 18:1;O2/24:10.855 ± 0.013< 1431

Table 2: Comparison of Standardized Protocol (SOP) vs. Other In-House Methods [6]

Ceramide SpeciesMethodIntra-laboratory CV (%)Inter-laboratory CV (%)
All four speciesSOP≤ 4.2Marginally Lower
All four speciesOTHERNot specifiedHigher

The study demonstrated that the use of authentic labeled standards for calibration dramatically reduces data variability.[7] For instance, the inter-laboratory CV for Cer 18:1;O2/24:0 was 11% when quantified with its authentic deuterated standard, compared to 60% when a shorter-chain standard was used.[8]

Experimental Protocols

The methodologies employed in the inter-laboratory study centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific technique for ceramide quantification.[1][11][12][13][14]

Standardized Operating Protocol (SOP)

A detailed SOP was provided to participating laboratories to minimize methodological variability. The key steps of this protocol are outlined below.[6]

  • Sample Preparation: Aliquots of human plasma were thawed.

  • Ceramide Extraction: A detailed, step-by-step procedure for ceramide extraction from plasma was provided. While the specific solvent system was not detailed in the abstract, Bligh and Dyer extraction is a common method for this purpose.[11]

  • Internal Standards: A mixture of deuterated, authentic synthetic standards for the four target ceramide species was used for calibration.[10]

  • Calibration: Multi-point calibration curves were prepared using both deuterated and non-deuterated synthetic standards.[6] Single-point calibration was also investigated.[6]

  • LC-MS/MS Analysis: The analysis was performed using triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode.[6] This targeted approach enhances the accuracy of quantification.[6]

In-House Laboratory Methods (OTHER)

Participating laboratories also used their own established protocols. While specific details of each of the 34 laboratory methods are not available, they generally involved LC-MS/MS-based approaches for ceramide quantification.[6] The primary source of variability among these methods likely stemmed from differences in:

  • Extraction protocols

  • Choice and use of internal standards

  • Calibration strategies (e.g., single-point vs. multi-point)

  • Specific LC-MS/MS instrumentation and parameters

Ceramide Biosynthesis and Signaling

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways that regulate cellular responses. The diagram below illustrates a simplified overview of the de novo ceramide biosynthesis pathway and its role in signaling.

Ceramide_Signaling_Pathway Simplified De Novo Ceramide Biosynthesis and Signaling Pathway cluster_synthesis De Novo Synthesis cluster_signaling Cellular Signaling Palmitoyl-CoA Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Palmitoyl-CoA->3-ketosphinganine SPT Serine Serine Serine->3-ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Inflammation Inflammation Ceramide->Inflammation Insulin_Resistance Insulin_Resistance Ceramide->Insulin_Resistance Apoptosis Apoptosis

Caption: De Novo Ceramide Biosynthesis and Signaling Pathway.

Experimental Workflow Comparison

The inter-laboratory study design allowed for a direct comparison of a standardized workflow against various in-house methods. This highlights the critical steps where standardization can significantly improve data concordance.

Experimental_Workflow_Comparison Comparison of Standardized vs. In-House Analytical Workflows cluster_SOP Standardized Operating Protocol (SOP) cluster_OTHER In-House Methods (OTHER) sop1 Plasma Sample sop2 Standardized Extraction sop1->sop2 sop3 Addition of Authentic Labeled Standards sop2->sop3 sop4 Multi-point Calibration sop3->sop4 sop5 LC-MS/MS (MRM) sop4->sop5 sop_result Low Inter-lab CV (High Concordance) sop5->sop_result other1 Plasma Sample other2 Variable Extraction Methods other1->other2 other3 Variable Internal Standards other2->other3 other4 Variable Calibration other3->other4 other5 LC-MS/MS other4->other5 other_result Higher Inter-lab CV (Lower Concordance) other5->other_result

Caption: Standardized vs. In-House Analytical Workflows.

Conclusion

The inter-laboratory comparison study underscores the critical importance of standardization in achieving precise and concordant measurements of plasma ceramides. The use of a common, detailed protocol, and particularly the use of authentic, isotopically labeled internal standards for calibration, significantly reduces variability between laboratories.[6][7] For researchers and drug development professionals, adopting such standardized approaches is essential for generating reliable and reproducible data that can be confidently compared across different studies and sites. This harmonization is a key step towards the successful translation of ceramide biomarkers into routine clinical use for disease risk prediction and patient stratification.[10]

References

A Comparative Guide to Ceramide Analysis: Unveiling the Nuances of Linearity and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of ceramide analysis, the choice of analytical methodology is paramount. This guide provides an objective comparison of leading techniques, focusing on the critical performance metrics of linearity and recovery. Supported by experimental data, we delve into the intricacies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) to inform your selection process.

Ceramides, a class of sphingolipids, are integral to a multitude of cellular processes, including signaling, apoptosis, and membrane structure. Their roles in various diseases have amplified the need for accurate and reliable quantification in diverse biological matrices. This guide will illuminate the strengths and limitations of each analytical approach, empowering you to make an informed decision based on your specific research needs.

Performance Comparison: Linearity and Recovery

The linearity of an analytical method determines its ability to provide results that are directly proportional to the concentration of the analyte over a given range. Recovery assesses the efficiency of the extraction process, indicating the percentage of the analyte successfully recovered from the sample matrix. Both are critical for ensuring data accuracy and reliability.

Method Linearity (R²) Typical Linear Range Recovery (%) Key Advantages Key Limitations
LC-MS/MS >0.99[1][2][3]pg/mL to µg/mL[4]70-115%[4]High sensitivity and specificity, capable of analyzing multiple ceramide species simultaneously.High initial instrument cost, requires skilled operators.
ELISA Assay-dependentng/mL to µg/mL80-120%High throughput, relatively low cost, user-friendly.Potential for cross-reactivity, typically measures total ceramides or a specific class.
GC-MS Good linearity reportedng to µg rangeGood recovery reportedHigh separation efficiency for volatile compounds.Requires derivatization, which can introduce variability.
HPTLC Good linearity reportedng to µg rangeSemi-quantitativeLow cost, high sample throughput, simple.Lower sensitivity and resolution compared to other methods, primarily semi-quantitative.

In-Depth Look at Ceramide Analysis Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the benchmark for ceramide quantification due to its exceptional sensitivity and specificity.[5] This technique allows for the separation of individual ceramide species based on their liquid chromatographic properties, followed by their precise detection and quantification using tandem mass spectrometry.

A typical LC-MS/MS workflow for ceramide analysis involves several key steps, from sample preparation to data acquisition.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) InternalStandard Spike with Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., LLE, SPE) InternalStandard->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute Injection Inject Sample Reconstitute->Injection LC Chromatographic Separation (LC) Injection->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Results Quantification->Results

LC-MS/MS workflow for ceramide analysis.
Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening

ELISA offers a high-throughput and cost-effective alternative for ceramide analysis. These immunoassays typically rely on antibodies that recognize a specific ceramide or a common ceramide backbone. While they may not offer the same level of specificity for individual ceramide species as LC-MS/MS, they are well-suited for rapid screening of large sample sets.

The workflow for a competitive ELISA, a common format for small molecule detection, is illustrated below.

Competitive ELISA Workflow cluster_assay Assay Steps Plate Ceramide-Coated Plate AddSample Add Sample & Biotinylated Antibody Plate->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddSABC Add Streptavidin-HRP (SABC) Wash1->AddSABC Incubate2 Incubate AddSABC->Incubate2 Wash2 Wash Incubate2->Wash2 AddTMB Add TMB Substrate Wash2->AddTMB Incubate3 Incubate AddTMB->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read at 450 nm AddStop->Read

Competitive ELISA workflow for ceramide detection.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analytes

GC-MS is another powerful technique for the analysis of ceramides, though it requires a derivatization step to increase the volatility of the analytes.[5] This method provides high separation efficiency and allows for detailed structural characterization based on mass spectra.

High-Performance Thin-Layer Chromatography (HPTLC): A Cost-Effective Approach

HPTLC is a planar chromatographic technique that offers a simple and low-cost method for the separation of lipid classes.[6] While primarily used for qualitative or semi-quantitative analysis, densitometry can be employed for quantification.

The Central Role of Ceramide in Cellular Signaling

The accurate quantification of ceramides is crucial for understanding their complex roles in cellular signaling pathways. Ceramides are central hubs in sphingolipid metabolism and are involved in regulating processes such as apoptosis, cell cycle arrest, and inflammation. A simplified overview of the ceramide metabolism and signaling pathway is presented below.

Ceramide Signaling Pathway cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects DeNovo De Novo Synthesis Ceramide Ceramide DeNovo->Ceramide SM_hydrolysis Sphingomyelin Hydrolysis SM_hydrolysis->Ceramide Salvage Salvage Pathway Salvage->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Inflammation Inflammation Ceramide->Inflammation InsulinResistance Insulin Resistance Ceramide->InsulinResistance

Simplified ceramide metabolism and signaling pathway.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed and validated experimental protocols are essential. Below are representative protocols for linearity and recovery experiments for the discussed analytical methods.

Linearity Experiment Protocol (General)
  • Prepare a stock solution of a certified ceramide standard at a high concentration.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentration levels.

  • Analyze each calibration standard in triplicate using the chosen analytical method (LC-MS/MS, ELISA, GC-MS, or HPTLC).

  • Construct a calibration curve by plotting the instrument response against the known concentration of each standard.

  • Perform a linear regression analysis to determine the coefficient of determination (R²), which should ideally be ≥0.99.

Recovery Experiment Protocol (General)
  • Select a representative blank matrix (e.g., plasma, cell lysate) that is free of the target ceramide.

  • Prepare three sets of samples:

    • Set A (Neat Spike): Spike a known amount of ceramide standard into the analytical solvent.

    • Set B (Matrix Spike): Spike the same amount of ceramide standard into the blank matrix.

    • Set C (Blank Matrix): The blank matrix without any added ceramide.

  • Process and analyze all three sets of samples in triplicate using the chosen analytical method.

  • Calculate the percentage recovery using the following formula: % Recovery = [(Signal of Matrix Spike - Signal of Blank Matrix) / Signal of Neat Spike] x 100

  • The acceptable recovery range is typically between 80% and 120%.

Note: These are generalized protocols. Specific details may vary depending on the ceramide species, the sample matrix, and the specific instrumentation used. It is crucial to consult and adhere to established validation guidelines from regulatory bodies such as the FDA and EMA.

Conclusion

The selection of an appropriate analytical method for ceramide analysis is a critical decision that directly impacts the quality and reliability of research data. LC-MS/MS stands out as the gold standard for its high sensitivity and specificity, enabling the detailed profiling of individual ceramide species. ELISA offers a high-throughput and cost-effective solution for screening purposes. GC-MS and HPTLC provide alternative approaches with their own unique advantages and limitations.

By carefully considering the performance characteristics of each method, particularly linearity and recovery, and by implementing robust experimental protocols, researchers can ensure the generation of accurate and reproducible data, ultimately advancing our understanding of the vital roles of ceramides in health and disease.

References

Comparing LC-MS/MS with other methods for ceramide analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Ceramide Analysis: LC-MS/MS vs. Alternative Methods

Ceramides are a class of sphingolipids that are not only integral structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2][3] The dysregulation of ceramide metabolism has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making the accurate quantification of these lipids crucial for researchers, scientists, and drug development professionals.[4][5]

However, analyzing ceramides presents significant challenges due to their structural diversity, low abundance in biological samples, and presence within complex lipid mixtures.[1] This guide provides a comprehensive comparison of the gold standard method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with other common analytical techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Ceramide Quantification Methods

The selection of an appropriate analytical method depends on the specific research question, sample type, and required level of detail. LC-MS/MS is widely regarded as the gold standard for its high sensitivity and specificity.[1] Other methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Enzyme-Linked Immunosorbent Assay (ELISA), and Thin-Layer Chromatography (TLC) offer alternatives with distinct advantages and limitations.

FeatureLC-MS/MSHPLC (UV/Fluorescence)ELISAThin-Layer Chromatography (TLC)
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural identification.[1]Chromatographic separation followed by detection using UV absorbance or fluorescence after derivatization.[1][6][7]Competitive immunoassay using antibodies specific to ceramide.[1][8]Separation based on polarity on a stationary phase, followed by staining for visualization.[1][9]
Sensitivity Very High (pg/mL to fmol range).[10][11]Moderate to High (pmol range).[6][12]High (pg/mL range).[13]Low.[1]
Specificity Very High; can distinguish between closely related molecular species and isoforms.[1]Moderate; separation of some species can be challenging.[6]Limited to the antibody's specificity; often targets a single ceramide type.[1]Low; provides separation of lipid classes but poor resolution of individual species.[1]
Quantification Absolute and Relative.[10]Absolute and Relative.[6]Quantitative.[4][8]Semi-quantitative.[1]
Throughput High; modern systems can run samples in minutes.[14][15]Moderate.High; ideal for screening large numbers of samples.[1]Low to Moderate.
Structural Info Detailed structural information from fragmentation patterns.[1][16]Limited to no structural information.[7]No structural information.[1]No structural information.[1]
Cost High (instrumentation and maintenance).[1]Moderate.Low to Moderate (kit-based).Very Low.[1]
Key Advantage Unparalleled sensitivity and specificity for comprehensive lipidomic profiling.[1]Widely available and good resolution for separating major ceramide classes.[1]Easy to use, high-throughput, and suitable for clinical screening.[1]Cost-effective for basic qualitative analysis.[1]

Key Signaling Pathway: Ceramide-Mediated Apoptosis

Ceramide acts as a critical second messenger in the sphingomyelin signaling pathway, which is initiated by various cellular stresses and cytokine receptors.[17] Its generation, either through de novo synthesis or the hydrolysis of sphingomyelin by sphingomyelinases, triggers a cascade of events leading to programmed cell death, or apoptosis.[3][18] Ceramide exerts its pro-apoptotic effects by activating specific protein phosphatases and kinases, which in turn modulate the activity of key proteins in the apoptotic cascade, such as those in the Bcl-2 family and caspases.[5][18]

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (TNF-α, Chemo, etc.) SMase Sphingomyelinase (SMase) Stress->SMase Activates SM Sphingomyelin (Plasma Membrane) Ceramide Ceramide SM->Ceramide SMase->SM PP Protein Phosphatases (PP1, PP2A) Ceramide->PP Activates SAPK Stress-Activated Protein Kinase (SAPK/JNK) Ceramide->SAPK Activates BAD Dephosphorylates BAD PP->BAD Caspases Caspase Activation SAPK->Caspases BAD->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide acts as a central signaling hub in apoptosis.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are generalized protocols for the key analytical methods discussed.

LC-MS/MS Analysis of Ceramides

This protocol outlines a common workflow for the quantification of ceramide species in biological samples like plasma or tissue homogenates.

LC_MS_MS_Workflow Sample 1. Sample Collection (Plasma, Tissue) Spike 2. Spike Internal Standards (e.g., C17:0-ceramide) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LC 5. LC Separation (Reversed-Phase C8/C18) Dry->LC MS 6. ESI-MS/MS Detection (Positive Ion Mode, MRM) LC->MS Data 7. Data Analysis (Quantification vs. Standards) MS->Data

Caption: General experimental workflow for ceramide analysis by LC-MS/MS.

Methodology:

  • Sample Preparation & Extraction:

    • To a biological sample (e.g., cell pellet, plasma, tissue homogenate), add a known amount of an internal standard, such as C17:0-ceramide, which is not naturally abundant.[10][19]

    • Perform lipid extraction using an established method like Bligh and Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to separate lipids from other cellular components.[10][20]

    • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent (e.g., methanol/isopropanol) for injection.[10]

  • Liquid Chromatography (LC) Separation:

    • Inject the extracted sample into an HPLC or UPLC system.

    • Separation is typically achieved on a reversed-phase column (e.g., C8 or C18) using a gradient elution.[10][19]

    • The mobile phases commonly consist of an aqueous solvent (A) and an organic solvent (B), both containing additives like formic acid and ammonium formate to improve ionization.[10][19][20] A typical gradient runs from a lower to a higher percentage of the organic solvent to elute ceramides based on their hydrophobicity.[10]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive ion mode.[10][20]

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated ceramide molecule) is selected and fragmented.[15][19] A characteristic product ion (often corresponding to the sphingoid backbone, m/z 264) is then monitored for quantification.[15]

    • Each ceramide species will have a unique precursor/product ion pair, allowing for highly specific detection and quantification against the internal standard.[10]

ELISA Protocol for Ceramide

ELISA kits provide a streamlined method for quantifying total ceramide or a specific ceramide species in various biological fluids.[4][8]

Methodology:

  • Plate Preparation: The assay uses a microtiter plate pre-coated with a ceramide antigen.[8]

  • Competitive Binding: Add standards and samples to the wells, followed immediately by a biotin-labeled anti-ceramide antibody.[4] During incubation (e.g., 45 minutes at 37°C), the ceramide in the sample competes with the ceramide coated on the plate for binding to the antibody.[4][8]

  • Washing: The plate is washed to remove any unbound antibody and sample components.[8]

  • Enzyme Conjugation: An HRP-Streptavidin conjugate is added to each well and incubated. This conjugate binds to the biotinylated antibody that is attached to the plate.[8]

  • Substrate Reaction: After another wash step, a TMB substrate solution is added. The HRP enzyme catalyzes a reaction that produces a blue color.[8]

  • Stopping the Reaction: An acidic stop solution is added, which changes the color from blue to yellow.[8]

  • Data Acquisition: The absorbance (optical density) is read at 450 nm using a microplate reader. The intensity of the yellow color is inversely proportional to the amount of ceramide in the sample.[8] A standard curve is used to calculate the ceramide concentration in the unknown samples.

HPLC with Fluorescence Detection

This method requires derivatization to make the ceramides detectable by a fluorescence detector, offering good sensitivity.[6]

Methodology:

  • Lipid Extraction: Extract total lipids from the sample as described in the LC-MS/MS protocol.

  • Derivatization: React the extracted ceramides with a fluorescent labeling reagent, such as anthroyl cyanide.[6]

  • HPLC Separation: Separate the fluorescently-labeled ceramide derivatives on a reversed-phase HPLC column.[6]

  • Detection: Monitor the eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen label.

  • Quantification: Quantify ceramide species by comparing peak areas to those of known standards that have undergone the same derivatization process. An internal standard (e.g., a non-physiological ceramide species) is used to correct for extraction and derivatization efficiency.[6]

Thin-Layer Chromatography (TLC)

TLC is a fundamental and cost-effective technique for the qualitative or semi-quantitative analysis of lipid classes.[1][9]

Methodology:

  • Lipid Extraction: Extract lipids from the biological sample.[21]

  • Spotting: Apply a small, concentrated volume of the lipid extract onto a silica gel TLC plate, alongside ceramide standards.[21]

  • Development: Place the plate in a sealed chromatography tank containing a solvent system (mobile phase), such as chloroform/methanol/acetic acid.[21][22] The solvent moves up the plate by capillary action, separating the lipids based on their polarity.

  • Visualization: After development, dry the plate and visualize the separated lipid spots using a staining agent like iodine vapor or a primuline spray viewed under UV light.[1][21]

  • Analysis: Identify the ceramide spot by comparing its migration distance (Rf value) to that of the standard. The intensity of the spot can be used for semi-quantitative estimation.[1]

Conclusion

For researchers requiring high-precision, specificity, and detailed structural information for a wide range of ceramide species, LC-MS/MS is the unequivocal method of choice.[1] Its superior sensitivity allows for analysis in minute biological samples. However, its high cost and complexity may not be suitable for all laboratories.

HPLC-based methods offer a reliable and more accessible alternative for quantifying specific, known ceramide species, provided that adequate separation can be achieved.[1] For high-throughput screening of a large number of samples where only the concentration of a specific ceramide is needed, ELISA presents a user-friendly and efficient option.[1] Finally, TLC remains a valuable, low-cost tool for preliminary, qualitative assessments of ceramide content within a complex lipid extract.[1] The ultimate choice of method should be guided by the specific analytical requirements, available resources, and the overall research objective.

References

A Researcher's Guide to Reference Standards for Absolute Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate absolute quantification of ceramides is paramount. These bioactive lipids are key players in a multitude of cellular signaling pathways, influencing processes from apoptosis and cell cycle regulation to inflammation and insulin resistance. Consequently, the reliability of experimental data hinges on the use of appropriate and well-characterized reference standards. This guide provides a comprehensive comparison of commercially available ceramide standards, details established experimental protocols, and visualizes key concepts to aid in methodological design and data interpretation.

Comparison of Ceramide Reference Standards

The gold standard for absolute quantification of ceramides is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, enabling the precise measurement of individual ceramide species within complex biological matrices.[2][3] The choice of reference standards is critical for the accuracy and reproducibility of LC-MS/MS-based quantification. The two main categories of standards are authentic (unlabeled) standards for external calibration and internal standards used to correct for analytical variability.

Table 1: Commercially Available Authentic (Unlabeled) Ceramide Standards for External Calibration Curves

Product NameSupplierCompositionKey Features
Ceramide (d18:1/16:0) Avanti Polar Lipids (via MilliporeSigma)N-palmitoyl-D-erythro-sphingosineHigh purity (>99%), well-characterized single ceramide species.[4]
Ceramide (d18:1/18:0) Avanti Polar Lipids (via MilliporeSigma)N-stearoyl-D-erythro-sphingosineHigh purity (>99%), common ceramide species for calibration.[4]
Ceramide (d18:1/24:0) Avanti Polar Lipids (via MilliporeSigma)N-lignoceroyl-D-erythro-sphingosineHigh purity (>99%), a very long-chain ceramide standard.[4]
Ceramide (d18:1/24:1) Avanti Polar Lipids (via MilliporeSigma)N-nervonoyl-D-erythro-sphingosineHigh purity (>99%), an unsaturated very long-chain ceramide.[4]
Ceramide LIPIDOMIX™ Mass Spec Standard Avanti Polar Lipids (via MilliporeSigma)Mixture of C16, C18, C24, and C24:1 ceramides.[4]Ready-to-use solution with verified concentrations for building multi-point calibration curves.[4]

Table 2: Comparison of Internal Standards for Ceramide Quantification

Standard TypeExample ProductSupplierPrinciple of UseAdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard (d7-C16, d7-C18, d7-C24, d7-C24:1)Avanti Polar Lipids (via MilliporeSigma)Co-elutes with the endogenous analyte but is differentiated by mass in the mass spectrometer.[5]Considered the most accurate approach as it closely mimics the behavior of the endogenous analyte during sample preparation and ionization.[5]Higher cost compared to other internal standards.
Odd-Chain Ceramides C17 Ceramide (d18:1/17:0)Avanti Polar Lipids (via MilliporeSigma)A non-naturally occurring ceramide that is added to the sample to normalize for extraction efficiency and instrument response.[5][6][7]Cost-effective, not present in most biological samples, minimizing interference.[5][8]May not perfectly mimic the behavior of all endogenous ceramide species, especially those with very different chain lengths.

Experimental Protocols for Ceramide Quantification

The following section outlines a typical workflow for the absolute quantification of ceramides in biological samples using LC-MS/MS.

Sample Preparation

The goal of sample preparation is to efficiently extract ceramides from the biological matrix while minimizing degradation and contamination.

  • Lipid Extraction: A common method is the Bligh and Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.[6] Alternatively, a simpler protein precipitation can be performed, often with methanol.[8][9]

  • Internal Standard Spiking: A known amount of the chosen internal standard (e.g., deuterated ceramide mixture or C17 ceramide) is added to the sample at the beginning of the extraction process.[6][9] This is crucial for correcting for sample loss during preparation and for variations in instrument response.

  • Sample Concentration and Reconstitution: The lipid extract is typically dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) system.[6] A reverse-phase C8 or C18 column is commonly used to separate the different ceramide species based on their hydrophobicity.[6]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.[6] The analysis is typically performed in the positive ion mode using electrospray ionization (ESI).[6] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][6] In MRM, a specific precursor ion for each ceramide species is selected and then fragmented, and a specific product ion is monitored.[6]

Table 3: Example MRM Transitions for Ceramide Species

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C16 Ceramide538.5264.4
C17 Ceramide (IS)552.5264.4
C18:1 Ceramide564.5264.4
C18 Ceramide566.5264.4
C24:1 Ceramide648.6264.4
C24 Ceramide650.6264.4

Data compiled from multiple sources.[6]

Data Analysis and Quantification
  • Peak Integration: The peak areas of the endogenous ceramides and the internal standard are integrated using the instrument's software.

  • Calibration Curve: A multi-point calibration curve is generated by analyzing the authentic ceramide standards at several known concentrations.[6][10] The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the calibrators.

  • Absolute Quantification: The absolute concentration of each ceramide species in the sample is determined by interpolating the peak area ratio from the calibration curve.[1][6]

Visualizing Key Concepts

To further clarify the methodologies and biological context, the following diagrams have been generated.

G cluster_0 Experimental Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard Sample->Spike Add known amount Extract Lipid Extraction Spike->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation Dry->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data Quant Absolute Quantification Data->Quant

Caption: General experimental workflow for ceramide absolute quantification.

G cluster_1 Ceramide Signaling Pathways Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase Stress->SMase Ceramide Ceramide SMase->Ceramide Hydrolyzes Sphingomyelin CAPPs Ceramide-Activated Protein Phosphatases Ceramide->CAPPs CAPKs Ceramide-Activated Protein Kinases Ceramide->CAPKs Apoptosis Apoptosis CAPPs->Apoptosis CellCycle Cell Cycle Arrest CAPKs->CellCycle

Caption: Simplified overview of ceramide-mediated signaling pathways.

Conclusion

The absolute quantification of ceramides is a critical aspect of research in numerous biological and pathological processes. The selection of high-purity, well-characterized reference standards, such as those provided by Avanti Polar Lipids, is fundamental to achieving accurate and reproducible results.[11] Stable isotope-labeled internal standards are the preferred choice for minimizing analytical variability, though odd-chain ceramides offer a viable and cost-effective alternative.[5] By implementing robust experimental protocols, from sample preparation to LC-MS/MS analysis and data interpretation, researchers can confidently and precisely elucidate the roles of specific ceramide species in health and disease. A multi-laboratory study has demonstrated that the use of authentic labeled standards dramatically reduces data variability, highlighting their importance in harmonizing lipidomics research.[10][12]

References

Establishing Consensus Values for Ceramide in Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current consensus on ceramide values in widely recognized reference materials. It is designed to assist researchers, scientists, and drug development professionals in accurately quantifying ceramides and ensuring the comparability of results across different laboratories and studies. This document summarizes key experimental data, details analytical methodologies, and presents visual workflows and pathways to facilitate a deeper understanding of ceramide analysis.

Comparative Analysis of Ceramide Consensus Values

The establishment of consensus values for ceramides in reference materials is crucial for the standardization of analytical methods and the ability to compare data from different studies. A recent landmark inter-laboratory study involving 34 laboratories from 19 countries has provided the most precise and concordant community-derived absolute concentration values for four clinically relevant ceramides in the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Human Plasma," and a set of candidate plasma reference materials (RM 8231).[1][2]

The study demonstrated that the use of authentic labeled standards for calibration significantly reduces data variability.[1][2] The following table summarizes the consensus mean concentration values and inter-laboratory coefficients of variation (CV) for four key ceramide species in NIST SRM 1950.

Table 1: Consensus Values for Ceramides in NIST SRM 1950 Human Plasma

Ceramide SpeciesMean Concentration (µmol/L)Inter-laboratory CV (%)
Cer(d18:1/16:0)0.24413.8
Cer(d18:1/18:0)0.09911.6
Cer(d18:1/24:0)0.8558.5
Cer(d18:1/24:1)0.35510.1

Data sourced from a multi-laboratory study utilizing multi-point calibration.[2]

The study also determined ceramide concentrations in other reference materials, including pooled plasma from individuals with hypertriglyceridemia (hTAG), diabetes (DB), and young African Americans (YAA), demonstrating the utility of these materials for studying disease-related alterations in ceramide levels.[1][2]

Standardized Experimental Protocols for Ceramide Quantification

The accurate quantification of ceramides relies on robust and well-validated analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[3][4][5][6] Below is a detailed, generalized protocol based on methodologies reported in peer-reviewed literature.

Sample Preparation (Human Plasma/Serum)
  • Protein Precipitation: A simple and high-throughput method. Typically, a small volume of plasma or serum (e.g., 50 µL) is mixed with a larger volume of a cold organic solvent, such as a mixture of isopropanol, acetonitrile, and water, often containing deuterated internal standards.[3][5] This step precipitates proteins, which are then removed by centrifugation.

  • Lipid Extraction (Folch or Bligh-Dyer): For more comprehensive lipid analysis, a liquid-liquid extraction is performed using a chloroform/methanol mixture.[4][6] This method effectively partitions lipids into the organic phase.

  • Solid-Phase Extraction (SPE): For complex matrices like plasma, SPE with a silica gel column can be employed to isolate sphingolipids from other abundant lipid classes, improving chromatographic performance and sensitivity.[4]

Internal Standards
  • The use of stable isotope-labeled internal standards (e.g., deuterated ceramides) is critical for accurate quantification.[5][7][8] These standards are added at the beginning of the sample preparation process to account for variations in extraction efficiency and matrix effects. Commercially available standard mixtures, such as Ceramide LIPIDOMIX™, are often used.[9][10]

Liquid Chromatography (LC)
  • Column: Reversed-phase chromatography is commonly used, with C8 or C18 columns providing good separation of different ceramide species based on their acyl chain length and saturation.[4]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as water, methanol, acetonitrile, and additives like formic acid and ammonium formate to ensure good peak shape and ionization efficiency.

  • Flow Rate and Run Time: Flow rates are typically in the range of 0.2-0.5 mL/min, with total run times being relatively short (5-21 minutes) to allow for high-throughput analysis.[3][4][5]

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common method for ceramide analysis.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[3][5] This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition for each ceramide species and its corresponding internal standard. A common transition involves the loss of the fatty acyl chain, resulting in a fragment ion at m/z 264.[3]

  • Calibration: Calibration curves are constructed by analyzing a series of standard solutions with known concentrations of each ceramide.[4] Linear dynamic ranges are established to ensure the accuracy of quantification over a range of concentrations.[3][4]

Visualizing Key Processes in Ceramide Analysis

To further clarify the experimental and biological contexts of ceramide analysis, the following diagrams have been generated.

Ceramide Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS_Addition Addition of Deuterated Internal Standards Sample->IS_Addition Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample into LC Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Quantification using Calibration Curve Integration->Calibration Results Final Ceramide Concentrations Calibration->Results Simplified_Ceramide_Signaling_Pathway Stress Cellular Stressors (e.g., cytokines, ROS) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates from Sphingomyelin Sphingomyelin Sphingomyelin->SMase Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence DeNovo De Novo Synthesis DeNovo->Ceramide generates

References

Safety Operating Guide

Proper Disposal of C16-Ceramide-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of C16-Ceramide-d9, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

While the Safety Data Sheet (SDS) for C16 dihydro Ceramide-d9 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical waste procedures.[1] Good laboratory practice dictates that non-hazardous chemicals should still be managed with care to minimize environmental impact and ensure a safe working environment. Furthermore, related non-deuterated ceramides, such as C16 Ceramide, are classified as skin and eye irritants, warranting a cautious approach.[2][3]

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound and related compounds.

ParameterInformationSource
Chemical Name C16 dihydro Ceramide-d9 (d18:0/16:0-d9)[1][4]
CAS Number 2260669-52-9[1][4]
Hazard Classification Not classified as hazardous according to GHS[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Related Compound Hazards C16 Ceramide: Skin and eye irritant, may cause respiratory irritation[2][3][5]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[2][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound").[6]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6]

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[6]

  • Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[6]

Important Considerations:

  • Do NOT dispose of this compound down the drain.[6]

  • Do NOT mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste: Place in a labeled 'Hazardous Waste' container for solids. C->D Solid E Liquid Waste: Place in a labeled 'Hazardous Waste' container for liquids. C->E Liquid F Store waste container in designated Satellite Accumulation Area. D->F E->F G Is the waste container full? F->G H Continue to add waste as generated. G->H No I Arrange for pickup by EHS or licensed disposal contractor. G->I Yes H->F J Document waste disposal in laboratory records. I->J K End: Proper Disposal Complete J->K

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling C16-Ceramide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of C16-Ceramide-d9. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. While the Safety Data Sheet (SDS) for the closely related C16 dihydro Ceramide-d9 indicates it is not classified as hazardous, the non-deuterated C16-Ceramide is known to cause skin and eye irritation. Therefore, a cautious approach and the use of appropriate personal protective equipment (PPE) are strongly recommended.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. Consistent and correct use of PPE is the primary defense against potential exposure.

Situation Required Personal Protective Equipment
Handling Solid (Powder) Form - Primary: Nitrile gloves, Safety glasses with side shields or safety goggles, Lab coat. - Secondary: Face mask (if weighing powder outside of a chemical fume hood).
Handling Solution (in Solvent) - Primary: Nitrile gloves, Safety glasses with side shields or safety goggles, Lab coat. - Secondary: Chemical splash goggles and a face shield if there is a significant splash risk.
Weighing and Preparing Solutions - Primary: Nitrile gloves, Safety glasses with side shields or safety goggles, Lab coat. - Secondary: Work within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powder.
Disposal of Waste - Primary: Nitrile gloves, Safety glasses with side shields or safety goggles, Lab coat.

Experimental Workflow for Safe Handling

The following diagram outlines the step-by-step workflow for the safe handling of this compound, from receiving the compound to its final disposal. Following this workflow will help to minimize exposure risks and prevent contamination.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receiving Receive Shipment storage Store at -20°C in a Desiccator receiving->storage Inspect for damage ppe Don Appropriate PPE storage->ppe weighing Weigh Solid in Ventilated Enclosure ppe->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection waste_disposal Dispose as Chemical Waste waste_collection->waste_disposal Follow local regulations

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound at -20°C in a desiccator to protect it from moisture, which can lead to isotopic exchange.

Handling and Solution Preparation:

  • Don PPE: Before handling, put on a lab coat, nitrile gloves, and safety glasses with side shields.

  • Weighing: When weighing the solid this compound, it is best practice to do so within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of any airborne powder.

  • Dissolving: Prepare solutions in a well-ventilated area or a chemical fume hood. Use an appropriate solvent as specified by the manufacturer or experimental protocol.

Disposal Plan:

  • Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate hazardous waste stream.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of deuterated compounds. While deuterium itself is not radioactive, the chemical properties of the compound dictate the disposal route.

By implementing these safety measures and logistical plans, researchers can handle this compound with confidence, ensuring both personal safety and the quality of their scientific outcomes.

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